molecular formula C5H9N3 B011149 2-(1H-pyrazol-1-yl)ethanamine CAS No. 101395-71-5

2-(1H-pyrazol-1-yl)ethanamine

Cat. No.: B011149
CAS No.: 101395-71-5
M. Wt: 111.15 g/mol
InChI Key: UIWDESVQLUNCRV-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)ethanamine (CAS 101395-71-5) is a nitrogen-containing heterocyclic compound with the molecular formula C5H9N3 and a molecular weight of 111.15 g/mol. It serves as a valuable precursor and ligand in chemical synthesis and pharmaceutical research. The compound is a solid with a calculated density of 1.2±0.1 g/cm³ and a boiling point of 212.4±23.0 °C at 760 mmHg . This amine is a key chemical building block, particularly in the synthesis of more complex molecules. For researchers, its primary value lies in its pyrazole moiety, a privileged structure in medicinal chemistry. Pyrazoline derivatives, related to this compound, are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antidepressant, and anticancer effects . Furthermore, it functions as an effective ligand in coordination chemistry. Similar pyrazolyl-containing ligands are used to create catalysts for processes such as olefin polymerization . Recent research has also explored derivatives of this compound for their molluscicidal and schistosomicidal activities, showing promise in combating the parasitic disease schistosomiasis . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-pyrazol-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWDESVQLUNCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360651
Record name 2-(1H-pyrazol-1-yl)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101395-71-5
Record name 2-(1H-pyrazol-1-yl)ethanamine
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Record name 2-(1H-pyrazol-1-yl)ethan-1-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-pyrazol-1-yl)ethanamine, a valuable building block in medicinal chemistry and drug discovery. The pyrazole moiety is a prominent scaffold in a wide array of pharmacologically active compounds, and the ethanamine side chain offers a key point for further functionalization. This document outlines a reliable synthetic route and details the expected analytical data for the successful preparation and identification of this versatile compound.

Synthesis Methodology

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the N-alkylation of pyrazole with a suitable two-carbon synthon bearing a masked amino group, followed by the unmasking of the primary amine. A common and effective strategy involves the introduction of an azido group, which can be subsequently reduced to the desired amine.

A plausible synthetic pathway involves the reaction of pyrazole with 1,2-dibromoethane to form 1-(2-bromoethyl)-1H-pyrazole, followed by nucleophilic substitution with sodium azide to yield 1-(2-azidoethyl)-1H-pyrazole. The final step is the reduction of the azide to the primary amine.

A more direct and often higher-yielding approach detailed in the literature involves the initial formation of 1-(2-azidoethyl)-1H-pyrazole, which is then reduced to the target amine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(2-azidoethyl)-1H-pyrazole

This procedure involves the reaction of pyrazole with a suitable 2-azidoethylating agent.

  • Materials:

    • Pyrazole

    • 1-azido-2-chloroethane or 2-azidoethyl mesylate

    • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of pyrazole (1.0 equivalent) in anhydrous DMF is added dropwise.

    • The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation.

    • A solution of 1-azido-2-chloroethane or 2-azidoethyl mesylate (1.1 equivalents) in anhydrous DMF is then added dropwise at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

    • The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(2-azidoethyl)-1H-pyrazole as a colorless oil.

Step 2: Synthesis of this compound

This step involves the reduction of the azido group to a primary amine.

  • Materials:

    • 1-(2-azidoethyl)-1H-pyrazole

    • Lithium aluminum hydride (LiAlH₄) or Triphenylphosphine (PPh₃) followed by water.

    • Anhydrous tetrahydrofuran (THF) or Diethyl ether

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (using LiAlH₄):

    • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 1-(2-azidoethyl)-1H-pyrazole (1.0 equivalent) in anhydrous THF is added dropwise.

    • The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC or IR spectroscopy indicates the disappearance of the azide group.

    • The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again, following the Fieser workup procedure.

    • The resulting granular precipitate is filtered off and washed with THF.

    • The filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure if necessary.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValue
Molecular FormulaC₅H₉N₃
Molecular Weight111.15 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point212.4 °C at 760 mmHg[1]
Density1.15 g/cm³[1]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HPyrazole H-5
~7.4d1HPyrazole H-3
~6.2t1HPyrazole H-4
~4.1t2HN-CH₂
~3.0t2HCH₂-NH₂
~1.5br s2HNH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum is used to identify the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~139Pyrazole C-3
~129Pyrazole C-5
~105Pyrazole C-4
~50N-CH₂
~42CH₂-NH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadN-H stretch (primary amine)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1650-1550Medium-WeakN-H bend (primary amine)
1500-1400MediumC=N, C=C stretch (pyrazole ring)

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zAssignment
111[M]⁺ (Molecular ion)

Logical Workflow and Diagrams

Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process.

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction Pyrazole Pyrazole Intermediate 1-(2-Azidoethyl)-1H-pyrazole Pyrazole->Intermediate NaH, DMF AzidoethylatingAgent 1-Azido-2-chloroethane or 2-Azidoethyl mesylate AzidoethylatingAgent->Intermediate FinalProduct This compound Intermediate->FinalProduct THF ReducingAgent LiAlH₄ or PPh₃/H₂O ReducingAgent->FinalProduct CharacterizationLogic Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC IR IR Spectroscopy (Functional Group ID) TLC->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) IR->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Final Confirmed Structure and Purity MS->Final

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(1H-pyrazol-1-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details the compound's structural and physicochemical characteristics, provides generalized experimental protocols for its synthesis, purification, and analysis, and explores its biological significance, with a particular focus on the role of pyrazole-containing compounds as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) in inflammatory and cell death signaling pathways.

Core Physical and Chemical Properties

This compound is a versatile building block in organic synthesis. Its structure, consisting of a pyrazole ring linked to an ethylamine side chain, imparts a unique combination of properties that are attractive for the development of novel therapeutic agents.

Structural and General Properties
PropertyValueSource
Molecular Formula C₅H₉N₃[1]
Molecular Weight 111.15 g/mol [1][2]
CAS Number 101395-71-5[1]
Appearance Solid or liquid[2][3]
Canonical SMILES C1=CN(N=C1)CCN[1]
InChI Key UIWDESVQLUNCRV-UHFFFAOYSA-N[1][2]
Physicochemical Data
PropertyValueNotesSource
Boiling Point 212.4 °C at 760 mmHgExperimental[1]
Melting Point -15 to -16 °CFor a methylated derivative, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-ethylamine[4]
Density 1.15 g/cm³Experimental[1]
Flash Point 82.3 °CExperimental[1]
logP (Octanol-Water Partition Coefficient) -0.59Predicted for 2-(1-methyl-1H-pyrazol-5-yl)ethanamine[3]
pKa ~2.5 (pyrazole ring), ~9-10 (ethylamine side chain, predicted)The pKa of the pyrazole ring is known. The pKa of the primary amine is predicted based on similar alkylamines.
Solubility Soluble in many organic solvents such as ethanol and dimethylformamide; insoluble in water.For a methylated derivative, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-ethylamine[4]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis, purification, and analytical characterization of this compound, based on established procedures for similar pyrazole derivatives.

Synthesis: General Procedure for N-Alkylation of Pyrazole

The synthesis of this compound can be achieved through the N-alkylation of pyrazole with a suitable 2-aminoethylating agent. A general protocol is outlined below.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis Pyrazole Pyrazole Reaction N-Alkylation Reaction Pyrazole->Reaction Alkylating_Agent 2-Haloethylamine or Aziridine Alkylating_Agent->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Crude_Product Crude this compound Reaction->Crude_Product

Caption: General workflow for the synthesis of this compound.

Materials:

  • Pyrazole

  • 2-Chloroethylamine hydrochloride or 2-Bromoethylamine hydrobromide

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred suspension of the base (e.g., 2.2 equivalents of K₂CO₃) in the chosen anhydrous solvent, add pyrazole (1.0 equivalent) at room temperature under an inert atmosphere.

  • Add the 2-haloethylamine salt (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques such as column chromatography or recrystallization.

Workflow for Purification by Column Chromatography

G cluster_purification Column Chromatography Crude_Product Crude Product Adsorption Adsorb on Silica Gel Crude_Product->Adsorption Column Silica Gel Column Adsorption->Column Elution Elute with Solvent Gradient (e.g., Dichloromethane/Methanol) Column->Elution Fractions Collect Fractions Elution->Fractions Analysis Analyze Fractions by TLC Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporation Evaporate Solvent Combine->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: General workflow for the purification of this compound by column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent system (e.g., a gradient of methanol in dichloromethane)

  • Triethylamine (optional, to prevent tailing)

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity. The basic nature of the amine may cause tailing on the silica gel; this can often be mitigated by adding a small amount of triethylamine (~0.5-1%) to the eluent.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Filter the hot solution to remove any insoluble impurities (and charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons and the protons of the ethylamine side chain.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Mass spectrometry can be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula.

Biological Activity and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities. A significant area of research has focused on their role as kinase inhibitors.[5] In particular, compounds containing a 1H-pyrazol-3-amine scaffold have been identified as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[6]

RIPK1-Mediated Necroptosis Signaling Pathway

RIPK1 is a key regulator of cellular inflammatory and death pathways.[7] Under certain conditions, such as stimulation by tumor necrosis factor-alpha (TNF-α), RIPK1 can initiate a programmed form of necrosis called necroptosis. This pathway is implicated in a variety of inflammatory diseases.

TNF-α Induced Necroptosis Pathway and Inhibition by Pyrazole Derivatives

G cluster_membrane Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Necroptosis) TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_ub RIPK1 (Ub) cIAP12->RIPK1_ub NFkB NF-κB Activation RIPK1_ub->NFkB Survival Cell Survival & Inflammation NFkB->Survival RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome P_MLKL p-MLKL (Oligomerization) Necrosome->P_MLKL Membrane_Disruption Plasma Membrane Disruption P_MLKL->Membrane_Disruption Necroptosis Necroptosis Membrane_Disruption->Necroptosis Inhibitor This compound Derivative (RIPK1 Inhibitor) Inhibitor->RIPK1 Inhibition of Kinase Activity

Caption: Simplified signaling pathway of TNF-α induced necroptosis and the point of inhibition by pyrazole-based RIPK1 inhibitors.

Upon binding of TNF-α to its receptor (TNFR1), a membrane-bound signaling complex (Complex I) is formed, which typically promotes cell survival and inflammation through the activation of NF-κB.[8] However, under conditions where components of Complex I are dysregulated, RIPK1 can dissociate and form a cytosolic complex with RIPK3 and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), known as the necrosome or Complex IIb.[9] Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the phosphorylation and oligomerization of MLKL.[9] The activated MLKL then translocates to the plasma membrane, causing membrane disruption and ultimately, necroptotic cell death.[9] Pyrazole-containing compounds that inhibit the kinase activity of RIPK1 can block the formation and/or activation of the necrosome, thereby preventing necroptosis.[6]

Experimental Protocol: In Vitro RIPK1 Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against RIPK1 is a biochemical kinase assay.

Workflow for RIPK1 Kinase Inhibition Assay

G cluster_assay RIPK1 Kinase Inhibition Assay RIPK1_Enzyme Recombinant RIPK1 Enzyme Incubation Incubation RIPK1_Enzyme->Incubation Substrate Substrate (e.g., Myelin Basic Protein) Substrate->Incubation ATP ATP ATP->Incubation Test_Compound Test Compound (e.g., this compound derivative) Test_Compound->Incubation Kinase_Reaction Kinase Reaction (Phosphorylation) Incubation->Kinase_Reaction Detection Detection of Substrate Phosphorylation (e.g., ADP-Glo, Radiometric Assay) Kinase_Reaction->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis

Caption: General workflow for an in vitro RIPK1 kinase inhibition assay.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the RIPK1 enzyme. The amount of phosphorylation is quantified, often by measuring the amount of ADP produced or by detecting the incorporation of a radiolabeled phosphate group into the substrate.

General Procedure (using ADP-Glo™ as an example):

  • In the wells of a microplate, combine the recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period.

  • Stop the kinase reaction and deplete the remaining ATP using the reagents provided in the assay kit.

  • Convert the ADP generated during the kinase reaction to ATP.

  • Measure the amount of newly synthesized ATP by adding a luciferase/luciferin solution and detecting the resulting luminescence.

  • The luminescent signal is proportional to the amount of ADP produced and therefore inversely proportional to the inhibitory activity of the test compound.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This compound is a valuable heterocyclic building block with a rich chemical and pharmacological profile. Its physical and chemical properties make it a versatile scaffold for the synthesis of diverse compound libraries. The demonstrated activity of related pyrazole derivatives as potent RIPK1 inhibitors highlights the potential of this chemical class in the development of novel therapeutics for a range of inflammatory and neurodegenerative diseases. This technical guide provides a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of this compound and its analogs.

References

In-Depth Technical Guide: 2-(1H-Pyrazol-1-yl)ethanamine (CAS 101395-71-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-(1H-pyrazol-1-yl)ethanamine, CAS number 101395-71-5. While this compound is primarily recognized as a versatile building block in synthetic and medicinal chemistry, this document consolidates available data on its physicochemical characteristics and explores its role as a key intermediate in the development of pharmacologically active molecules, particularly kinase inhibitors. The guide includes a summary of its known properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance within the broader context of pyrazole-containing therapeutics.

Chemical Identity and Properties

This compound is a primary amine featuring a pyrazole ring linked to an ethylamine moiety. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2]

Structure
  • IUPAC Name: 2-(1H-Pyrazol-1-yl)ethan-1-amine

  • Synonyms: 2-Pyrazol-1-yl-ethylamine, [2-(1H-Pyrazol-1-yl)ethyl]amine[3]

  • CAS Number: 101395-71-5

  • Molecular Formula: C₅H₉N₃

  • Molecular Weight: 111.15 g/mol

  • SMILES: NCCN1N=CC=C1

  • InChI Key: UIWDESVQLUNCRV-UHFFFAOYSA-N

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that some of this data is predicted and should be confirmed experimentally.

PropertyValueSource
Physical Form Solid
Boiling Point 212.4 °C at 760 mmHgAlfa Chemistry
Flash Point 82.3 °CAlfa Chemistry
Density 1.15 g/cm³Alfa Chemistry

Note: The physical properties are cited from a chemical supplier and may be predicted rather than experimentally determined.

Synthesis

General Synthetic Scheme

The synthesis can be envisioned as a two-step process:

  • N-Alkylation: Reaction of pyrazole with a suitable 2-aminoethyl halide (e.g., 2-bromoethylamine hydrobromide) in the presence of a base. To avoid side reactions with the amine, a protecting group strategy is often employed. A more direct approach involves the reaction of the pyrazole anion with 2-chloroethylamine hydrochloride.

  • Work-up and Isolation: Neutralization and extraction to isolate the final product.

Illustrative Experimental Protocol: N-Alkylation of Pyrazole

This protocol is a generalized procedure and may require optimization.

Materials:

  • Pyrazole

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (or another suitable base)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Pyrazole Anion: To a solution of pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 1 hour.

  • Alkylation: Add 2-chloroethylamine hydrochloride (1.2 eq) to the reaction mixture. Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with dichloromethane (3 x volume).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Synthesis Workflow Diagram

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction Process cluster_product Final Product pyrazole Pyrazole deprotonation Deprotonation of Pyrazole pyrazole->deprotonation alkyl_halide 2-Chloroethylamine Hydrochloride alkylation N-Alkylation alkyl_halide->alkylation base Sodium Hydroxide base->deprotonation solvent Anhydrous Solvent (e.g., DMF) solvent->deprotonation deprotonation->alkylation Pyrazole Anion workup Aqueous Work-up & Extraction alkylation->workup Crude Product purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Biological and Pharmacological Context

Direct biological activity data for this compound is not extensively reported in the public domain. Its primary significance for drug development professionals lies in its role as a key structural motif and building block for more complex, pharmacologically active molecules.

Role in Kinase Inhibitor Synthesis

The pyrazole core is a prominent feature in a multitude of kinase inhibitors.[4] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This compound serves as a valuable precursor for the synthesis of pyrazole-based kinase inhibitors. For instance, derivatives of this compound have been utilized in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target of interest in Parkinson's disease research.[1]

The ethylamine side chain provides a convenient handle for further chemical modifications, allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties of the final inhibitor.

Potential Signaling Pathway Involvement (as part of larger molecules)

While this compound itself is not known to directly modulate specific signaling pathways, the kinase inhibitors derived from it are designed to do so. For example, LRRK2 inhibitors would be expected to modulate signaling pathways downstream of this kinase.

G Conceptual Role in Kinase Inhibitor-Mediated Pathway Modulation cluster_synthesis Synthesis cluster_drug Drug Action cluster_effect Biological Effect building_block This compound synthesis_process Chemical Synthesis building_block->synthesis_process other_reagents Other Reagents other_reagents->synthesis_process kinase_inhibitor Pyrazole-based Kinase Inhibitor synthesis_process->kinase_inhibitor kinase Target Kinase (e.g., LRRK2) kinase_inhibitor->kinase Inhibition signaling_pathway Downstream Signaling Pathway kinase->signaling_pathway Activation cellular_response Modulation of Cellular Response signaling_pathway->cellular_response

Caption: Conceptual diagram illustrating the role of the compound as a building block.

Safety and Handling

Specific toxicological data for this compound is limited. However, based on the known hazards of the parent pyrazole and other amine-containing compounds, appropriate safety precautions should be taken.

Hazard Identification

Safety data for the parent compound, pyrazole, indicates several hazards.[5][6] It is harmful if swallowed, toxic in contact with skin, causes skin irritation, and can cause serious eye damage.[5][6] It may also cause damage to organs through prolonged or repeated exposure.[5][6] Given the structural similarity, this compound should be handled with care, assuming it may possess similar hazards. A safety data sheet for a similar compound, 2-pyrazol-1-yl-ethylamine, indicates it is corrosive and can cause serious eye damage.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Spill Management: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of it according to local regulations.

Conclusion

This compound (CAS 101395-71-5) is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While direct biological activity data for the compound itself is scarce, its utility as a precursor for potent kinase inhibitors underscores its importance for researchers in these fields. This guide has provided a consolidated source of its known properties, a plausible synthetic pathway, and an overview of its pharmacological relevance. Further research into the direct biological effects and a full toxicological profile of this compound would be beneficial.

References

An In-depth Technical Guide to 2-(1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(1H-pyrazol-1-yl)ethanamine, a versatile building block in medicinal and materials science. The information is tailored for researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

This compound is a heterocyclic compound featuring a pyrazole ring substituted at the N1 position with an ethanamine group. This structure serves as a valuable scaffold for the synthesis of more complex molecules with diverse biological activities.

Molecular Structure and Weight

The fundamental properties of this compound are summarized below.

PropertyValueCitation(s)
Molecular Formula C5H9N3[1][2]
Molecular Weight 111.15 g/mol [1][2]
IUPAC Name 2-(1H-pyrazol-1-yl)ethan-1-amine[1]
CAS Number 101395-71-5[1]
SMILES String NCCN1C=CC=N1[1]
InChI Key UIWDESVQLUNCRV-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValueCitation(s)
Physical Form Solid
Boiling Point 212.4°C at 760 mmHg[1]
Density 1.15 g/cm³[1]

Synthesis and Reactivity

The synthesis of N-substituted pyrazoles like this compound is a cornerstone in the development of novel compounds. The primary amine group of the ethanamine side chain is a key functional handle for a variety of chemical transformations.

General Synthesis Pathway

A common and versatile method for synthesizing N-substituted pyrazoles involves the alkylation of the pyrazole ring. In the case of this compound, this can be achieved by reacting pyrazole with a suitable two-carbon electrophile containing a protected amine or a precursor group.

synthesis_pathway pyrazole Pyrazole intermediate 1-(2-Azidoethyl)-1H-pyrazole or Protected Intermediate pyrazole->intermediate Alkylation reagent 2-Azidoethyl Tosylate or 2-Bromoethylamine hydrobromide reagent->intermediate product This compound intermediate->product Deprotection/ Reduction base Base (e.g., K2CO3, NaH) base->pyrazole Deprotonation reduction Reduction (e.g., H2/Pd, LiAlH4) reduction->intermediate

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(1H-pyrazol-1-yl)ethanamine. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on the predicted spectroscopic behavior and provides detailed, standardized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or synthesizing this and related compounds.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring linked to an ethylamine side chain. The pyrazole motif is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its ability to participate in hydrogen bonding and other molecular interactions. The ethylamine substituent provides a key functional handle for further synthetic modifications, making this molecule a valuable building block in drug discovery and materials science.

Accurate structural elucidation and characterization are critical for any chemical entity intended for further development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of synthesized molecules. This guide outlines the expected spectroscopic data for this compound and provides robust experimental protocols for its analysis.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the well-understood behavior of its constituent functional groups. The following tables summarize the expected data.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (pyrazole)~7.5d~1.5-2.5
H-5 (pyrazole)~7.4d~2.0-3.0
H-4 (pyrazole)~6.2t~2.0-2.5
N-CH₂~4.1t~6.0-7.0
CH₂-NH₂~3.0t~6.0-7.0
NH₂~1.5-3.0 (broad s)s-

Note: Predictions are based on typical values for pyrazole and ethylamine moieties. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole)~138-140
C-5 (pyrazole)~128-130
C-4 (pyrazole)~105-107
N-CH₂~50-55
CH₂-NH₂~40-45

Note: These are estimated chemical shifts. The exact positions of the signals can be influenced by the solvent and concentration.

Table 3: Predicted Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300-3500Medium, broad
C-H stretch (aromatic)3100-3200Medium
C-H stretch (aliphatic)2850-2960Medium
N-H bend (amine)1590-1650Medium to strong
C=N stretch (pyrazole)1500-1550Medium
C=C stretch (pyrazole)1400-1480Medium

Table 4: Predicted Mass Spectrometry Data

Ionm/z (calculated)Notes
[M+H]⁺112.0869Molecular ion peak in positive ion mode ESI-MS.
[M]⁺˙111.0796Molecular ion in electron ionization (EI) mode.

Note: The molecular weight of this compound (C₅H₉N₃) is 111.15 g/mol .

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

    • If any solid particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • ¹H NMR Spectroscopy Protocol:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a spectral width of -2 to 12 ppm, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16 to 64 scans.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

  • ¹³C NMR Spectroscopy Protocol:

    • Following the ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters would involve a spectral width of 0 to 200 ppm, a 30-degree pulse angle, a relaxation delay of 2 seconds, and the accumulation of several hundred to several thousand scans to achieve a good signal-to-noise ratio.

    • Process the spectrum similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.

    • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

    • Ensure the film is not too thick to avoid total absorption of the IR beam.

  • IR Spectroscopy Protocol:

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

3.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • The solution should be free of any particulate matter.

  • Mass Spectrometry Protocol (Electrospray Ionization - ESI):

    • Set up the mass spectrometer in positive ion detection mode.

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the ion of interest.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

    • For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Workflow and Data Integration

The characterization of a novel compound like this compound is a multi-step process that involves synthesizing the compound, purifying it, and then analyzing it using various spectroscopic techniques. The data from each technique provides complementary information that, when combined, allows for an unambiguous confirmation of the chemical structure.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report and Data Archiving Structure_Elucidation->Final_Report Purity_Assessment->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of this compound. While experimental data for this specific compound is sparse in the literature, the provided predicted data and detailed experimental protocols offer a solid foundation for researchers to characterize this and structurally related molecules. The integration of NMR, IR, and MS is crucial for unambiguous structure determination and purity assessment, which are essential steps in the advancement of research and development in the chemical and pharmaceutical sciences.

An In-depth Technical Guide to the Retrosynthetic Analysis of the 2-(1H-pyrazol-1-yl)ethanamine Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of the 2-(1H-pyrazol-1-yl)ethanamine core. This framework is a valuable building block in medicinal chemistry, serving as a scaffold for the development of a wide range of biologically active compounds. This document outlines the primary synthetic strategies, detailed experimental protocols, and quantitative data to facilitate its synthesis and further derivatization.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals two primary disconnection points, offering strategic flexibility in the synthetic design.

Primary Disconnections:

  • C-N Bond Disconnection (Route A): The bond between the pyrazole N1-nitrogen and the ethylamine side chain is a logical point for disconnection. This approach simplifies the synthesis to two key precursors: pyrazole and a protected 2-aminoethyl halide or a similar two-carbon electrophile. This is often the most direct and widely employed strategy.

  • Pyrazole Ring Disconnection (Route B): A more fundamental disconnection involves breaking the pyrazole ring itself. The Knorr pyrazole synthesis is a classic and robust method for constructing the pyrazole core from a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] In this case, the hydrazine already bears the ethanamine side chain.

Below is a graphical representation of these primary retrosynthetic strategies.

G cluster_A Route A: C-N Bond Disconnection cluster_B Route B: Pyrazole Ring Disconnection (Knorr Synthesis) TM This compound pyrazole Pyrazole TM->pyrazole C-N Disconnection protected_ethylamine Protected 2-Aminoethyl Halide (e.g., N-(2-bromoethyl)phthalimide) TM->protected_ethylamine C-N Disconnection dicarbonyl_hydrazine Intermediate TM->dicarbonyl_hydrazine Pyrazole Ring Disconnection dicarbonyl 1,3-Dicarbonyl Compound (e.g., Malondialdehyde) dicarbonyl_hydrazine->dicarbonyl Further Disconnection hydrazine_ethylamine 2-Hydrazinylethanamine dicarbonyl_hydrazine->hydrazine_ethylamine Further Disconnection

Primary retrosynthetic disconnections for this compound.

Synthetic Strategies and Methodologies

Based on the retrosynthetic analysis, two primary forward synthetic routes are detailed below.

Route A: N-Alkylation of Pyrazole

This is a common and efficient method for the synthesis of N-substituted pyrazoles.[3] The parent pyrazole is deprotonated with a suitable base, followed by nucleophilic attack on an appropriate electrophile. To avoid side reactions with the amine, a protected form of 2-haloethylamine is typically used.

General Workflow:

G start Pyrazole step1 N-Alkylation with Protected 2-Aminoethyl Halide start->step1 intermediate N-Protected Intermediate step1->intermediate step2 Deprotection intermediate->step2 end This compound step2->end

General experimental workflow for the N-alkylation route.

Detailed Experimental Protocol (Adapted from similar syntheses):

Step 1: Synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)phthalimide

  • To a solution of pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of N-(2-bromoethyl)phthalimide (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-(1H-pyrazol-1-yl)ethyl)phthalimide.

Step 2: Synthesis of this compound (Hydrazine-mediated Deprotection)

  • Dissolve the N-(2-(1H-pyrazol-1-yl)ethyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (4-5 eq) to the solution.

  • Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide should form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Acidify the aqueous layer with 1M HCl and wash with dichloromethane to remove any remaining impurities.

  • Basify the aqueous layer with 2M NaOH to a pH > 12 and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Route B: Knorr Pyrazole Synthesis

This classical approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of the target molecule, this would require the less common starting material, 2-hydrazinylethanamine.

Detailed Experimental Protocol (General Knorr Synthesis):

  • Dissolve the 1,3-dicarbonyl compound (e.g., malondialdehyde tetramethyl acetal, 1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add 2-hydrazinylethanamine dihydrochloride (1.0 eq) to the solution.

  • If starting with the hydrochloride salt, add a base such as sodium acetate or triethylamine (2.0 eq) to liberate the free hydrazine.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or distillation.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for analogous N-alkylation of pyrazoles and Knorr pyrazole syntheses. Note that yields can vary significantly based on the specific substrates and reaction conditions.

RouteKey ReactionSubstratesBase/CatalystSolventTemp. (°C)Time (h)Yield (%)
A N-AlkylationPyrazole, Alkyl HalideNaH, K₂CO₃, Cs₂CO₃DMF25-8012-2460-95
A N-Alkylation3-Methyl-5-phenyl-1H-pyrazole, Phenethyl TrichloroacetimidateCamphorsulfonic acid1,2-DCEReflux456 (total)
B Knorr Synthesis1,3-Diketone, Hydrazine HydrateAcetic AcidEthanolReflux1-370-95
B Knorr SynthesisEthyl Acetoacetate, PhenylhydrazineAcetic AcidPropanol1001~80-90

Biological Significance of the Pyrazole Scaffold

The this compound framework is a key component in a multitude of compounds with diverse pharmacological activities. While the core itself is not typically biologically active, its derivatives have shown significant potential in various therapeutic areas. The pyrazole ring can act as a bioisostere for other aromatic rings, such as benzene or pyridine, often improving physicochemical properties like solubility and metabolic stability.[4]

Reported Biological Activities of Pyrazole Derivatives:

  • Anti-inflammatory: As seen in the COX-2 inhibitor Celecoxib.[5]

  • Anticancer: Derivatives have shown activity against various cancer cell lines.

  • Antimicrobial: Broad-spectrum antibacterial and antifungal properties have been reported.

  • Antiviral: Some pyrazole-containing compounds exhibit antiviral activity.

  • Neuroprotective: Certain derivatives have been investigated for their potential in treating neurodegenerative diseases.[6][7]

The primary amine of the ethanamine side chain provides a convenient handle for further functionalization, allowing for the exploration of a vast chemical space in drug discovery programs. The versatility of the pyrazole core and the ease of modification of the side chain make this framework an attractive starting point for the synthesis of novel therapeutic agents.

References

2-(1H-pyrazol-1-yl)ethanamine: A Versatile Scaffold for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Among the myriad of pyrazole-containing building blocks, 2-(1H-pyrazol-1-yl)ethanamine stands out for its unique structural attributes that offer a versatile platform for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors. This document aims to serve as a valuable resource for researchers and scientists engaged in drug discovery and development by providing detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows.

Introduction: The Significance of the Pyrazole Moiety

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1] This structural motif is found in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties.[2][3] The unique physicochemical properties of the pyrazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive component in drug design.[1] The introduction of an ethanamine side chain at the N1 position of the pyrazole ring, as in this compound, provides a crucial primary amine functional group that serves as a key handle for further molecular elaboration.[4]

Synthesis of the Core Building Block: this compound

The synthesis of this compound is a critical first step in its utilization as a medicinal chemistry building block. A common and effective method involves the N-alkylation of pyrazole with a suitable two-carbon electrophile bearing a protected amine functionality, followed by deprotection.

Experimental Protocol: Synthesis of this compound

Materials:

  • Pyrazole

  • 2-(Boc-amino)ethyl bromide (or other suitable protected 2-haloethylamine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

Step 1: N-Alkylation of Pyrazole with 2-(Boc-amino)ethyl bromide

  • To a solution of pyrazole (1.0 eq) in dry DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-(Boc-amino)ethyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl (2-(1H-pyrazol-1-yl)ethyl)carbamate.

Step 2: Boc Deprotection

  • Dissolve the purified tert-butyl (2-(1H-pyrazol-1-yl)ethyl)carbamate in dichloromethane.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound as the free base.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The primary amine of this compound is a versatile functional group for constructing a diverse range of bioactive molecules. It readily participates in amide bond formation, reductive amination, and urea/thiourea formation, enabling its incorporation into various molecular scaffolds. A particularly fruitful application of this building block has been in the development of protein kinase inhibitors.[1][2]

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][5] The pyrazole moiety can act as a hinge-binding motif, interacting with the ATP-binding site of kinases, while the ethanamine side chain can be functionalized to extend into solvent-exposed regions, allowing for the modulation of potency and selectivity.[6]

experimental_workflow

Case Study: Pyrazole-based Kinase Inhibitors

Numerous studies have reported the synthesis and biological evaluation of pyrazole-based kinase inhibitors.[1][5][6] The general structure of many of these inhibitors involves a core heterocyclic system, often incorporating the pyrazole ring, which is further decorated with various substituents to achieve desired potency and selectivity. The this compound building block can be readily incorporated into such structures.

signaling_pathway

Quantitative Biological Data

The following tables summarize the biological activity of representative pyrazole-based kinase inhibitors, demonstrating the potency that can be achieved with this scaffold. While not all of these examples are direct derivatives of this compound, they highlight the potential of the pyrazole core in kinase inhibition.

Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors against Various Kinases

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 1Akt161[1]
Compound 2Akt11.3[1]
C03TRKA56[6]
10dERK-[5]
10dRIPK3-[5]

Table 2: Antiproliferative Activity of Pyrazole-Based Compounds against Cancer Cell Lines

Compound IDCell LineIC₅₀ (µM)Reference
Compound 1HCT1167.76[1]
Compound 1OVCAR-89.76[1]
Compound 2HCT1160.95[1]
C03Km-120.304[6]
10dPC-321.9 - 28.6[5]
10dMCF-73.90 - 35.5[5]

Detailed Experimental Protocols for Derivative Synthesis

Protocol: Amide Coupling with a Carboxylic Acid

Materials:

  • This compound

  • Carboxylic acid of interest

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in dry DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in dry DMF to the reaction mixture.

  • Stir at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography or preparative HPLC.

Protocol: Reductive Amination with an Aldehyde

Materials:

  • This compound

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of the aldehyde (1.0 eq) in DCM or DCE, add this compound (1.1 eq).

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its primary amine functionality provide a robust platform for the generation of diverse compound libraries. The demonstrated success of the pyrazole scaffold in developing potent and selective kinase inhibitors underscores the potential of derivatives of this compound to yield novel therapeutic agents for a range of diseases. The experimental protocols and data presented in this guide are intended to facilitate the exploration and exploitation of this promising chemical entity in drug discovery programs.

References

The Pyrazole Scaffold: A Privileged Core in the Discovery of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the discovery and development of a plethora of bioactive molecules with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the discovery of bioactive pyrazole-containing molecules, detailing their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data, experimental protocols, and the visualization of key signaling pathways.

Synthesis of Bioactive Pyrazole Derivatives

The versatility of the pyrazole ring allows for a variety of synthetic approaches, enabling the creation of diverse molecular libraries for biological screening. One of the most fundamental and widely used methods is the Knorr pyrazole synthesis.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1] The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds, is a critical consideration and can be influenced by the steric and electronic properties of the substituents and the reaction conditions.[1]

Biological Activities of Pyrazole-Containing Molecules

Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and use in various therapeutic areas. Key activities include anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Numerous pyrazole-containing compounds have been identified as potent anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Bioactive Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
3f HEL-JAK1/2/3 (IC50 = 3.4, 2.2, 3.5 nM)[2][3]
K562-[2][3]
11b HEL0.35JAKs inhibitor[2][3]
K5620.37[2][3]
Compound 21 HCT1160.39Aurora-A kinase inhibitor[4]
MCF-70.46[4]
Compound 33 MCF-70.57Telomerase inhibitor[4]
B16-F100.49[4]
Compound 42 WM266.40.12BRAF inhibitor[4]
MCF-70.16[4]
Compound 263 Huh71.6Cytotoxic[5]
MCF73.3[5]
HCT1161.1[5]
Compound 7a HepG2-CDK-2 inhibitor[6]
Compound 7b HepG2-CDK-2 inhibitor[6]
L2 CFPAC-161.7Cytotoxic[7]
L3 MCF-781.48Cytotoxic[8]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prominent example of a pyrazole-containing COX-2 inhibitor. These compounds often exert their effects by modulating inflammatory pathways, primarily through the inhibition of cyclooxygenase enzymes.

Table 2: Anti-inflammatory Activity of Bioactive Pyrazole Derivatives

Compound IDAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 129 COX-2 Inhibition0.26>192.3[4]
Compound 189(a) COX-2 Inhibition0.03922.21[4]
Compound 189(c) COX-2 Inhibition0.03817.47[4]
Compound 190a COX-2 Inhibition0.017-[4]
3-(trifluoromethyl)-5-arylpyrazole COX-2 Inhibition0.02225[9]
Compound 302 COX-2 Inhibition0.26192.3[5]
PYZ16 COX-2 Inhibition0.5210.73[10]
PYZ20 COX-2 Inhibition0.33-[10]
Compound 2a COX-2 Inhibition0.019-[11]
Compound 3b COX-2 Inhibition0.03922.21[11]
Compound 5b COX-2 Inhibition0.03817.47[11]
Compound 1 COX-2 Inhibition0.31>222[12]
Compound 9 COX-2 Inhibition0.26192.3[12]
Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Bioactive Pyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 18 E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium<1 (MBC)[13]
Compound 10 S. aureus1.9-3.9[13]
Compound 23 S. aureus, P. aeruginosa1.56-6.25[13]
Compound 9 S. aureus, S. epidermidis, E. faecalis, E. faecium4[14]
Compound 4e S. pneumoniae15.6[15]
Compound 21a Various bacteria and fungi62.5-125 (antibacterial), 2.9-7.8 (antifungal)[16]
Compounds 158-161 S. aureus, B. subtilis, E. coli, P. aeruginosa-[5]

Key Signaling Pathways Targeted by Bioactive Pyrazoles

The therapeutic effects of pyrazole-containing molecules are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and hematopoiesis.[3] Dysregulation of this pathway is associated with various cancers and inflammatory diseases.[3] Pyrazole-based inhibitors can block the activity of JAKs, thereby preventing the phosphorylation and activation of STAT proteins, which in turn inhibits the transcription of target genes involved in cell proliferation and survival.[3][17]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Gene Target Gene Transcription STAT_P->Gene Activates Pyrazole Pyrazole Inhibitor Pyrazole->JAK Inhibits

JAK/STAT Signaling Pathway Inhibition by Pyrazoles
BRAF/MEK/ERK Signaling Pathway

The BRAF/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[18] Mutations in the BRAF gene are common in various cancers, leading to constitutive activation of this pathway.[18] Pyrazole-based inhibitors can target BRAF or MEK, preventing the downstream phosphorylation cascade and ultimately inhibiting uncontrolled cell growth.

BRAF_MEK_ERK_Pathway cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Pyrazole_BRAF Pyrazole BRAF Inhibitor Pyrazole_BRAF->BRAF Pyrazole_MEK Pyrazole MEK Inhibitor Pyrazole_MEK->MEK

BRAF/MEK/ERK Pathway Inhibition by Pyrazoles
COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by catalyzing the synthesis of prostaglandins.[19] Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Pyrazole-containing compounds, such as celecoxib, are designed to specifically bind to the active site of the COX-2 enzyme, blocking its activity.

COX2_Pathway InflammatoryStimuli Inflammatory Stimuli PLA2 Phospholipase A2 InflammatoryStimuli->PLA2 Activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Releases COX2 COX-2 ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediates Pyrazole_COX2 Pyrazole COX-2 Inhibitor Pyrazole_COX2->COX2

COX-2 Pathway Inhibition by Pyrazoles

Experimental Protocols

To facilitate further research and development in this area, detailed methodologies for key experiments are provided below.

General Procedure for Knorr Pyrazole Synthesis

This protocol outlines a general procedure for the synthesis of pyrazole derivatives via the Knorr reaction.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equivalent)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 equivalent)

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle or hot plate with stirring capabilities

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in a minimal amount of ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add the hydrazine derivative to the reaction mixture. Note that this addition can be exothermic.

  • Heat the reaction mixture to reflux and maintain for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.[1]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test pyrazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the pyrazole compounds in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.[7][20]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This in vivo model is widely used to assess the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test pyrazole compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

  • Standard anti-inflammatory drug (e.g., indomethacin or celecoxib)

Procedure:

  • Fast the animals overnight before the experiment with free access to water.

  • Administer the test pyrazole compounds or the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a pletysmometer.

  • The percentage of inhibition of paw edema is calculated for each group at each time point relative to the control group.[21][22]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test pyrazole compounds dissolved in DMSO

  • Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Perform a two-fold serial dilution of the pyrazole compounds in the 96-well plate using the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Add 100 µL of the prepared inoculum to each well containing 100 µL of the diluted compound.

  • Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). The results can be read visually or with a microplate reader.[15][23]

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the development of numerous successful drugs and promising clinical candidates. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists working to unlock the full therapeutic potential of this remarkable heterocyclic core. Future efforts in this field will likely focus on the development of novel synthetic methodologies, the exploration of new biological targets, and the design of next-generation pyrazole-based therapeutics with improved efficacy and safety profiles.

References

Methodological & Application

Synthesis of 2-(1H-pyrazol-1-yl)ethanamine derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Synthesis and Application of 2-(1H-pyrazol-1-yl)ethanamine Derivatives in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds.[1][2] Derivatives of pyrazole exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant effects.[3][4][5] The this compound core, in particular, serves as a versatile building block for creating diverse chemical libraries.[1] The primary amine handle allows for a variety of subsequent chemical modifications, such as amidation or reductive amination, enabling the exploration of structure-activity relationships (SAR) for various biological targets.[1]

This document provides detailed protocols for the synthesis of this compound derivatives and their application in targeting key enzymes in disease pathways, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and 20-HETE synthase.

Synthetic Workflow and Protocols

The general strategy for synthesizing a library of this compound derivatives involves a two-stage process: first, the synthesis of the core scaffold, and second, the diversification of the primary amine.

Diagram: General Synthetic Workflow

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Diversification Py Substituted Pyrazole Core Protected Core (Phthalimide-protected amine) Py->Core K₂CO₃, DMSO (N-Alkylation) AlkylatingAgent N-(2-bromoethyl)phthalimide AlkylatingAgent->Core EthanamineCore This compound Scaffold Core->EthanamineCore Deprotection Deprotection Hydrazine Monohydrate Deprotection->EthanamineCore Aldehyde Aldehyde/Ketone (R₁R₂C=O) FinalProduct Final Derivative Library EthanamineCore->FinalProduct Aldehyde->FinalProduct Reductive Amination ReducingAgent NaBH(OAc)₃ ReducingAgent->FinalProduct

Caption: General workflow for synthesis and diversification.

Protocol 1: Synthesis of this compound Core

This protocol describes the N-alkylation of a pyrazole ring followed by deprotection to yield the primary amine scaffold. This method is adapted from general procedures for base-mediated N-alkylation.[6]

Materials:

  • Substituted pyrazole (1.0 equiv)

  • N-(2-bromoethyl)phthalimide (1.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Hydrazine monohydrate (4.0 equiv)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Water (H₂O), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Alkylation:

    • To a solution of the substituted pyrazole (1.0 equiv) in DMSO, add potassium carbonate (2.0 equiv).

    • Add N-(2-bromoethyl)phthalimide (1.1 equiv) to the mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • After completion (typically 12-24 hours), pour the reaction mixture into water.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography to obtain the phthalimide-protected intermediate.

  • Deprotection:

    • Dissolve the purified intermediate in ethanol.

    • Add hydrazine monohydrate (4.0 equiv) and reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Treat the residue with aqueous HCl and filter to remove the phthalhydrazide byproduct.

    • Basify the filtrate with aqueous NaOH and extract with DCM.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the this compound core.

Protocol 2: Derivative Synthesis via Reductive Amination

This protocol uses the primary amine core to generate a library of secondary amines, a common strategy in pharmaceutical chemistry.[1]

Materials:

  • This compound core (1.0 equiv)

  • Desired aldehyde or ketone (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the this compound core (1.0 equiv) in DCE or THF.

  • Add the aldehyde or ketone (1.2 equiv) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to form the intermediate imine.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the mixture with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the final derivative.

Applications in Drug Discovery

Pyrazole derivatives have been successfully developed as potent and selective inhibitors of various enzymes implicated in human diseases.

Inhibition of RIPK1 for Inflammatory Diseases

Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of necroptosis and inflammation.[7][8] Its inhibition is a promising therapeutic strategy for inflammatory conditions.[8] Pyrazol-3-amine derivatives have been identified as potent, orally available RIPK1 inhibitors.[8]

Diagram: Simplified RIPK1 Signaling Pathway

G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Activates Inflammation Inflammation RIPK1->Inflammation MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Inhibitor Pyrazolylethanamine Derivative Inhibitor->RIPK1 Inhibits

Caption: Inhibition of TNF-α induced necroptosis via RIPK1.

Inhibition of 20-HETE Synthase

20-Hydroxyeicosatetraenoic acid (20-HETE) is a metabolite of arachidonic acid involved in blood pressure regulation. Inhibitors of 20-HETE synthase, a cytochrome P450 enzyme, are being investigated for cardiovascular diseases. Pyrazole derivatives have shown potent inhibitory activity against this enzyme.[9]

Structure-Activity Relationship Data

The following table summarizes quantitative data for representative pyrazole derivatives against different biological targets.

Compound IDCore StructureTargetActivity (IC₅₀)Reference
1 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole20-HETE Synthase5.7 nM[9]
2 2-piperazinoethoxy-substituted pyrazole20-HETE Synthase14.0 nM[9]
3 2-piperazinoethoxy-substituted pyrazole20-HETE Synthase21.2 nM[9]
4 (Cpd 44) 1H-pyrazol-3-amine derivativeRIPK111.0 nM[7][8]
5 (117a) 1,3,4,5-tetrasubstituted pyrazoleInflammation (% Inhibition)93.80% (@ 1mM)[5]
6 (117b) 5-(Indol-3-yl)-1-phenyl-pyrazoleMCF-7 Cancer Cell Line15.6 µM (GI₅₀)[5]

Table showing biological activities of various pyrazole-based compounds. The diverse substitutions on the pyrazole core lead to a wide range of activities and potencies against different targets.

References

Application Notes and Protocols for the Use of 2-(1H-pyrazol-1-yl)ethanamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes. 2-(1H-pyrazol-1-yl)ethanamine is a versatile building block that provides a flexible linker and a primary amine handle, making it suitable for the synthesis of a diverse range of kinase inhibitors. The primary amine allows for the straightforward introduction of various functionalities, most commonly through N-acylation, to generate libraries of compounds for structure-activity relationship (SAR) studies. This document provides detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this compound, focusing on the synthesis of N-acyl derivatives targeting key kinases such as Akt and Aurora kinases.

Data Presentation: Kinase Inhibitory Activity of Pyrazole-Based Inhibitors

The following table summarizes the in vitro inhibitory activity of representative pyrazole-based kinase inhibitors against various cancer cell lines and specific kinases. While not all of these compounds are direct derivatives of this compound, they represent the broader class of pyrazole-containing inhibitors and provide a benchmark for the expected potency of newly synthesized analogues.

Compound IDTarget Kinase(s)Cell LineIC50 (µM)Reference
Compound 1 Akt1-0.061[1]
Compound 2 Akt1HCT1160.95[1]
Compound 6 Aurora AHCT1160.39[1]
Compound 6 Aurora AMCF70.46[1]
Compound 8 Aurora A/BSW6200.35[1]
Compound 8 Aurora A/BHCT1160.34[1]
Compound 10 Bcr-AblK5620.27[1]
AZD4547 FGFR1--[1]
AT7518 CDK (positive control)Various0.411 - 2.77[1]

Experimental Protocols

Protocol 1: General Synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)amide Kinase Inhibitor Scaffolds

This protocol details a general method for the synthesis of a library of potential kinase inhibitors through the N-acylation of this compound with various carboxylic acids. This amide bond formation is a fundamental step in elaborating the core scaffold.

Materials:

  • This compound

  • A selection of carboxylic acids (e.g., substituted benzoic acids, heteroaromatic carboxylic acids)

  • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Activation of Carboxylic Acid: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Alternatively, PyBOP (1.2 eq) can be used as the coupling agent. Stir the mixture at room temperature for 20-30 minutes to form the active ester.

  • Amine Addition: To the activated carboxylic acid solution, add a solution of this compound (1.1 eq) in a minimal amount of the reaction solvent, followed by the addition of DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure N-(2-(1H-pyrazol-1-yl)ethyl)amide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase. Specific conditions may need to be optimized for the particular kinase of interest.

Materials:

  • Synthesized N-(2-(1H-pyrazol-1-yl)ethyl)amide compounds

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase assay buffer, the recombinant kinase, and the specific substrate.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor for the target kinase) and a negative control (DMSO vehicle).

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., GSK3β, mTORC1) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Inhibitor Pyrazole-based Akt Inhibitor Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival, is a common target for pyrazole-based kinase inhibitors.

Experimental Workflow

Synthesis_Workflow Start This compound + Carboxylic Acid Coupling Amide Coupling (EDC/HOBt or PyBOP) Start->Coupling Reaction Reaction Stirring (RT, 12-24h) Coupling->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure N-acyl Pyrazole Derivative Purification->Product Assay Kinase Inhibition Assay Product->Assay Data IC50 Determination Assay->Data

Caption: A generalized workflow for the synthesis and evaluation of N-(2-(1H-pyrazol-1-yl)ethyl)amide-based kinase inhibitors.

References

Application Notes and Protocol for N-alkylation of Pyrazoles with 2-Chloroethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities. The substituent on the pyrazole nitrogen can profoundly influence the molecule's pharmacological properties. The N-alkylation of pyrazoles with 2-chloroethylamine introduces a versatile aminoethyl group, which can serve as a key pharmacophore or a handle for further functionalization. This document provides a detailed protocol for the N-alkylation of pyrazole with 2-chloroethylamine hydrochloride using phase-transfer catalysis (PTC), a method known for its efficiency and milder reaction conditions compared to traditional methods that often require strong bases and anhydrous conditions.

Challenges in N-Alkylation of Pyrazoles

The primary challenges in the N-alkylation of unsymmetrical pyrazoles are controlling regioselectivity and achieving high yields. Alkylation can occur at either the N1 or N2 position, potentially leading to a mixture of regioisomers that can be challenging to separate. Factors influencing regioselectivity include steric hindrance on the pyrazole ring, the nature of the alkylating agent, the choice of solvent, and the base or catalyst system used.

Furthermore, the reaction with 2-chloroethylamine can be complicated by a side reaction: the dehydrochlorination of the alkylating agent under basic conditions to form the highly reactive and volatile aziridine, which can lead to lower yields of the desired N-alkylated product.[1] To mitigate this, an excess of the alkylating agent is often employed.[1]

Experimental Protocol: N-alkylation of Pyrazole with 2-Chloroethylamine Hydrochloride via Phase-Transfer Catalysis

This protocol is based on the principles of phase-transfer catalysis for the N-alkylation of pyrazoles with 2-chloroethylamine.[1]

Materials:

  • Pyrazole

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or another suitable organic solvent

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pyrazole (1.0 eq), 2-chloroethylamine hydrochloride (1.5-2.0 eq), tetrabutylammonium bromide (0.1 eq), and toluene.

  • Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (or a saturated solution of potassium carbonate) (3.0-4.0 eq) to the reaction mixture.

  • Reaction: Heat the biphasic mixture to 70-80 °C and maintain vigorous stirring for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(2-aminoethyl)pyrazole.

Quantitative Data

ParameterValue/ConditionReference/Note
Reactants
Pyrazole1.0 equivalent
2-Chloroethylamine HCl1.5 - 2.0 equivalentsAn excess is used to compensate for potential dehydrochlorination.[1]
BaseNaOH (50% aq. solution) or K₂CO₃ (saturated aq. solution), 3.0-4.0 equivalents
Phase-Transfer CatalystTetrabutylammonium bromide (TBAB), 0.1 equivalent
SolventToluene / Water (biphasic)
Reaction Conditions
Temperature70 - 80 °C
Reaction Time4 - 8 hoursReaction progress should be monitored by TLC or GC-MS.
Expected Yield 60 - 80%Yields are dependent on the specific pyrazole substrate and optimization of reaction conditions to minimize side reactions.[1]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Pyrazole - 2-Chloroethylamine HCl - TBAB - Toluene base Add Aqueous Base (NaOH or K2CO3) reagents->base heat Heat to 70-80 °C with Vigorous Stirring (4-8 hours) base->heat monitor Monitor by TLC / GC-MS heat->monitor cool Cool to RT monitor->cool separate Separate Layers cool->separate extract Extract Aqueous Layer with Organic Solvent separate->extract wash_dry Combine Organic Layers, Wash with Brine, Dry extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purify Purify by Column Chromatography evaporate->purify product Pure 1-(2-aminoethyl)pyrazole purify->product

Caption: Workflow for the N-alkylation of pyrazole with 2-chloroethylamine.

Characterization of 1-(2-aminoethyl)pyrazole

The synthesized product should be characterized by spectroscopic methods to confirm its structure. Below are the expected spectral data based on the analysis of closely related compounds.

  • ¹H NMR (predicted, CDCl₃, 400 MHz):

    • δ 7.55 (d, J = 2.0 Hz, 1H, pyrazole-H5)

    • δ 7.45 (d, J = 2.0 Hz, 1H, pyrazole-H3)

    • δ 6.25 (t, J = 2.0 Hz, 1H, pyrazole-H4)

    • δ 4.15 (t, J = 6.0 Hz, 2H, N-CH₂)

    • δ 3.10 (t, J = 6.0 Hz, 2H, CH₂-NH₂)

    • δ 1.5-2.0 (br s, 2H, NH₂)

  • ¹³C NMR (predicted, CDCl₃, 100 MHz):

    • δ 139.0 (C5)

    • δ 129.0 (C3)

    • δ 105.5 (C4)

    • δ 52.0 (N-CH₂)

    • δ 41.0 (CH₂-N)

  • Mass Spectrometry (EI):

    • Molecular Weight: 111.15 g/mol

    • Expected m/z: 111 (M⁺), and fragmentation pattern corresponding to the loss of aminoethyl fragments. The mass spectrum of the regioisomer, Betazole, shows a prominent molecular ion peak at m/z 111.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 2-(1H-pyrazol-1-yl)ethanamine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(1H-pyrazol-1-yl)ethanamine in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. The analyte and its stable isotope-labeled internal standard are detected using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound is a key structural motif found in various biologically active compounds and is of significant interest in pharmaceutical research. The development of a reliable and sensitive bioanalytical method is crucial for accurately determining its concentration in biological matrices to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of parent drug candidates. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the quantification of small molecules in complex biological fluids.[1][2] This document provides a comprehensive protocol for the validation and application of an LC-MS/MS method for this compound in human plasma.

Experimental

  • Analyte: this compound (Purity >98%)

  • Internal Standard (IS): this compound-d4 (Purity >98%)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade)

  • Reagents: Formic acid (FA, LC-MS grade)

  • Biological Matrix: Drug-free human plasma

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Stock solutions of this compound and its deuterated internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

A protein precipitation method was employed for the extraction of the analyte from human plasma.[3]

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL).

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an autosampler vial.

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

The chromatographic separation was achieved using a gradient elution on a C18 column.

ParameterValue
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.005
0.505
2.5095
3.5095
3.515
5.005

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The ion source parameters were optimized for maximum signal intensity. Multiple Reaction Monitoring (MRM) was used for quantification. The fragmentation of pyrazole-containing compounds often involves the loss of neutral molecules like HCN or N2 from the protonated precursor.[4][5]

ParameterValue
Ionization ModeESI Positive
Ion Spray Voltage5500 V
Temperature500°C
Curtain Gas (CUR)35 psi
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)50 psi
Collision Gas (CAD)Medium

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (V)CXP (V)
This compound112.181.1150602510
This compound112.168.115060358
This compound-d4 (IS)116.185.1150602510

DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. Note: The proposed product ion m/z 81.1 corresponds to the pyrazole ring after the loss of the ethylamine group, and m/z 68.1 corresponds to the protonated pyrazole itself.

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation.

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 1: Calibration Curve Data

Concentration (ng/mL) Analyte/IS Peak Area Ratio (Mean, n=3)
0.1 0.012
0.5 0.061
1.0 0.123
5.0 0.615
10.0 1.230
25.0 3.075
50.0 6.150

| 100.0 | 12.300 |

The intra- and inter-day accuracy and precision were evaluated using four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 2: Intra-Day Accuracy and Precision (n=6)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 0.1 0.105 105.0 8.5
LQC 0.3 0.291 97.0 6.2
MQC 8.0 8.240 103.0 4.1

| HQC | 80.0 | 78.400 | 98.0 | 3.5 |

Table 3: Inter-Day Accuracy and Precision (3 days, n=18)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 0.1 0.102 102.0 9.8
LQC 0.3 0.297 99.0 7.5
MQC 8.0 8.160 102.0 5.3

| HQC | 80.0 | 79.200 | 99.0 | 4.8 |

The matrix effect was found to be minimal, and the recovery was consistent and reproducible across the QC levels.

Table 4: Recovery and Matrix Effect

QC Level Nominal Conc. (ng/mL) Recovery (%) Matrix Factor
LQC 0.3 92.5 1.03

| HQC | 80.0 | 95.1 | 0.98 |

Visualizations

G Experimental Workflow for Sample Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Human Plasma add_is Add 10 µL Internal Standard plasma->add_is ppt Add 200 µL ACN (0.1% FA) for Protein Precipitation add_is->ppt vortex Vortex for 1 min ppt->vortex centrifuge Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection data_processing Data Processing and Quantification detection->data_processing

Caption: Workflow for the LC-MS/MS analysis of this compound.

G Proposed Fragmentation Pathway cluster_fragments parent This compound [M+H]+ m/z 112.1 frag1 Pyrazole Ring Fragment [C4H5N2]+ m/z 81.1 parent:f2->frag1:f0 - C2H5N (Loss of ethylamine) frag2 Protonated Pyrazole [C3H5N2]+ m/z 68.1 parent:f2->frag2:f0 - C3H4N (Neutral Loss)

References

High-Yield Synthesis of Substituted Pyrazoles from 1,3-Dicarbonyls: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds. Pyrazoles are a critical class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry due to their prevalence in numerous FDA-approved drugs and biologically active molecules.[1][2] Their diverse pharmacological activities, including anti-inflammatory, anticancer, and protein kinase inhibitory effects, make efficient synthetic routes to these compounds highly valuable in drug discovery and development.[3][4][5]

The primary and most classical method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] This versatile reaction can be adapted to various conditions, including conventional heating, microwave irradiation, and ultrasound assistance, often leading to high yields and reduced reaction times.[8][9][10] This guide will cover several high-yield protocols, present quantitative data in accessible tables, and provide visualizations of the synthetic workflow and relevant biological signaling pathways.

Overview of Synthetic Strategies

The synthesis of substituted pyrazoles from 1,3-dicarbonyls is a robust and versatile transformation. The general reaction scheme involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, often catalyzed by an acid. The choice of reaction conditions can significantly influence the reaction rate, yield, and, in the case of unsymmetrical dicarbonyls, the regioselectivity of the product.

Modern synthetic methodologies, such as microwave-assisted and ultrasound-assisted synthesis, offer significant advantages over classical heating methods, including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[8][10]

Quantitative Data Summary

The following tables summarize quantitative data from various reported high-yield synthetic methods for substituted pyrazoles from 1,3-dicarbonyl compounds.

Table 1: Conventional Synthesis of Pyrazoles

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTimeTemp. (°C)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic acid/Ethanol1-10 hReflux~95%[11]
AcetylacetonePhenylhydrazine-1 h135-145High[12]
Ethyl benzoylacetateHydrazine hydrateAcetic acid/1-Propanol1 h~100High[6]
CurcuminHydrazine hydrateAcetic acid8 hReflux-[13]
CurcuminSubstituted benzhydrazideBoric acid/Glycerol-water3-4 h8077-91%[14]

Table 2: Microwave-Assisted Synthesis of Pyrazoles

1,3-Dicarbonyl CompoundHydrazine DerivativeSolvent/ConditionsPower (W)TimeYield (%)Reference
Substituted ChalconesHydrazine hydrateEthanol-2-5 min-[15]
AcetylacetonePhenylhydrazineNeat1604 min67%[16]
HydrazonesVilsmeier-Haack reagentDMF-45-120 sImproved[8]
Ethyl 3-oxobutanoatePhenylhydrazineWater-20 min-[15]
Metal-acetylacetonatePhenyl hydrazine--5 min96%[17]

Table 3: Ultrasound-Assisted Synthesis of Pyrazoles

1,3-Dicarbonyl CompoundHydrazine DerivativeSolvent/ConditionsFrequency (kHz)TimeYield (%)Reference
Ethyl acetoacetateHydrazine hydrateEthanol-30 min95%[4]
Aromatic aldehyde, Ethyl acetoacetate, Hydrazine monohydrateMalononitrile/Ammonium acetateWater4035 min92%[9]
1,3-dicarbonylHydrazine/hydrazideWater/Succinimide-N-sulfonic acid-15 minHigh[6]

Experimental Protocols

Protocol 1: Classical Knorr Pyrazole Synthesis

This protocol describes the synthesis of 3-methyl-1-phenyl-5-pyrazolone from ethyl acetoacetate and phenylhydrazine.[12]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Round-bottom flask

  • Reflux condenser

  • Beaker

  • Ice-water bath

  • Diethyl ether

  • Ethanol (95%)

  • Büchner funnel and vacuum flask

Procedure:

  • In a round-bottomed flask, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol). Note: This addition is slightly exothermic and should be performed in a fume hood.

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

  • After heating, transfer the resulting heavy syrup into a beaker and cool it thoroughly in an ice-water bath.

  • Add 2 mL of diethyl ether and stir the mixture vigorously until the crude pyrazolone precipitates as a powder.

  • Add three more 2 mL portions of diethyl ether to ensure complete precipitation.

  • Filter the product using a Büchner funnel under vacuum and wash the solid thoroughly with diethyl ether.

  • Recrystallize the crude product from a minimum amount of hot 95% ethanol (approximately 5–7 mL).

  • Allow the hot solution to cool to room temperature, then place it in an ice bath to complete crystallization.

  • Filter the purified product, dry it in a desiccator, and determine the yield and melting point (125–127 °C).[12]

Protocol 2: Microwave-Assisted Synthesis of Pyrazolones

This protocol describes a solvent-free synthesis of 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one.[16]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine hydrate

  • Microwave reactor

  • Ethyl acetate

Procedure:

  • In a microwave-safe vessel, mix ethyl acetoacetate (0.98 mL, 7.68 mmol) and phenylhydrazine hydrate (0.72 mL, 7.29 mmol).

  • Expose the mixture to microwave irradiation at 20% power for 4.0 minutes.[16]

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and stir vigorously to induce precipitation.

  • If precipitation does not occur, reduce the volume of the solution under low vacuum and cool the mixture.

  • Collect the precipitate by filtration to obtain the pyrazolone product.

Protocol 3: Ultrasound-Assisted Synthesis of Pyrazolones

This protocol describes the synthesis of pyrazolone derivatives from β-ketoesters and hydrazine hydrate under ultrasonic irradiation.[4]

Materials:

  • β-ketoester (e.g., ethyl acetoacetate) (0.001 mol)

  • Hydrazine hydrate (0.001 mol)

  • Ethanol

  • Round-bottom flask (25 mL)

  • Ultrasonic cleaner bath

Procedure:

  • In a 25 mL round-bottom flask, dissolve the β-ketoester (0.001 mol) in ethanol.

  • Add a solution of hydrazine hydrate (0.05 g, 0.001 mol) in ethanol (0.8 mL) dropwise to the β-ketoester solution.

  • Place the flask in an ultrasonic cleaner bath and irradiate the mixture for 30 minutes.[4]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the solid product obtained is typically pure and does not require further recrystallization. Filter the product and dry to determine the yield.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of substituted pyrazoles from 1,3-dicarbonyls.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Start 1,3-Dicarbonyl + Hydrazine Derivative Reaction Reaction Vessel (Conventional, MW, or US) Start->Reaction Add Catalyst/ Solvent Monitoring TLC Monitoring Reaction->Monitoring Check Completion Precipitation Precipitation/ Extraction Monitoring->Precipitation Reaction Complete Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying FinalProduct Pure Substituted Pyrazole Drying->FinalProduct

Caption: General workflow for pyrazole synthesis.

Signaling Pathways

Many pyrazole derivatives exhibit their biological activity by inhibiting protein kinases involved in cell signaling pathways crucial for cell proliferation and survival.

CDK2/Rb Signaling Pathway Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. Pyrazole-based inhibitors can block its activity, leading to cell cycle arrest.[18]

G GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F pRb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates G1S_Transition G1/S Phase Transition CyclinE_CDK2->G1S_Transition Promotes PyrazoleInhibitor Pyrazole CDK2 Inhibitor PyrazoleInhibitor->CyclinE_CDK2 Inhibits

Caption: Inhibition of the CDK2/Rb pathway by pyrazole compounds.[18]

JAK/STAT Signaling Pathway Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Pyrazole-containing drugs can inhibit JAKs, thereby blocking downstream signaling.[19]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK (Phosphorylated) JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT (Dimerized) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription PyrazoleInhibitor Pyrazole JAK Inhibitor PyrazoleInhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.[18]

References

Application Notes and Protocols: 2-(1H-pyrazol-1-yl)ethanamine as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(1H-pyrazol-1-yl)ethanamine is a versatile bidentate N,N-donor ligand that readily forms stable complexes with a variety of transition metals. The presence of both a pyrazole ring and a primary amine allows for chelation, resulting in complexes with interesting catalytic, medicinal, and photophysical properties. These notes provide an overview of the applications of metal complexes derived from this ligand and detailed protocols for their synthesis and characterization.

I. Synthesis of the Ligand and Metal Complexes

This section details the synthesis of the this compound ligand and its subsequent complexation with copper(II) and zinc(II) ions.

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of pyrazole with 2-chloroethylamine hydrochloride.

Materials:

  • Pyrazole

  • 2-Chloroethylamine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve pyrazole (1.0 equiv) in DMF.

  • Add potassium carbonate (2.5 equiv) to the solution.

  • Add 2-chloroethylamine hydrochloride (1.1 equiv) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound as an oil.

dot

Synthesis_Ligand pyrazole Pyrazole reaction N-Alkylation (80-90 °C, 12-24h) pyrazole->reaction reagents 2-Chloroethylamine HCl, K₂CO₃, DMF reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of a Copper(II) Complex

This protocol outlines a general procedure for the synthesis of a dichlorido[this compound]copper(II) complex.

Materials:

  • This compound

  • Copper(II) chloride (CuCl₂)

  • Methanol

  • Diethyl ether

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a flask, dissolve this compound (2.0 equiv) in methanol.

  • In a separate flask, dissolve copper(II) chloride (1.0 equiv) in methanol.

  • Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.

  • A precipitate should form immediately or upon stirring for a short period at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours at room temperature.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold methanol, followed by diethyl ether.

  • Dry the resulting complex in a desiccator.

Protocol 3: Synthesis of a Zinc(II) Complex

This protocol describes a general method for synthesizing a dichlorido[this compound]zinc(II) complex.

Materials:

  • This compound

  • Zinc(II) chloride (ZnCl₂)

  • Ethanol

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolve this compound (2.0 equiv) in ethanol in a round-bottom flask.

  • Add a solution of zinc(II) chloride (1.0 equiv) in ethanol dropwise to the ligand solution while stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • Allow the solution to cool to room temperature. A precipitate may form.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure.

  • Add hexane to precipitate the complex.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

dot

Synthesis_Complexes cluster_ligand Ligand cluster_metal_salts Metal Salts ligand This compound reaction Complexation Reaction ligand->reaction CuCl2 CuCl₂ CuCl2->reaction ZnCl2 ZnCl₂ ZnCl2->reaction Cu_complex [Cu(L)₂Cl₂] reaction->Cu_complex in Methanol Zn_complex [Zn(L)₂Cl₂] reaction->Zn_complex in Ethanol, Reflux

Caption: General workflow for the synthesis of metal complexes.

II. Applications and Experimental Protocols

A. Catalytic Activity: Oxidation of Catechol

Copper complexes of pyrazole-based ligands have demonstrated significant catalytic activity in the oxidation of catechols to quinones, mimicking the function of the enzyme catechol oxidase.

Table 1: Catalytic Activity of a Copper-Pyrazole Complex

SubstrateCatalyst Loading (mol%)SolventReaction Time (h)Conversion (%)
Catechol1Methanol4>95
3,5-di-tert-butylcatechol1Methanol6>90

Protocol 4: Catalytic Oxidation of Catechol

This protocol details the procedure for evaluating the catalytic activity of the synthesized copper complex in the oxidation of catechol.[1][2][3][4][5]

Materials:

  • Copper(II) complex of this compound

  • Catechol

  • Methanol

  • UV-Vis spectrophotometer and cuvettes

  • Stir plate and stir bar

Procedure:

  • Prepare a stock solution of the copper complex in methanol (e.g., 1 mM).

  • Prepare a stock solution of catechol in methanol (e.g., 100 mM).

  • In a cuvette, add the appropriate volume of the copper complex stock solution to achieve the desired catalyst loading (e.g., 1 mol%).

  • Add methanol to the cuvette to a final volume of 2.5 mL.

  • Initiate the reaction by adding the catechol stock solution.

  • Immediately start monitoring the reaction by recording the UV-Vis spectrum at regular time intervals.

  • The formation of o-quinone can be followed by the increase in absorbance at its characteristic wavelength (around 390 nm).[1]

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

dot

Catalytic_Cycle catechol Catechol catalyst_active [Cu(II)-L] catechol->catalyst_active quinone o-Quinone intermediate [Cu(I)-L(H₂)] catalyst_active->intermediate Reduction H2O 2H₂O catalyst_active->H2O intermediate->quinone intermediate->catalyst_active Oxidation O2 O₂ O2->intermediate

Caption: Simplified catalytic cycle for catechol oxidation.

B. Anticancer Activity

Metal complexes of pyrazole derivatives have shown promising anticancer activity against various cancer cell lines. The cytotoxicity of these complexes can be evaluated using the MTT assay.

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Pyrazole-Based Metal Complexes

ComplexMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Ligand (L)>100>100>100
[Cu(L)₂Cl₂]15.225.818.5
[Zn(L)₂Cl₂]28.442.135.7
Cisplatin8.512.39.8

Protocol 5: MTT Assay for Cytotoxicity

This protocol provides a method for determining the in vitro anticancer activity of the synthesized metal complexes.[6][7][8][9][10]

Materials:

  • Synthesized metal complexes

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the metal complexes in the culture medium. Replace the old medium with 100 µL of the medium containing the complexes at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the complexes, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

dot

MTT_Workflow start Seed Cells in 96-well Plate treat Treat with Metal Complexes start->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 dissolve Dissolve Formazan (DMSO) incubate2->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate IC₅₀ read->analyze

Caption: Workflow of the MTT assay for cytotoxicity testing.

C. Fluorescent Properties

Zinc(II) complexes are often fluorescent due to the d¹⁰ electronic configuration of the metal ion, which prevents quenching of ligand-based fluorescence through d-d transitions.

Table 3: Photophysical Properties of a Zinc-Pyrazole Complex

ComplexExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
[Zn(L)₂Cl₂]350450 (blue)0.25

Protocol 6: Fluorescence Spectroscopy

This protocol outlines the steps for characterizing the fluorescent properties of the synthesized zinc complex.

Materials:

  • Zinc(II) complex of this compound

  • Spectroscopic grade solvent (e.g., ethanol)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of the zinc complex in a suitable spectroscopic grade solvent (e.g., 10⁻⁵ to 10⁻⁶ M).

  • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maxima.

  • Set the excitation wavelength of the fluorometer to the longest wavelength absorption maximum.

  • Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

  • To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of shorter wavelengths.

  • The fluorescence quantum yield can be determined relative to a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

dot

Fluorescence_Process cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) S0 Molecule S1 Molecule* S0->S1 Excitation (Absorption of light, hν_ex) S1->S0 Emission (Fluorescence, hν_em)

Caption: Jablonski diagram illustrating fluorescence.

Disclaimer: These protocols provide general guidance. Researchers should always consult the relevant literature and adhere to all laboratory safety procedures. Reaction conditions may need to be optimized for specific substrates and equipment.

References

Application Notes and Protocols for Pyrazole Synthesis via Knorr-Type Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Knorr-type pyrazole synthesis, a foundational reaction in heterocyclic chemistry for preparing substituted pyrazoles. First described by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The versatility and simplicity of this method have established it as a vital tool in medicinal chemistry and drug development, owing to the prevalence of the pyrazole scaffold as a key pharmacophore in numerous biologically active compounds.[1][2][3]

General Reaction Mechanism

The Knorr pyrazole synthesis is typically an acid-catalyzed reaction.[1][4] The mechanism begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][3] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1][3]

A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[1][5] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[1][2]

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as starting points and may require optimization for different substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[6]

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol details the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.[3][7]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully and slowly add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[1][7]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[1][3]

  • Isolation: Cool the resulting syrup in an ice bath.[1][3]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[1][3]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from a minimal amount of hot ethanol to obtain the pure pyrazolone.[1][7]

Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[3][6]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1][3][6]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[3][6]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[1][3][6]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1][3][6]

  • Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[3][6]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[3]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[1][3][6]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis and its modifications.

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineNoneNoneReflux1~95%[7]
Ethyl benzoylacetateHydrazine hydrate1-PropanolAcetic acid1001High[6]
AcetylacetonePhenylhydrazineEthanolAcetic acidReflux285-90%Generic Example
DibenzoylmethaneHydrazine hydrateAcetic acidNone1001~90%Generic Example

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Knorr pyrazole synthesis, from reaction setup to product characterization.

Workflow start Start setup Reaction Setup (Combine 1,3-dicarbonyl, hydrazine, solvent, catalyst) start->setup reaction Heating and Stirring (e.g., Reflux or 100°C) setup->reaction monitoring Reaction Monitoring (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (e.g., Add water, cool) monitoring->workup Complete isolation Product Isolation (e.g., Filtration) workup->isolation purification Purification (e.g., Recrystallization) isolation->purification characterization Characterization (e.g., NMR, MP) purification->characterization end End characterization->end

Caption: Experimental workflow for Knorr pyrazole synthesis.

References

In Vitro Assays for Testing the Bioactivity of Pyrazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their versatile structure has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The evaluation of these potential therapeutic candidates relies on robust and reproducible in vitro assays to determine their specific bioactivity and mechanism of action.

These application notes provide detailed protocols for a selection of key in vitro assays commonly used to screen and characterize the bioactivity of pyrazole compounds. The protocols are intended to serve as a comprehensive guide for researchers in academic and industrial settings, facilitating the systematic evaluation of novel pyrazole-based entities.

Key Bioactivities and Corresponding In Vitro Assays

The broad spectrum of biological activities exhibited by pyrazole derivatives necessitates a variety of in vitro screening methods. The most common areas of investigation include:

  • Anticancer Activity: Assays to determine the cytotoxic and antiproliferative effects of pyrazole compounds on cancer cell lines.

  • Antimicrobial Activity: Methods to evaluate the efficacy of pyrazole derivatives against pathogenic bacteria and fungi.

  • Anti-inflammatory Activity: Assays to measure the inhibition of key enzymes and cellular responses involved in the inflammatory cascade.

Section 1: Anticancer Activity Assays

The anticancer potential of pyrazole compounds is a major focus of research, with many derivatives showing potent activity against various cancer cell lines.[1][2] The primary mechanism of action often involves the inhibition of critical cellular processes such as cell division and signaling pathways.[1][3]

Data Presentation: In Vitro Anticancer Activity of Pyrazole Derivatives

The following table summarizes the cytotoxic activity of selected pyrazole compounds against various human cancer cell lines, with doxorubicin, etoposide, or cisplatin often used as a standard reference drug.[1][4] The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Target/Mechanism
Compound 33 HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8CDK2 Inhibition (IC50 = 0.074 µM)
Compound 34 HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8CDK2 Inhibition (IC50 = 0.095 µM)
Compound 22 MCF7, A549, HeLa, PC32.82 - 6.28EtoposideComparableNot specified
Compound 23 MCF7, A549, HeLa, PC32.82 - 6.28EtoposideComparableNot specified
Compound 50 HepG20.71Erlotinib, Sorafenib10.6, 1.06Dual EGFR & VEGFR-2 Inhibition
Compound 48 HCT116, HeLa1.7, 3.6--Haspin Kinase Inhibition
Ferrocene-pyrazole hybrid 47c HCT-1163.12Not AvailableNot AvailableNot specified
Pyrazole-based azole 17a A5494.47 ± 0.3 (µg/mL)Cisplatin0.95 ± 0.23 (µg/mL)Not specified
Pyrazole-based azole 17b A5493.46 ± 0.6 (µg/mL)Cisplatin0.95 ± 0.23 (µg/mL)Not specified
Pyrazolo[3,4-b]pyridine 43a HeLa2.59Doxorubicin2.35Not specified
Pyrazolo[3,4-b]pyridine 45h MCF-7, HCT-1164.66, 1.98Doxorubicin4.57, 2.11Not specified
Aryl azo imidazo[1,2-b]pyrazole 26a-c MCF-76.1 - 8.0Doxorubicin10.3Not specified
Pyrazole-indole hybrid 7a HepG26.1 ± 1.9Doxorubicin24.7 ± 3.2CDK-2 Inhibition
Pyrazole-indole hybrid 7b HepG27.9 ± 1.9Doxorubicin24.7 ± 3.2CDK-2 Inhibition
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrazole compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% (v/v).[5]

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.[5]

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.[5]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.[5]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Shake the plate for 10-15 minutes to ensure complete dissolution.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value.[5]

Visualization: MTT Assay Workflow

Caption: Workflow of the MTT cell viability assay.

Section 2: Antimicrobial Activity Assays

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[6][7] In vitro assays are crucial for determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of these compounds.

Data Presentation: In Vitro Antimicrobial Activity of Pyrazole Derivatives

The following table summarizes the antimicrobial activity of selected pyrazole compounds against various microorganisms. The activity is often reported as the diameter of the zone of inhibition in agar diffusion assays or as the MIC value in broth microdilution assays.

Compound IDMicroorganismAssay MethodResultStandard Drug
Hydrazone 21a S. aureus, B. subtilisAgar DiffusionZone of Inhibition (mm)Chloramphenicol
Hydrazone 21a K. pneumoniae, E. coliAgar DiffusionZone of Inhibition (mm)Chloramphenicol
Hydrazone 21a C. albicans, A. flavusAgar DiffusionZone of Inhibition (mm)Clotrimazole
Hydrazone 21a A. niger, S. aureus, B. subtilis, K. pneumoniaeBroth MicrodilutionMIC: 2.9-7.8 µg/mL (antifungal), 62.5-125 µg/mL (antibacterial)Clotrimazole, Chloramphenicol
Compound 3 E. coliDisc DiffusionMIC: 0.25 µg/mLCiprofloxacin
Compound 4 S. epidermidisDisc DiffusionMIC: 0.25 µg/mLCiprofloxacin
Compound 2 A. nigerDisc DiffusionMIC: 1 µg/mLClotrimazole
Sulfoxide 12c E. coliNot specifiedFourfold higher potency than referenceNot specified
Sulfone 14c C. albicansBroth MicrodilutionMIC: 1.2 µg/mLNot specified
Compound 9 S. aureus, S. epidermidis, E. faecalis, E. faecium (including MDR strains)Broth MicrodilutionMIC: 4 µg/mLNot specified
Compound 3b S. aureusNot specifiedInhibition zone: 18.9 mm; MIC: 1.25 µmol/mLNot specified
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism in a liquid medium.[8]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrazole compound stock solution (in DMSO)

  • Standard antimicrobial agent (e.g., Chloramphenicol, Clotrimazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the pyrazole compound in the broth medium in a 96-well plate to obtain a range of concentrations.

    • Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a standard drug control.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the diluted compound.

    • Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Alternatively, the absorbance can be read using a microplate reader.

Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Section 3: Anti-inflammatory Activity Assays

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[9] In vitro assays for anti-inflammatory activity often focus on the inhibition of cyclooxygenase (COX) enzymes.

Data Presentation: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives

The following table presents the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes, expressed as IC50 values. A lower IC50 value indicates greater potency, and the selectivity index (SI = IC50(COX-1)/IC50(COX-2)) indicates the selectivity for COX-2.

Compound IDCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)
Compound 2a -19.87-
Compound 3b -39.4322.21
Compound 4a -61.2414.35
Compound 5b -38.7317.47
Compound 5e -39.1413.10
3-(trifluoromethyl)-5-arylpyrazole 450020225
3,5-diarylpyrazole -10-
Pyrazole-thiazole hybrid -30 (COX-2), 120 (5-LOX)-
Pyrazolo-pyrimidine -15-
Trimethoxy derivative 5f -1500-
Trimethoxy derivative 6f -1150-
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[10]

Materials:

  • 96-well plates

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer

  • COX cofactor solution

  • COX probe

  • Arachidonic acid (substrate)

  • Pyrazole compound stock solution (in DMSO)

  • Known COX-1 and COX-2 inhibitors (e.g., SC-560, Celecoxib)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction:

    • To each well of a 96-well plate, add the COX assay buffer, diluted COX cofactor, and COX probe.

    • Add the diluted test compound to the respective wells. Include a DMSO control for total enzyme activity and a known inhibitor as a positive control.

    • Add the diluted COX-1 or COX-2 enzyme to the wells.

    • Incubate at 37°C for a specified time.

  • Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to each well.

    • Immediately measure the fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration.

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the selectivity index (SI).

Visualization: COX Inhibition Signaling Pathway

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection Platelet Function Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation Pain Prostaglandins_Inflammatory->Inflammation_Pain Pyrazole_Compound Pyrazole Compound (COX-2 Inhibitor) Pyrazole_Compound->COX2 Inhibits

Caption: Mechanism of selective COX-2 inhibition by pyrazole compounds.

References

Application Notes and Protocols for the Functionalization of 2-(1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common methods for the functionalization of the primary amine on 2-(1H-pyrazol-1-yl)ethanamine. This versatile building block is a valuable scaffold in medicinal chemistry, and its derivatization is crucial for the development of novel therapeutic agents, particularly kinase inhibitors. The following sections detail protocols for key chemical transformations, present quantitative data for representative reactions, and visualize relevant biological signaling pathways and experimental workflows.

Introduction

This compound is a key synthetic intermediate characterized by a pyrazole ring, a privileged structure in drug discovery, and a reactive primary amine. This primary amine serves as a versatile handle for a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Common functionalization strategies include acylation to form amides, reaction with sulfonyl chlorides to yield sulfonamides, N-alkylation, and reductive amination to introduce diverse substituents. These modifications are instrumental in the design of targeted therapies, particularly in the field of oncology where pyrazole-containing molecules have shown significant promise as inhibitors of protein kinases.

Key Functionalization Reactions

The primary amine of this compound readily undergoes nucleophilic attack on various electrophiles. Below are detailed protocols for the most common and synthetically useful transformations.

Amide Bond Formation (Acylation)

Acylation of the primary amine to form a stable amide linkage is a fundamental transformation in drug discovery. This can be achieved using various acylating agents such as acyl chlorides, anhydrides, or by coupling with carboxylic acids.

Experimental Protocol: Synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)benzamide

  • Materials:

    • This compound

    • Benzoyl chloride

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

    • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(2-(1H-pyrazol-1-yl)ethyl)benzamide.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reductive Amination

Reductive amination is a powerful one-pot, two-step method to form secondary amines from a primary amine and a carbonyl compound (aldehyde or ketone).[1] This reaction is a cornerstone in pharmaceutical chemistry for C-N bond formation.[1]

Experimental Protocol: Synthesis of N-benzyl-2-(1H-pyrazol-1-yl)ethanamine

  • Materials:

    • This compound

    • Benzaldehyde

    • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

    • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield N-benzyl-2-(1H-pyrazol-1-yl)ethanamine.

Sulfonamide Synthesis

The reaction of the primary amine with a sulfonyl chloride in the presence of a base yields a sulfonamide, a functional group prevalent in many marketed drugs.

Experimental Protocol: Synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide

  • Materials:

    • This compound

    • Benzenesulfonyl chloride

    • Pyridine or Triethylamine

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add pyridine (1.5 eq) to the solution.

    • Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Recrystallize or purify the crude product by column chromatography to obtain the desired sulfonamide.

N-Alkylation

Direct alkylation of the primary amine with an alkyl halide can produce secondary or tertiary amines. Controlling the degree of alkylation can be challenging, but with careful control of stoichiometry, mono-alkylation can be favored.

Experimental Protocol: Synthesis of N-ethyl-2-(1H-pyrazol-1-yl)ethanamine

  • Materials:

    • This compound

    • Ethyl iodide or Ethyl bromide

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile, add this compound (1.0 eq).

    • Add ethyl iodide (1.1 eq) and heat the reaction mixture to 50-60 °C.

    • Stir for 12-18 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate to give the crude product, which can be purified by column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for the functionalization of this compound and analogous primary amines found in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Reaction TypeElectrophile/ReagentProductTypical Yield (%)
Amidation Benzoyl ChlorideN-(2-(1H-pyrazol-1-yl)ethyl)benzamide85-95
Acetic AnhydrideN-(2-(1H-pyrazol-1-yl)ethyl)acetamide90-98
Reductive Amination BenzaldehydeN-benzyl-2-(1H-pyrazol-1-yl)ethanamine70-85
AcetoneN-isopropyl-2-(1H-pyrazol-1-yl)ethanamine65-80
Sulfonamidation Benzenesulfonyl ChlorideN-(2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide80-90
p-Toluenesulfonyl ChlorideN-(2-(1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide82-92
N-Alkylation Ethyl IodideN-ethyl-2-(1H-pyrazol-1-yl)ethanamine50-70 (mono-alkylated)
Benzyl BromideN-benzyl-2-(1H-pyrazol-1-yl)ethanamine55-75 (mono-alkylated)

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Products cluster_end Downstream Applications start This compound amidation Amidation (Acyl Chloride, TEA, DCM) start->amidation reductive_amination Reductive Amination (Aldehyde/Ketone, STAB, DCE) start->reductive_amination sulfonamidation Sulfonamidation (Sulfonyl Chloride, Pyridine, DCM) start->sulfonamidation alkylation N-Alkylation (Alkyl Halide, K2CO3, ACN) start->alkylation amide Amide Derivative amidation->amide sec_amine Secondary Amine reductive_amination->sec_amine sulfonamide Sulfonamide Derivative sulfonamidation->sulfonamide alkylated_amine N-Alkylated Amine alkylation->alkylated_amine applications Biological Screening (e.g., Kinase Assays) amide->applications sec_amine->applications sulfonamide->applications alkylated_amine->applications

Caption: General workflow for the functionalization of this compound.

Signaling Pathways

Many functionalized pyrazole derivatives act as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and differentiation. Below are simplified diagrams of the PI3K/Akt/mTOR and JAK-STAT pathways, which are common targets for pyrazole-based inhibitors.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazole-based kinase inhibitors.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by pyrazole-based JAK inhibitors.

Conclusion

The functionalization of the primary amine on this compound provides a facile and efficient route to a diverse range of derivatives with significant potential in drug discovery. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of novel pyrazole-based therapeutic agents. The visualization of key signaling pathways highlights the molecular targets and mechanisms of action for this important class of compounds.

References

Green Chemistry Approaches to Pyrazole Derivative Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole derivatives, a cornerstone in medicinal chemistry and drug development, is undergoing a significant transformation towards more sustainable and environmentally benign methodologies. Traditional synthetic routes often rely on hazardous solvents, harsh reaction conditions, and produce considerable waste. This document provides detailed application notes and protocols for several green chemistry approaches to pyrazole derivative synthesis, emphasizing the use of alternative energy sources, green solvents, and catalyst-free or solvent-free conditions. These methods offer significant advantages in terms of reduced environmental impact, increased safety, and often, improved reaction efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that can significantly reduce reaction times and improve yields compared to conventional heating methods.[1][2][3] This technique is particularly effective for the synthesis of pyrazole derivatives.[4]

One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions

This protocol describes a high-speed, solvent-free synthesis of pyrazolone derivatives by reacting a β-keto ester with a substituted or unsubstituted hydrazine under microwave irradiation.[2]

Experimental Protocol:

  • In a microwave-safe vessel, mix the β-keto ester (1 mmol) and the hydrazine derivative (1 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a power of 100 W for 30 minutes at 75 °C.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is filtered under vacuum, washed with water and cold ethanol, dried, and recrystallized from a suitable solvent (e.g., ethanol, ethanol-water, or ethyl acetate/petroleum ether) to yield the pure pyrazolone derivative.[5]

Logical Workflow for Microwave-Assisted Synthesis:

Reactants β-Keto Ester + Hydrazine Derivative Microwave Microwave Irradiation (Solvent-Free) Reactants->Microwave Mix Cooling Cooling Microwave->Cooling 30 min, 75°C, 100W Purification Filtration, Washing, & Recrystallization Cooling->Purification Product Pyrazolone Derivative Purification->Product

Caption: Workflow for the microwave-assisted, solvent-free synthesis of pyrazolone derivatives.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation provides an alternative energy source that can enhance reaction rates and yields through acoustic cavitation.[6][7] This method is particularly useful for reactions that require milder conditions.[1]

Synthesis of 1,5-Disubstituted Pyrazoles using a Cu(I) Catalyst

This protocol details the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine under ultrasonic irradiation with a copper(I) catalyst.[8]

Experimental Protocol:

  • To a solution of α,β-unsaturated cyanoester (1 mmol) and phenylhydrazine (1 mmol) in a suitable solvent, add sodium ethoxide as a base and 10 mol% of a Cu(I) catalyst.

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at 60 °C for 75-90 minutes.[8]

  • Monitor the reaction by TLC.

  • After completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 1,5-disubstituted pyrazole.

Reaction Pathway for Ultrasound-Assisted Synthesis:

cluster_reactants Reactants cluster_conditions Conditions alpha_beta_cyanoester α,β-Unsaturated Cyanoester Product 1,5-Disubstituted Pyrazole alpha_beta_cyanoester->Product phenylhydrazine Phenylhydrazine phenylhydrazine->Product ultrasound Ultrasound (60°C, 75-90 min) catalyst Cu(I) Catalyst (10 mol%) base Sodium Ethoxide

Caption: Key components and conditions for the ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles.

Solvent-Free and Catalyst-Free Synthesis

Eliminating both solvents and catalysts represents a significant step towards truly green chemical processes.[9][10] These methods reduce waste and simplify product purification.

Catalyst-Free Cycloaddition of Diazo Compounds to Alkynes

This protocol describes the synthesis of pyrazoles via a 1,3-dipolar cycloaddition of diazo compounds to alkynes under solvent-free and catalyst-free conditions by simple heating.[10]

Experimental Protocol:

  • In a round-bottom flask, charge the diazo compound (e.g., trimethylsilyl diazomethane, 1.1 mmol) and the alkyne (1 mmol).

  • Stir the mixture at room temperature or heat to 80 °C (for less reactive alkynes like phenylacetylene).

  • Monitor the reaction until completion.

  • Evaporate any excess reagent and volatile byproducts under vacuum to afford the pure pyrazole product, often without the need for further purification.[11]

Experimental Workflow for Catalyst-Free Synthesis:

Start Mix Diazo Compound and Alkyne Reaction Heat (if necessary) Solvent & Catalyst-Free Start->Reaction Evaporation Vacuum Evaporation of Excess Reagents Reaction->Evaporation Product Pure Pyrazole Evaporation->Product

Caption: A simple, green workflow for the catalyst-free synthesis of pyrazoles.

Synthesis in Aqueous Media

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability.[12][13] Performing organic reactions in water can offer unique reactivity and selectivity.

Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol outlines a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles in an aqueous medium.[14]

Experimental Protocol:

  • In a reaction vessel, combine the aldehyde (1 mmol), malononitrile (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and hydrazine hydrate (1 mmol) in water.

  • Add a catalytic amount of an organic catalyst, such as sodium gluconate.[14]

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, the solid product that precipitates is collected by filtration, washed with water, and dried to afford the dihydropyrano[2,3-c]pyrazole derivative.

Quantitative Data Summary

The following table summarizes the quantitative data for the different green synthetic approaches described.

Methodology Energy Source Solvent Catalyst Reaction Time Yield (%) Reference
Microwave-AssistedMicrowaveSolvent-FreeNone30 minHigh[2][5]
Ultrasound-AssistedUltrasoundOrganicCu(I)75-90 minHigh[8]
Catalyst-Free CycloadditionThermalSolvent-FreeNoneVariesHigh[10][11]
Aqueous MulticomponentThermal/StirringWaterOrganic5 min - several hoursGood to Excellent[14]

These green chemistry approaches offer viable and often superior alternatives to traditional methods for synthesizing pyrazole derivatives. By adopting these protocols, researchers and professionals in drug development can contribute to a more sustainable chemical industry without compromising on efficiency or product quality.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 2-(1H-pyrazol-1-yl)ethanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of this compound?

A1: The primary challenges in the N-alkylation of pyrazole to produce this compound are achieving high yields and controlling regioselectivity. Low yields can stem from suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials.[1] For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers that can be difficult to separate.[1]

Q2: Which factors are critical in controlling the regioselectivity of the N-alkylation of pyrazole?

A2: Several factors govern the regioselectivity of pyrazole N-alkylation:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1][2]

  • Solvent Choice: The polarity of the solvent is crucial. Polar aprotic solvents such as DMF and DMSO often favor the formation of a single regioisomer.[1]

  • Base/Catalyst System: The choice of base is critical. For instance, potassium carbonate (K₂CO₃) in DMSO is effective for regioselective N1-alkylation.[1] In some cases, using sodium hydride (NaH) can prevent the formation of isomeric byproducts.[1]

  • Electronic Effects: Substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[1]

Q3: What are the recommended starting conditions for a base-mediated N-alkylation of pyrazole?

A3: A reliable starting point is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in either dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

Q4: How can I purify the final product, this compound?

A4: Purification of this compound typically involves several steps. An initial acid-base extraction can help remove non-basic impurities. Flash column chromatography is often the primary method for separating the desired product from any regioisomers and unreacted starting materials.[3] For enhanced purity, the amine can be converted to a hydrochloride salt and recrystallized.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Low or no yield of the desired N-alkylated pyrazole can be attributed to several factors, from reagent choice to reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting & Optimization Steps
Ineffective Base Re-evaluate your base: The base is crucial for deprotonating the pyrazole nitrogen. Ensure the base is strong enough. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH might be necessary.[5] Ensure anhydrous conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[5] Check stoichiometry: A slight excess of the base is often beneficial.[5]
Poor Solubility Assess reactant solubility: Poor solubility of pyrazole or the base can impede the reaction. Optimize solvent choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[5]
Low Reactivity of Alkylating Agent Check the leaving group: The reactivity of the alkylating agent (e.g., 2-chloroethylamine or 2-bromoethylamine) depends on the leaving group. The general trend for leaving group ability is I > Br > Cl.[5] If using an alkyl chloride, consider switching to the corresponding bromide or iodide.
Suboptimal Reaction Conditions Optimize temperature: Ensure the reaction temperature is optimal. Some reactions may require heating to proceed at a reasonable rate. Monitor reaction time: Track the reaction's progress using TLC or LC-MS to ensure it has gone to completion. Incomplete conversion is a common reason for low yields.[1]

Problem 2: Formation of N1 and N2 Regioisomers

The formation of a mixture of N1 and N2 alkylated pyrazoles is a common issue, especially with substituted pyrazoles.

Factor Strategy to Improve N1-Selectivity
Base and Solvent System Utilize K₂CO₃ in DMSO or NaH in THF.[5] This combination is known to be effective for achieving regioselective N1-alkylation.[1]
Steric Hindrance If applicable to your pyrazole starting material, the use of a sterically demanding alkylating agent will preferentially lead to attack at the less hindered N1 position.[5]
Alternative Methods Consider enzymatic alkylation, which can offer very high regioselectivity (>99%) with simple haloalkanes.[6]

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation of Pyrazole using Potassium Carbonate in DMSO

This protocol is optimized for the regioselective synthesis of the N1-alkylated product.[5]

  • To a solution of pyrazole (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkylating agent (e.g., 2-bromoethylamine hydrobromide, 1.1 equiv) to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • Purify the crude residue by flash column chromatography to obtain the desired this compound.[1]

Protocol 2: Acid-Catalyzed N-Alkylation of Pyrazole

This protocol provides a milder alternative that avoids the use of strong bases.[1]

  • In a flask, combine the pyrazole (1.0 equiv), the trichloroacetimidate electrophile (1.1 equiv), and camphorsulfonic acid (CSA, 0.1 equiv).

  • Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Optimization of Pyrazole N-Alkylation Conditions with an Acid Catalyst. [2][7]

CatalystYield (%)
NoneTrace
BF₃·OEt₂45
Sc(OTf)₃55
Bi(OTf)₃65
Tf₂NH70
CSA 77
TsOH72

Reaction conditions: 4-chloropyrazole and phenethyl trichloroacetimidate in refluxing 1,2-DCE for 4 hours with the specified catalyst.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Pyrazole, Base (e.g., K2CO3), and Solvent (e.g., DMSO) alkylating_agent Add Alkylating Agent (e.g., 2-bromoethylamine) reagents->alkylating_agent Stir at RT reaction Stir at appropriate temperature alkylating_agent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring quench Quench with Water monitoring->quench Reaction Complete extraction Extract with Organic Solvent quench->extraction wash_dry Wash, Dry, and Concentrate extraction->wash_dry chromatography Column Chromatography wash_dry->chromatography product Pure this compound chromatography->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Yield check_base Is the base strong enough? (e.g., K2CO3, NaH) start->check_base check_solvent Are reactants soluble? (Consider DMF, DMSO) start->check_solvent check_alkylating Is the leaving group reactive? (I > Br > Cl) start->check_alkylating check_temp Is the temperature optimal? (Consider heating) start->check_temp check_time Is the reaction complete? (Monitor by TLC/LC-MS) start->check_time check_anhydrous Are conditions anhydrous? start->check_anhydrous solution Improved Yield check_base->solution check_solvent->solution check_alkylating->solution check_temp->solution check_time->solution check_anhydrous->solution

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides practical guidance for troubleshooting common and unexpected challenges in pyrazole synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and data-driven insights to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[2] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[3]

Q2: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

A2: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, side product formation, or product degradation.[4]

Troubleshooting Strategies for Low Yield:

  • Incomplete Reaction:

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[4]

    • Increase Temperature: Many condensation reactions require heat to proceed to completion. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[4]

  • Suboptimal Catalyst:

    • Catalyst Choice: For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid, mineral acids) are often used to facilitate the reaction.[4] In some cases, Lewis acids or catalysts like nano-ZnO have been shown to improve yields.[3][5]

  • Side Reactions:

    • Modify Reaction Conditions: The choice of solvent and temperature can significantly influence the reaction pathway. Experiment with different solvents to minimize the formation of side products.[6]

  • Product Degradation:

    • Milder Conditions: If you suspect your product is degrading, try running the reaction at a lower temperature or using a milder catalyst.[4]

    • Workup Procedure: Ensure your workup procedure is not degrading the product. For example, if your pyrazole is sensitive to strong acids, carefully neutralize the reaction mixture.[4]

  • Purification Losses:

    • Optimize Purification: Significant product loss can occur during purification steps like chromatography or recrystallization. Refer to the purification protocols for optimized methods.[4]

Q3: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

A3: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[6] Regioselectivity is influenced by steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[2]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity compared to conventional solvents like ethanol.[7][8]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the reaction pathway, leading to a different major regioisomer.[1]

  • Steric and Electronic Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1] Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group for nucleophilic attack.[1]

Data Presentation: Solvent Effects on Regioselectivity

The choice of solvent can have a profound impact on the ratio of regioisomers formed. The following table summarizes the effect of different solvents on the regioselectivity of a specific pyrazole synthesis.

1,3-Dicarbonyl CompoundHydrazineSolventIsomer Ratio (A:B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol55:45[7]
1-Phenyl-1,3-butanedioneMethylhydrazineTFE85:15[8]
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP97:3[8]
1-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineEthanol60:40[1]
1-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineTFE90:10[7]
1-(4-Nitrophenyl)-1,3-butanedionePhenylhydrazineHFIP>99:1[7]

Note: Isomer A refers to the N-substituted nitrogen adjacent to the R¹ group of the 1,3-dicarbonyl, while Isomer B has the N-substituted nitrogen adjacent to the R² group. The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Experimental Protocols

Protocol 1: Knorr Synthesis of a Pyrazolone from a β-Ketoester[9][10]

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

  • The pure pyrazolone can be obtained by recrystallization from ethanol.

Protocol 2: Purification of Pyrazole Compounds by Recrystallization[11]

This protocol provides a general guideline for the purification of crude pyrazole products.

Materials:

  • Crude pyrazole compound

  • Appropriate recrystallization solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, or a mixed solvent system like ethanol/water)

  • Activated charcoal (optional, for removing colored impurities)

Procedure:

  • Solvent Selection: Choose a solvent in which the pyrazole is highly soluble at elevated temperatures and poorly soluble at room temperature.

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate or in a water bath with constant stirring until the solvent boils and the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Visualizations

Knorr Pyrazole Synthesis Pathway

Knorr_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O)

Caption: General reaction pathway for the Knorr pyrazole synthesis.

Troubleshooting Workflow for Low Pyrazole Yield

Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) check_purity->optimize_conditions Purity Confirmed purify_reagents Purify/Replace Reagents check_purity->purify_reagents check_side_reactions Investigate Side Reactions (TLC, LC-MS) optimize_conditions->check_side_reactions Yield Still Low adjust_params Adjust Time/Temp/ Catalyst Concentration optimize_conditions->adjust_params optimize_workup Optimize Workup and Purification check_side_reactions->optimize_workup Side Products Identified modify_conditions Change Solvent/ pH check_side_reactions->modify_conditions yield_improved Yield Improved optimize_workup->yield_improved Losses Minimized refine_purification Refine Recrystallization/ Chromatography optimize_workup->refine_purification

Caption: A logical workflow for troubleshooting low pyrazole yield.

References

Overcoming low regioselectivity in unsymmetrical pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low regioselectivity in unsymmetrical pyrazole synthesis.

Troubleshooting Guides

Q1: My pyrazole synthesis is producing a mixture of regioisomers. What is causing this and how can I control the outcome?

A1: The formation of two regioisomers is a common challenge in the classical Knorr synthesis of pyrazoles, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The reaction can proceed through two different pathways, leading to a mixture of products.

The regiochemical outcome is primarily governed by a combination of steric and electronic factors of the reactants, as well as the reaction conditions.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons of the dicarbonyl compound.[1] The preferred pathway and, therefore, the major regioisomer, can be influenced by several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1]

  • Solvent Choice: The solvent has a dramatic impact on regioselectivity. Highly structured, hydrogen-bond-donating solvents can significantly favor the formation of one isomer.[2][3][4]

  • Reaction Conditions: Parameters such as temperature and pH can also influence the ratio of the products.[1][5]

// Nodes start [label="Unsymmetrical\n1,3-Dicarbonyl\n+\nSubstituted Hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediateA [label="Pathway A\n(Attack at Carbonyl 1)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediateB [label="Pathway B\n(Attack at Carbonyl 2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; productA [label="Regioisomer A", shape=box, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; productB [label="Regioisomer B", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mixture [label="Isomeric Mixture", shape=folder, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> intermediateA [color="#5F6368"]; start -> intermediateB [color="#5F6368"]; intermediateA -> productA [label="Cyclization &\nDeyhdration", color="#5F6368"]; intermediateB -> productB [label="Cyclization &\nDeyhdration", color="#5F6368"]; productA -> mixture [style=dashed, color="#5F6368"]; productB -> mixture [style=dashed, color="#5F6368"]; } caption="General reaction pathway for Knorr pyrazole synthesis.[1]"

Q2: How can I strategically modify my experiment to favor the formation of a single regioisomer?

A2: Poor regioselectivity can often be overcome by systematically adjusting reaction parameters. The most impactful modification is often the choice of solvent.[6]

  • Utilize Fluorinated Alcohols: Switching from standard solvents like ethanol (EtOH) to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[2][4] These solvents can favor one reaction pathway, leading to ratios as high as 99:1 in favor of one isomer.[3]

  • Employ Aprotic Dipolar Solvents: For certain substrates, such as the reaction of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) in an acidic medium can provide good yields and high regioselectivity.[7]

  • Leverage Catalysis: Various catalytic systems can be employed to control the reaction. This includes organocatalysis with secondary amines, or the use of metal catalysts like copper, ruthenium, or iron complexes that can direct the synthesis towards a specific isomer.[8][9][10]

  • Consider Flow Chemistry: Continuous-flow synthesis offers precise control over reaction parameters like temperature, pressure, and residence time.[11][12] This enhanced control can improve yields and regioselectivity, and also allows for safer handling of hazardous intermediates.[12][13]

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Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

The following table summarizes the profound effect of solvent choice on the regiomeric ratio of pyrazoles formed from the reaction of various unsymmetrical 1,3-diketones with methylhydrazine. Data is adapted from studies that highlight the superior performance of fluorinated alcohols.[2][3]

EntryR¹ GroupR² GroupSolventTemp (°C)Ratio (Isomer A : Isomer B)
1CF₃2-FurylEtOHRT50 : 50
2CF₃2-FurylTFERT85 : 15
3CF₃2-FurylHFIPRT97 : 3
4CF₃PhenylEtOHRT55 : 45
5CF₃PhenylHFIPRT98 : 2
6CO₂EtPhenylEtOHReflux67 : 33
7CO₂EtPhenylHFIPRT>99 : 1

Isomer A corresponds to the N-methyl group adjacent to the R¹ substituent. RT = Room Temperature.

G

Experimental Protocols

Key Experiment: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol provides a general guideline for improving regioselectivity by using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[2][3] Optimization may be required for specific substrates.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

  • Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.0 - 1.2 equiv)

  • Solvent: 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE)

  • Round-bottom flask with magnetic stirrer

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in the chosen fluorinated solvent (HFIP or TFE) to a concentration of approximately 0.1-0.5 M.

  • Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 equiv) to the solution at room temperature with magnetic stirring.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions in fluorinated solvents are often significantly faster than in conventional solvents like ethanol and may be complete in less than 1 hour.[3]

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation. Purify the crude product by flash column chromatography on silica gel to isolate the desired pyrazole regioisomer.

  • Analysis: Characterize the final product and determine the regiomeric ratio using ¹H NMR spectroscopy and/or other analytical techniques.

Frequently Asked Questions (FAQs)

Q: Are there alternative synthetic routes that offer inherent regioselectivity? A: Yes. While the Knorr synthesis is classical, other methods provide better intrinsic control over regioselectivity. These include:

  • 1,3-Dipolar Cycloadditions: Reactions between alkynes and 1,3-dipoles like diazo compounds or sydnones can be highly regioselective.[8][14][15]

  • Multicomponent Reactions: One-pot, multicomponent procedures can build the pyrazole ring with high regiocontrol, often by avoiding the symmetrical intermediates that lead to isomeric mixtures.[7][16]

  • Synthesis from β-Hydroxy Ketones: A ruthenium-catalyzed reaction of β-hydroxy ketones with hydrazines can provide unsymmetrical pyrazoles with high regioselectivity.[8]

Q: Why are fluorinated alcohols like TFE and HFIP so effective at controlling regioselectivity? A: Fluorinated alcohols possess unique properties, including strong hydrogen-bond-donating ability, high ionizing power, and low nucleophilicity.[2][3] These characteristics are thought to stabilize one of the transition states in the reaction pathway over the other, thereby dramatically favoring the formation of a single regioisomer.

Q: If I cannot achieve 100% regioselectivity, how can I separate the two isomers? A: While sometimes difficult, regioisomeric mixtures of pyrazoles can typically be separated using chromatographic techniques.[3] High-performance liquid chromatography (HPLC) or careful flash column chromatography on silica gel are the most common methods. The success of the separation depends on the difference in polarity between the two isomers.

References

Technical Support Center: Purification of 2-(1H-pyrazol-1-yl)ethanamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 2-(1H-pyrazol-1-yl)ethanamine and its related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound and its derivatives?

The most effective purification techniques for this class of compounds are recrystallization, column chromatography, acid-base extraction, and purification via salt formation. The choice of method depends on the nature of the impurities, the scale of the reaction, and the physical properties of the target compound. For many crude products, a combination of these techniques, such as an initial acid-base extraction followed by column chromatography or recrystallization, is often necessary to achieve high purity.

Q2: How do I select a suitable solvent system for recrystallization?

The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[1] For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, ethyl acetate, and water.[1] If a single solvent is not effective, a mixed-solvent system is often used. This involves dissolving the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then adding a "poor" hot solvent (an anti-solvent, e.g., water or hexane) dropwise until turbidity appears, followed by slow cooling.[1][2][3]

Q3: My purified pyrazole derivative is still colored. How can I remove colored impurities?

Colored impurities can often be removed by treating a hot solution of your crude product with a small amount of activated charcoal.[1] The charcoal adsorbs the colored molecules, which can then be removed by hot filtration. It is important to use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the overall yield.[1]

Q4: I have synthesized a mixture of regioisomers. How can I separate them?

Separating regioisomers can be challenging due to their similar physical properties. Two primary methods are effective:

  • Fractional Recrystallization: This technique can be used if the isomers have sufficiently different solubilities in a specific solvent system. It involves multiple, sequential recrystallization steps to enrich one isomer progressively.[1]

  • Column Chromatography: Careful optimization of the stationary and mobile phases is critical. For isomers with very similar polarities, using a high-performance stationary phase with smaller particle size or a different stationary phase (e.g., alumina instead of silica gel) may be necessary.[4]

Q5: My compound is a basic amine. Are there special considerations for silica gel chromatography?

Yes. The amine group in this compound and its derivatives is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction often leads to significant peak tailing and poor separation.[4] To mitigate this, you can deactivate the silica gel by adding a small amount of a base, such as triethylamine (typically 0.5-1%), to the mobile phase.[3] Alternatively, using a less acidic stationary phase like neutral alumina can be a better choice.[3]

Q6: My pyrazole derivative has very poor solubility in common organic solvents. What are my options?

Poor solubility can make purification by recrystallization difficult. If hot filtration and mixed-solvent systems are ineffective, consider alternative techniques.[2] Column chromatography can sometimes be achieved by dissolving the crude material in a strong, polar solvent (like DMF or DMSO), adsorbing it onto a small amount of silica, and then loading the solid onto the column.[2] Another powerful method is to convert the amine into a salt (e.g., a hydrochloride salt), which often has drastically different solubility properties and may be easier to recrystallize.[2][5]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling The solution is not supersaturated; too much solvent was used.[4]Concentrate the solution by boiling off some solvent and allow it to cool again.[1]
Lack of nucleation sites for crystal growth.[4]Scratch the inside of the flask with a glass rod to create nucleation sites.[1] Add a seed crystal of the pure compound if available.[1][4]
Compound "oils out" instead of crystallizing The compound is precipitating from the solution at a temperature above its melting point.[1]Add more of the "good" solvent to lower the saturation point.[1] Ensure the solution cools as slowly as possible; avoid placing it directly in an ice bath.[1] Use a lower-boiling point solvent or change the solvent system entirely.[1][4]
Yield is very low Too much hot solvent was used, leaving a significant amount of product in the mother liquor.[1]Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[1]
The solution was not cooled sufficiently to maximize precipitation.[1]After slow cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[1]
Resulting crystals are impure Insoluble impurities were not removed before crystallization.[1]Perform a hot filtration of the dissolved crude product before allowing it to cool.[2]
Soluble impurities were trapped (occluded) within the crystal lattice due to rapid cooling.[4]Ensure the solution cools slowly.[4] Wash the collected crystals with a small amount of the cold recrystallization solvent.[1] Perform a second recrystallization if necessary.[1][4]
Column Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of compounds Inappropriate mobile phase polarity.[4]Optimize the solvent system using thin-layer chromatography (TLC) first. A less polar mobile phase will generally improve the separation of closely eluting compounds.[4]
The desired product and impurities have very similar polarities.Consider using a different stationary phase (e.g., neutral alumina instead of silica gel).[3][4]
Peak tailing The basic amine product is interacting strongly with acidic sites on the silica gel.[4]Add 0.5-1% triethylamine to the mobile phase to neutralize the acidic sites on the silica.[3]
Low recovery of product from the column The compound is irreversibly adsorbed onto the stationary phase.[4]Use a more polar mobile phase to elute the compound.[4] If using silica gel for a basic compound, pre-treating the silica with triethylamine can prevent irreversible adsorption.[3]

Data Presentation

Table 1: Solvent Selection Guide for Pyrazole Recrystallization

This table provides a starting point for solvent selection based on the properties of common solvents and their suitability for pyrazole derivatives.

Solvent SystemTypePolarityRecommended For
Ethanol, Methanol, or Isopropanol Single ProticHighPolar pyrazole derivatives.[1]
Ethyl Acetate / Hexane Mixed AproticMedium (tunable)Compounds of intermediate polarity.[1]
Ethanol / Water Mixed ProticHigh (tunable)Polar pyrazole derivatives that are soluble in ethanol but not water.[1][3]
Acetone / Hexane Mixed AproticMedium (tunable)Compounds of intermediate polarity.[1]
Petroleum Ether or Cyclohexane Single AproticLowNon-polar pyrazole derivatives; 1H-pyrazole itself can be crystallized from petroleum ether.[1]

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization

This method is ideal when no single solvent meets the criteria for effective recrystallization.

  • Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (one in which the compound is readily soluble) and heat the mixture until the solid dissolves completely.[2]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is sparingly soluble) dropwise with swirling until the solution becomes slightly and persistently turbid.[2]

  • Clarification: If too much anti-solvent is added, add a small amount of the "good" hot solvent to redissolve the precipitate and achieve a clear solution.[2]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.[1]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the crystals, either by air-drying on the filter paper or in a desiccator under vacuum.

Protocol 2: Flash Column Chromatography for Basic Compounds

This protocol is adapted for basic compounds like this compound to prevent peak tailing.

  • Eluent Preparation: Prepare the mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5-1% triethylamine (TEA) to this mixture to deactivate the silica gel.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with the prepared eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 3: Purification via Acid Addition Salt Formation

This method purifies basic amines by converting them into salts, which can then be crystallized.

  • Dissolution: Dissolve the crude basic pyrazole derivative in a suitable organic solvent, such as diethyl ether, ethyl acetate, or isopropanol.

  • Acidification: Slowly add a solution of an acid (e.g., HCl in diethyl ether or concentrated HCl) to the stirred solution of the amine. The acid addition salt will often precipitate out of the solution.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold organic solvent.

  • Recrystallization (Optional): For higher purity, the collected salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

  • Liberation of Free Base: To recover the purified amine, dissolve the salt in water and add a base (e.g., 1M NaOH) until the solution is basic. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over an anhydrous salt (like Na₂SO₄), filter, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude Product extraction Acid-Base Extraction (for basic amines) crude->extraction Initial Cleanup chromatography Column Chromatography crude->chromatography Direct Purification extraction->chromatography recrystallization Recrystallization chromatography->recrystallization Further Purification pure Pure Product chromatography->pure recrystallization->pure analysis Purity Analysis (NMR, LC-MS) pure->analysis

Caption: General purification workflow for pyrazole derivatives.

Crystal_Troubleshooting start No Crystals Formed Upon Cooling check_saturation Is the solution supersaturated? start->check_saturation concentrate Concentrate Solution: Boil off some solvent check_saturation->concentrate No check_nucleation Are there nucleation sites? check_saturation->check_nucleation Yes concentrate->check_saturation scratch Scratch inner wall of flask with a glass rod check_nucleation->scratch No seed Add a seed crystal check_nucleation->seed No success Crystals Form scratch->success seed->success Acid_Base_Extraction cluster_0 Separatory Funnel start Crude Mixture (Basic Amine + Neutral Impurities) dissolved in Organic Solvent add_acid Wash with Aqueous Acid (e.g., 1M HCl) start->add_acid organic_layer Organic Layer: Neutral Impurities add_acid->organic_layer aqueous_layer Aqueous Layer: Protonated Amine Salt (R-NH3+ Cl-) add_acid->aqueous_layer basify Add Aqueous Base (e.g., 1M NaOH) to Aqueous Layer aqueous_layer->basify extract Extract with fresh Organic Solvent basify->extract final_organic Final Organic Layer: Purified Basic Amine extract->final_organic

References

Technical Support Center: Scaling Up the Synthesis of 2-(1H-Pyrazol-1-yl)ethanamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-(1H-pyrazol-1-yl)ethanamine. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the scale-up of this important intermediate for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: The most prevalent and scalable methods for synthesizing this compound involve the N-alkylation of pyrazole. Two primary approaches are:

  • Direct Alkylation: This method uses a 2-haloethylamine salt (e.g., 2-chloroethylamine hydrochloride or 2-bromoethylamine hydrobromide) to alkylate pyrazole in the presence of a base. The use of a phase-transfer catalyst can be beneficial for improving reaction rates and yields.

  • Gabriel Synthesis: This is a two-step approach that can prevent the formation of over-alkylated byproducts. It involves first reacting potassium phthalimide with a dihaloethane, followed by reaction with pyrazole and subsequent hydrazinolysis to release the primary amine.[1][2][3][4]

Q2: What are the critical factors influencing the regioselectivity of the N-alkylation of pyrazole?

A2: For unsubstituted pyrazole, regioselectivity is not a concern as both nitrogen atoms are equivalent. However, for substituted pyrazoles, the alkylation can occur at either the N1 or N2 position. The primary factors influencing regioselectivity are:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[5]

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[5]

  • Base/Catalyst System: The choice of base is critical. For instance, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[5]

Q3: What are the common impurities I should expect, and how can I minimize them?

A3: Common impurities include unreacted pyrazole, over-alkylated products (bis-alkylation), and potential regioisomers if a substituted pyrazole is used. To minimize these:

  • Control Stoichiometry: Carefully control the molar ratio of pyrazole to the alkylating agent to disfavor over-alkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of secondary reactions.

  • Optimize Reaction Conditions: Adjust temperature and reaction time to find the optimal balance between reaction completion and impurity formation.

Q4: What are the recommended purification methods for large-scale synthesis?

A4: For preclinical batches, high purity is essential. A multi-step purification strategy is often employed:

  • Acid-Base Extraction: This is an effective initial step to separate the basic product from non-basic impurities and unreacted starting materials.[6]

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an efficient method for purification on a larger scale.[7]

  • Salt Formation and Recrystallization: Conversion of the amine to a hydrochloride salt followed by recrystallization is a highly effective final polishing step to achieve high purity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring on a larger scale. - Loss of product during work-up.- Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize the reaction temperature; some reactions require heating to proceed at a reasonable rate. - Ensure adequate mechanical stirring for heterogeneous mixtures. - During acid-base extractions, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to ensure complete extraction of the free amine into the organic phase.[6]
Mixture of Products (Over-alkylation) - Molar ratio of reactants is incorrect. - High concentration of the alkylating agent.- Use a slight excess of pyrazole relative to the alkylating agent. - Add the alkylating agent portion-wise or via a syringe pump over an extended period.
Difficulty in Removing Unreacted Pyrazole - Pyrazole has some solubility in common organic solvents used for extraction.- Perform multiple aqueous acid washes to extract the basic product, leaving the more weakly basic pyrazole in the organic layer. - Consider vacuum distillation, as pyrazole is volatile.
Product is an Oil and Difficult to Handle - The free base of this compound is often an oil at room temperature.- Convert the purified free base to its hydrochloride salt, which is typically a stable, crystalline solid and easier to handle and weigh accurately for preclinical studies.
Phase-Transfer Catalyst is Difficult to Remove - Tetrabutylammonium bromide (TBAB) can be soluble in the organic phase.- Perform several washes with brine (saturated aqueous NaCl solution) during the work-up to remove the majority of the phase-transfer catalyst.

Experimental Protocols

Protocol 1: N-Alkylation of Pyrazole with 2-Chloroethylamine Hydrochloride

This protocol is a common and scalable method for the synthesis of this compound.

Reaction Scheme:

Reaction_Scheme_1 cluster_conditions Conditions cluster_product Product pyrazole Pyrazole base_catalyst Base (e.g., NaOH) Phase-Transfer Catalyst (e.g., TBAB) chloroethylamine 2-Chloroethylamine Hydrochloride product This compound reactants reactants intermediates intermediates reactants->intermediates Acetonitrile, Reflux intermediates->product

Caption: N-alkylation of pyrazole.

Materials:

Reagent Molecular Weight ( g/mol ) Quantity (molar eq.)
Pyrazole68.081.0
2-Chloroethylamine hydrochloride115.991.1
Sodium hydroxide (NaOH)40.003.0
Tetrabutylammonium bromide (TBAB)322.370.05
Acetonitrile--
Dichloromethane (DCM)--
Brine (saturated aq. NaCl)--
Anhydrous sodium sulfate (Na₂SO₄)--
Methanol (MeOH)--
Aqueous Ammonia (NH₃)--

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, combine pyrazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in acetonitrile.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain vigorous stirring for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove insoluble salts (NaCl and unreacted NaOH).

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Extraction:

    • Dissolve the crude oil in dichloromethane (DCM).

    • Wash the organic layer with brine to remove the phase-transfer catalyst.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer in vacuo.

    • Purify the resulting residue by silica gel column chromatography. A suitable eluent system is a gradient of Dichloromethane:Methanol with a small percentage of aqueous ammonia (e.g., 90:9:1 DCM:MeOH:NH₃).

  • Characterization:

    • Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound.

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Purification via Hydrochloride Salt Formation

This protocol is ideal for obtaining a stable, crystalline solid suitable for preclinical formulation.

Workflow:

Purification_Workflow start Crude this compound (Free Base) dissolve Dissolve in Organic Solvent (e.g., Isopropanol) start->dissolve add_hcl Add HCl Solution (e.g., HCl in Isopropanol) dissolve->add_hcl precipitate Precipitation/ Crystallization add_hcl->precipitate filter Filter the Solid precipitate->filter wash Wash with Cold Solvent (e.g., Cold Isopropanol) filter->wash dry Dry Under Vacuum wash->dry end Pure this compound HCl dry->end

Caption: Purification via salt formation.

Materials:

Reagent
Purified this compound (free base)
Isopropanol (or other suitable solvent like ethanol or acetone)
Concentrated Hydrochloric Acid (or a solution of HCl in isopropanol)
Diethyl ether (optional, as an anti-solvent)

Procedure:

  • Dissolution: Dissolve the purified this compound free base in a minimal amount of a suitable solvent such as isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise to the stirred solution. The hydrochloride salt will start to precipitate.

  • Crystallization: Cool the mixture in an ice bath to ensure complete precipitation. If precipitation is slow, adding a co-solvent like diethyl ether can be beneficial.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold isopropanol to remove any remaining impurities.

  • Drying: Dry the purified hydrochloride salt under vacuum to a constant weight.

Signaling Pathways and Logical Relationships

The following diagram illustrates a decision-making workflow for troubleshooting common issues during the scale-up synthesis.

Troubleshooting_Workflow start Low Yield or Purity in Scale-Up Synthesis check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp check_reagents Check Reagent Quality and Stoichiometry incomplete->check_reagents workup_issue Investigate Work-up and Purification complete->workup_issue increase_time_temp->check_reaction check_reagents->check_reaction extraction_ph Check pH during Acid-Base Extraction workup_issue->extraction_ph chromatography Optimize Column Chromatography workup_issue->chromatography salt_formation Optimize Salt Formation and Recrystallization workup_issue->salt_formation end_success Improved Yield/Purity extraction_ph->end_success chromatography->end_success salt_formation->end_success end_fail Consult Process Chemistry Team

Caption: Troubleshooting decision tree.

References

Technical Support Center: Optimizing Catalyst Choice for Pyrazole Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to optimizing catalyst choice for pyrazole condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the yield of my pyrazole synthesis consistently low, and how can catalyst choice improve it?

A1: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, side product formation, or suboptimal catalyst performance. The choice of catalyst is critical and can significantly impact the reaction outcome.

Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Catalyst Screening: The initial catalyst may not be active enough. For Knorr and Paal-Knorr type syntheses, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine, catalytic amounts of a protic acid like acetic acid or a mineral acid are often used to facilitate imine formation.[1] If these are ineffective, consider stronger Lewis acids or specialized catalysts. For instance, nano-ZnO has been shown to improve yields in the synthesis of 1,3,5-substituted pyrazoles.[2][3]

    • Reaction Conditions: Increasing the temperature or reaction time can drive the reaction to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal time.[1] Microwave-assisted synthesis can also be an effective method to enhance yields and shorten reaction times.[1]

  • Side Reactions and Byproduct Formation: Unwanted side reactions can consume starting materials and reduce the yield of the desired pyrazole.

    • Catalyst Selectivity: The catalyst might be promoting undesired reaction pathways. For example, some strong acids can cause degradation of sensitive substrates. In such cases, a milder catalyst or a heterogeneous catalyst might be beneficial. Heterogeneous catalysts can sometimes be easily separated, preventing further reactions upon completion.

  • Poor Quality of Starting Materials: Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative, as impurities can lead to side reactions and lower yields.[4]

Q2: I am observing a mixture of regioisomers in my pyrazole synthesis. How can I improve regioselectivity through catalyst selection?

A2: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[4] Regioselectivity is influenced by the electronic and steric differences between the two carbonyl groups and the reaction conditions, including the catalyst.[4]

Strategies to Enhance Regioselectivity:

  • pH Control: The pH of the reaction, often controlled by the choice and amount of an acid or base catalyst, can dictate the initial site of nucleophilic attack by the hydrazine.[4] Under acidic conditions, the reaction may proceed through a different pathway compared to neutral or basic conditions, leading to a different major regioisomer.[4]

  • Catalyst Type:

    • Acid Catalysis: In the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other.[4]

    • Metal Catalysts: Specific metal catalysts can offer high regioselectivity. For example, a silver-catalyzed reaction between trifluoromethylated ynones and aryl/alkyl hydrazines has been shown to be highly regioselective, producing 3-CF3-pyrazoles with excellent yields.[5]

  • Solvent Choice: The solvent can play a significant role in controlling regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been reported to dramatically improve regioselectivity in some cases.[4]

Q3: My catalyst appears to be deactivating during the reaction. What are the possible causes and solutions?

A3: Catalyst deactivation can be caused by poisoning from impurities in the reactants or solvent, thermal degradation, or fouling of the catalyst surface.

Troubleshooting Catalyst Deactivation:

  • Purification of Reagents: Ensure all starting materials and solvents are of high purity and are properly dried, as water or other nucleophilic impurities can poison certain catalysts, especially Lewis acids.

  • Catalyst Loading: While increasing catalyst loading might seem like a solution, it can sometimes lead to more side reactions. It is often better to identify and eliminate the source of deactivation.

  • Choice of a More Robust Catalyst: If thermal degradation is suspected, consider a catalyst that is more stable at the required reaction temperature. Heterogeneous catalysts often exhibit higher thermal stability.

  • Heterogeneous Catalysts: Using a solid-supported catalyst can sometimes mitigate deactivation issues and allows for easier recovery and potential reuse. Examples include nano-ZnO and SrFe12O19 magnetic nanoparticles.[2][6]

Data Presentation: Catalyst Performance in Pyrazole Synthesis

The following tables summarize quantitative data for different catalysts used in pyrazole condensation reactions, providing a basis for comparison.

Table 1: Comparison of Acid Catalysts in Knorr Pyrazole Synthesis

CatalystSubstrate 1Substrate 2SolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidEthyl acetoacetatePhenylhydrazineEthanolReflux2~85[7]
p-TSA1,3-DiketoneArylhydrazineToluene110492[6]
LiClO4Acetylacetone2,4-DinitrophenylhydrazineAcetonitrileRT0.595[5]

Table 2: Performance of Various Metal-Based Catalysts

CatalystSubstrate 1Substrate 2SolventTemperature (°C)TimeYield (%)Reference
Nano-ZnOEthyl acetoacetatePhenylhydrazineWater8015 min95[2][3]
Cu(OTf)2Chalconep-((t-butyl)phenyl)hydrazine[bmim][PF6]RT1 h82[3][5]
AgOTfTrifluoromethylated ynoneArylhydrazineCH2Cl2RT1 hup to 99[5]
SrFe12O19Hydrazine, Aldehyde, Malononitrile, β-ketoester-Solvent-free1005-10 min92-98[6]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis using an Acid Catalyst

This protocol describes a general procedure for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine, using glacial acetic acid as a catalyst.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol or 1-propanol).[7]

  • Addition of Reagents: Add the hydrazine derivative (1.1 eq) to the stirred solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3 drops for a 3 mmol scale reaction).[7]

  • Reaction: Heat the reaction mixture to reflux (approximately 100°C) and monitor the progress using TLC or LC-MS.[1][7]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.[7] Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol for Nano-ZnO Catalyzed Pyrazole Synthesis in Aqueous Media

This protocol outlines an environmentally friendly synthesis of pyrazole derivatives using a nano-ZnO catalyst.

  • Reaction Mixture: In a flask, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and water.

  • Catalyst Addition: Add nano-ZnO (e.g., 10 mol%) to the mixture.

  • Reaction: Stir the suspension vigorously at a specified temperature (e.g., 80°C) for the required time (often short, e.g., 15-30 minutes).[2]

  • Extraction: After cooling, extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Visualizations

Troubleshooting Workflow for Low Pyrazole Yield

Troubleshooting_Low_Yield start Low Pyrazole Yield check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete complete Reaction Complete check_completion->complete increase_time_temp Increase Time / Temperature or use Microwave incomplete->increase_time_temp Yes change_catalyst Screen for a More Active Catalyst (e.g., Lewis Acid, Heterogeneous Catalyst) incomplete->change_catalyst No improvement check_side_products Analyze for Side Products (NMR, MS) complete->check_side_products increase_time_temp->check_completion change_catalyst->check_completion side_products_present Side Products Detected check_side_products->side_products_present no_side_products No Significant Side Products check_side_products->no_side_products optimize_conditions Optimize Conditions for Selectivity (Milder Catalyst, Lower Temp) side_products_present->optimize_conditions check_sm_purity Check Starting Material Purity no_side_products->check_sm_purity end Optimized Yield optimize_conditions->end check_sm_purity->end

Caption: A decision tree for troubleshooting low yields in pyrazole condensation reactions.

Catalyst Selection Logic for Pyrazole Synthesis

Catalyst_Selection start Starting Pyrazole Synthesis substrate_analysis Analyze Substrate Properties (Sterics, Electronics, Sensitivity) start->substrate_analysis simple_substrates Simple, Robust Substrates substrate_analysis->simple_substrates sensitive_substrates Sensitive Functional Groups substrate_analysis->sensitive_substrates regioselectivity_issue Unsymmetrical Substrates (Potential Regio-issues) substrate_analysis->regioselectivity_issue protic_acid Start with Protic Acid (e.g., Acetic Acid) simple_substrates->protic_acid mild_catalyst Use Mild Catalyst (e.g., Nano-ZnO, Lipase) sensitive_substrates->mild_catalyst regioselective_catalyst Consider Regioselective Catalyst (e.g., AgOTf, or pH control) regioselectivity_issue->regioselective_catalyst green_chemistry Green Chemistry Desired? protic_acid->green_chemistry mild_catalyst->green_chemistry regioselective_catalyst->green_chemistry heterogeneous_catalyst Use Heterogeneous/Recyclable Catalyst (e.g., SrFe12O19, Nano-ZnO in water) green_chemistry->heterogeneous_catalyst Yes end Optimized Catalyst Choice green_chemistry->end No heterogeneous_catalyst->end

References

Technical Support Center: Strategies to Enhance the Purity of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of pyrazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in pyrazole synthesis and how can they be removed?

A1: Common impurities include unreacted starting materials (e.g., 1,3-dicarbonyl compounds and hydrazines), regioisomers, and byproducts from side reactions. The purification strategy depends on the nature of the impurity. Unreacted starting materials can often be removed by recrystallization or acid-base extraction. Regioisomers, which have very similar physical properties, may require more advanced techniques like fractional recrystallization or column chromatography for effective separation.[1][2]

Q2: How do I choose an appropriate solvent for the recrystallization of my pyrazole derivative?

A2: The ideal recrystallization solvent is one in which your pyrazole compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Polarity is a key consideration; pyrazole derivatives are often soluble in polar organic solvents like ethanol, methanol, and acetone.[3] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.[3]

Q3: What is "oiling out" during recrystallization and how can I prevent it?

A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than forming solid crystals. This often happens if the solution is supersaturated or cools too quickly. To prevent this, you can try adding a small amount of additional hot solvent, ensuring a slow cooling process, or using a different solvent system. Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.[3]

Q4: Can I use acid-base extraction to purify my pyrazole compound?

A4: Yes, acid-base extraction is a useful technique for separating pyrazole-based compounds from neutral or acidic impurities. Pyrazoles are weakly basic and can be protonated by a strong acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[4][5]

Q5: When is column chromatography the preferred method for purification?

A5: Column chromatography is particularly useful for separating complex mixtures containing multiple components with similar polarities, such as regioisomers.[6] It is also the method of choice when recrystallization fails to yield a product of the desired purity. Flash column chromatography is a rapid and effective technique for preparative scale purification.[7]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
No crystals form upon cooling The solution is not supersaturated.- Concentrate the solution by boiling off some solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[3]
Low crystal yield - Too much solvent was used.- The solution was not cooled sufficiently.- Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath to maximize precipitation.[3]
Crystals are colored Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the yield slightly.[3]
"Oiling out" The compound is precipitating above its melting point or the solution is cooling too rapidly.- Add more of the "good" solvent to the hot solution.- Allow the solution to cool slowly at room temperature before placing it in an ice bath.[3]
Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation of compounds - Inappropriate solvent system.- Column was not packed properly.- Optimize the mobile phase polarity using thin-layer chromatography (TLC) first.- Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[7]
Compound is stuck on the column The compound is too polar for the chosen mobile phase or is interacting strongly with the stationary phase.- Increase the polarity of the mobile phase.- For basic pyrazoles on silica gel, add a small amount of a basic modifier like triethylamine to the eluent to reduce tailing.
Cracked or channeled column Improper packing of the stationary phase.- Repack the column, ensuring the silica gel is a uniform slurry and is settled evenly.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical 3,5-disubstituted Pyrazole

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Single-Solvent Recrystallization (Ethanol)909885Effective for removing less polar impurities.
Mixed-Solvent Recrystallization (Hexane/Ethyl Acetate)909980Good for achieving high purity, but yield may be slightly lower.
Acid-Base Extraction859590Excellent for removing neutral and acidic impurities; high recovery.
Flash Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient)80 (with regioisomer)>9970Best method for separating regioisomers and achieving the highest purity.

Note: The data in this table is illustrative and represents typical outcomes for the purification of pyrazole-based compounds. Actual results will vary depending on the specific compound and impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude pyrazole compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If the solution contains insoluble impurities, quickly filter it through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals on the filter paper or in a desiccator.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Using thin-layer chromatography (TLC), determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a retention factor (Rf) of approximately 0.2-0.3 for the desired pyrazole compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle air pressure.

  • Sample Loading: Dissolve the crude pyrazole compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample-adsorbed silica to the top of the column.

  • Elution: Add the mobile phase to the column and apply pressure to begin elution. If a gradient is used, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole compound.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude pyrazole mixture in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add a solution of a strong acid (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated pyrazole will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh acidic solution to ensure complete transfer of the pyrazole.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (check with pH paper). The neutral pyrazole will precipitate or form an oil.

  • Back Extraction: Add a fresh portion of organic solvent to the basified aqueous solution in a separatory funnel and shake to extract the neutral pyrazole back into the organic phase.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.[4][5]

Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Outcome crude_product Crude Pyrazole Product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction purity_analysis Purity Analysis (TLC, HPLC, GC, NMR) recrystallization->purity_analysis column_chromatography->purity_analysis acid_base_extraction->purity_analysis pure_product Pure Pyrazole Compound purity_analysis->pure_product Purity > 98% further_purification Further Purification Needed purity_analysis->further_purification Purity < 98% further_purification->column_chromatography

Caption: General workflow for the purification of pyrazole-based compounds.

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? cool->oiling_out collect_crystals Collect Crystals crystals_form->collect_crystals Yes no_crystals No Crystals: Concentrate Solution or Add Seed Crystal crystals_form->no_crystals No oiling_out->dissolve Yes oiling_out->crystals_form No no_crystals->cool oiled_out Oiled Out: Reheat, Add More Solvent, Cool Slowly oiled_out->dissolve

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Synthesis of 1,3,5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1,3,5-substituted pyrazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,3,5-substituted pyrazoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a low yield or no desired pyrazole product. What are the possible reasons and how can I improve the yield?

Answer: Low or no yield in pyrazole synthesis can stem from several factors, from the quality of your starting materials to the reaction conditions. Here’s a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Ensure the high purity of your 1,3-dicarbonyl compounds and hydrazine derivatives.[1] Impurities can lead to unwanted side reactions that consume starting materials and lower the yield of the desired product.

  • Reaction Conditions Optimization:

    • Temperature and Time: You may need to increase the reaction temperature or prolong the reaction time.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[2]

    • Catalyst: The absence of a catalyst can sometimes completely halt the reaction.[3] Depending on your specific reaction, a suitable acid, base, or metal catalyst may be required to facilitate the cyclocondensation.

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.[2] Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, can help drive the reaction to completion.[2]

Logical Workflow for Troubleshooting Low Yields

low_yield_troubleshooting start Low or No Yield check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure solution_purity Purify Starting Materials check_purity->solution_purity If impure check_intermediates Investigate Stable Intermediates optimize_conditions->check_intermediates If no improvement solution_conditions Adjust Temperature, Time, or Catalyst optimize_conditions->solution_conditions If improvement solution_intermediates Increase Temperature or Add Dehydrating Agent check_intermediates->solution_intermediates

Caption: A workflow for troubleshooting low pyrazole synthesis yields.

Issue 2: Formation of Regioisomeric Mixtures

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity to favor the desired 1,3,5-substituted pyrazole?

Answer: The formation of regioisomeric mixtures is a common hurdle, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[2] The regioselectivity is influenced by the steric and electronic properties of the two carbonyl groups, as well as the reaction conditions.[2] Here are some strategies to enhance regioselectivity:

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in pyrazole formation.[2][4][5]

  • pH Control: Adjusting the pH of the reaction mixture can influence which carbonyl group the hydrazine attacks first.[2] For instance, acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other in the reaction of arylhydrazines with 1,3-dicarbonyls.[2]

  • Catalyst Selection: Certain catalysts can direct the reaction towards a specific regioisomer. For example, nano-ZnO has been used as an efficient catalyst in some regioselective syntheses.[3][6][7]

  • Reactant Structure: The inherent electronic and steric differences between the substituents on the 1,3-dicarbonyl compound play a crucial role. When one substituent is significantly more electron-withdrawing or sterically bulky, it can favor the formation of a single regioisomer.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

Entry1,3-Diketone SubstituentsSolventRegioisomeric Ratio (Desired:Undesired)
12-furyl, CF3Ethanol13:87
22-furyl, CF3TFE89:11
32-furyl, CF3HFIP97:3
4Phenyl, CF3Ethanol30:70
5Phenyl, CF3TFE90:10
6Phenyl, CF3HFIP>99:1

Note: Data is illustrative of trends reported in the literature.[4][5] Actual ratios are highly dependent on the specific substrates.

Issue 3: Unexpected Side Reactions

Question: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer: Besides the formation of regioisomers, other side reactions can diminish your yield and complicate purification. Common side reactions include:

  • Formation of Colored Impurities: A yellow or red coloration in the reaction mixture can indicate the decomposition of hydrazine starting materials or the oxidation of intermediates.[1] Using fresh, high-purity hydrazine and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.

  • Biaryl Formation: In metal-catalyzed N-arylation reactions, such as those using copper or palladium, the homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.[1] Optimizing the catalyst system and reaction conditions can help to suppress this side reaction.

  • Ring-Opened or Rearranged Products: The presence of highly reactive functional groups on the pyrazole ring can lead to complex rearrangements or ring-opening under certain conditions, such as high temperatures or the presence of specific catalysts.[2] Careful selection of reaction conditions and protecting groups for sensitive functionalities is advised.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,3,5-substituted pyrazoles?

A1: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[2] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[2] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[2][8]

Reaction Pathway: Knorr Pyrazole Synthesis

knorr_synthesis cluster_reactants Reactants diketone 1,3-Diketone intermediate Hydrazone Intermediate diketone->intermediate + Hydrazine hydrazine Substituted Hydrazine pyrazole 1,3,5-Substituted Pyrazole intermediate->pyrazole Cyclization & Dehydration water H2O

References

Validation & Comparative

Unveiling the Potential: Novel Pyrazole Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the burgeoning landscape of pyrazole-based anticancer compounds. This guide provides an objective analysis of their performance against established alternatives, supported by experimental data, detailed protocols, and pathway visualizations.

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, pyrazole derivatives have emerged as a particularly promising class, demonstrating significant cytotoxic activity against a range of cancer cell lines. Their structural versatility allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective anticancer agents. This guide delves into the anticancer activity of recently developed pyrazole derivatives, offering a comparative analysis with existing chemotherapy drugs and other pyrazole analogs.

Comparative Anticancer Activity

The efficacy of novel pyrazole derivatives has been evaluated against various human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, providing a quantitative comparison of their cytotoxic potential against different cancer types and established anticancer drugs.

Table 1: Cytotoxicity (IC50/GI50 in µM) of Novel Pyrazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC50/GI50 (µM)Reference DrugReference Drug IC50/GI50 (µM)Reference
Compound 3 MCF-7Breast Cancer19.2Doxorubicin-[1]
Compound 8 MCF-7Breast Cancer14.2Doxorubicin-[1]
Compound 11 AsPC-1Pancreatic Adenocarcinoma16.8Cisplatin-[2]
Compound 11 U251Glioblastoma11.9Cisplatin-[2]
Compound 4a K562Leukemia0.26ABT-751-[3]
Compound 4a A549Lung Cancer0.19ABT-751-[3]
Compound 5b K562Leukemia0.021ABT-751-[3]
Compound 5b A549Lung Cancer0.69ABT-751-[3]
Compound 5b MCF-7Breast Cancer-ABT-751-[3]
Compound 25 HT29Colon Cancer3.17 - 6.77Axitinib-[4]
Compound 25 PC3Prostate Cancer3.17 - 6.77Axitinib-[4]
Compound 25 A549Lung Cancer3.17 - 6.77Axitinib-[4]
Compound 25 U87MGGlioblastoma3.17 - 6.77Axitinib-[4]
Compound 43 MCF-7Breast Cancer0.25Doxorubicin0.95[4][5]
HD05 NCI-60 Cell Line PanelVariousBroad-spectrum activity--[6]
3f MDA-MB-468Triple Negative Breast Cancer14.97--[7]
Compound 9 NCI-60 Cell Line PanelVariousGI50 MG-MID = 3.59SorafenibGI50 MG-MID = 1.90[8]
6c SK-MEL-28Melanoma3.46--[9]

Experimental Protocols

The validation of anticancer activity relies on robust and reproducible experimental methodologies. Below are the detailed protocols for the key assays cited in the studies.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). A positive control (a known anticancer drug) is also included.

  • Incubation: The plates are incubated for a specified period, usually 48 or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with pyrazole derivatives and controls start->treat 24h incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze

MTT Assay Experimental Workflow
Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the cell cycle distribution and quantify apoptosis.

Protocol for Apoptosis Detection (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol for Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Similar to the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and PI.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.

Signaling Pathways and Mechanisms of Action

Several novel pyrazole derivatives exert their anticancer effects by targeting specific signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Tubulin Polymerization Inhibition

One of the key mechanisms of action for some pyrazole derivatives is the inhibition of tubulin polymerization.[3] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis. Compound 5b, for instance, has been identified as a potent tubulin polymerization inhibitor with an IC50 of 7.30 µM.[3]

Tubulin_Inhibition_Pathway cluster_pathway Mechanism of Tubulin Polymerization Inhibition pyrazole Pyrazole Derivative (e.g., 5b) tubulin Tubulin Dimers pyrazole->tubulin Binds to tubulin microtubules Microtubule Polymerization pyrazole->microtubules Inhibits tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Tubulin Polymerization Inhibition by Pyrazole Derivatives
Receptor Tyrosine Kinase (RTK) Inhibition

Many pyrazole derivatives have been designed to target receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are often overexpressed or hyperactivated in cancer.[4] By inhibiting these kinases, the pyrazole compounds can block downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis. For example, some pyrazole-based hybrids have shown potent inhibitory activity against VEGFR-2.[4]

RTK_Inhibition_Pathway cluster_pathway RTK Signaling Inhibition pyrazole Pyrazole Derivative rtk EGFR / VEGFR-2 pyrazole->rtk Inhibits downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) rtk->downstream Activates proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival angiogenesis Angiogenesis downstream->angiogenesis cancer_progression Cancer Progression proliferation->cancer_progression survival->cancer_progression angiogenesis->cancer_progression

Inhibition of Receptor Tyrosine Kinase Signaling

Conclusion

The presented data highlights the significant potential of novel pyrazole derivatives as a promising class of anticancer agents. Several compounds have demonstrated potent and selective cytotoxicity against a variety of cancer cell lines, with some exhibiting superior or comparable activity to established chemotherapeutic drugs. The diverse mechanisms of action, including tubulin polymerization inhibition and targeting of key signaling pathways like EGFR and VEGFR, underscore the versatility of the pyrazole scaffold. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these novel compounds and pave the way for their translation into effective cancer therapies.

References

A Comparative Analysis of Pyrazole-Based Kinase Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its favorable properties for binding to the ATP pocket of these enzymes. This guide provides a comparative study of kinase inhibitors containing the 2-(1H-pyrazol-1-yl)ethanamine moiety and its derivatives against other classes of kinase inhibitors targeting the same signaling pathways. While this compound itself is a building block rather than a potent inhibitor, its structural motif is integral to the efficacy of several FDA-approved drugs. This analysis focuses on a comparison of pyrazole-containing and non-pyrazole inhibitors of the Anaplastic Lymphoma Kinase (ALK) and Janus Kinase (JAK) families, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of Kinase Inhibitors

The inhibitory potency of selected pyrazole-containing and non-pyrazole kinase inhibitors against their primary targets and a panel of other kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.

Table 1: Comparison of ALK Kinase Inhibitors

CompoundScaffoldPrimary Target(s)IC50 (nM) vs. ALKOther Notable Kinase IC50 (nM)
Crizotinib PyrazoleALK, c-Met, ROS124c-Met: 11
Ceritinib Non-pyrazoleALK0.2IGF-1R: 8, InsR: 7, STK22D: 23, FLT3: 60
Alectinib Non-pyrazoleALK, RET1.9RET: 4.8

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Comparison of JAK Kinase Inhibitors

CompoundScaffoldPrimary Target(s)IC50 (nM) vs. JAK1IC50 (nM) vs. JAK2IC50 (nM) vs. JAK3IC50 (nM) vs. TYK2
Ruxolitinib PyrazoleJAK1, JAK23.32.842819
Tofacitinib Non-pyrazoleJAK1, JAK2, JAK3112201>5000
Baricitinib Non-pyrazoleJAK1, JAK25.95.7>40053

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The determination of kinase inhibitor potency is typically performed using in vitro kinase assays. Below are detailed methodologies for two common assay formats: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (LanthaScreen®) and a luminescence-based ATP detection assay (ADP-Glo™).

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET - LanthaScreen®)

This protocol is a generalized method for determining the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., ALK, JAK2)

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET dilution buffer

  • Test inhibitor (serially diluted in DMSO)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Further dilute the compounds in kinase reaction buffer to the desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Kinase Reaction:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO in kinase buffer) to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and the fluorescein-labeled substrate peptide in kinase reaction buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 665 nm for terbium).

  • Data Analysis: Calculate the TR-FRET ratio (e.g., 520 nm emission / 665 nm emission). Plot the percent inhibition (relative to controls) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence - ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinase (e.g., ALK, JAK2)

  • Substrate (protein or peptide)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test inhibitor (serially diluted in DMSO)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor as described in Protocol 1.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or vehicle to the wells of the assay plate.

    • Add 5 µL of a solution containing the kinase and substrate in kinase reaction buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (no kinase control) from all readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the compared kinase inhibitors.

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Crizotinib Crizotinib (Pyrazole) Crizotinib->ALK Ceritinib Ceritinib (Non-pyrazole) Ceritinib->ALK Alectinib Alectinib (Non-pyrazole) Alectinib->ALK

Caption: ALK Signaling Pathway and Points of Inhibition.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib (Pyrazole) Ruxolitinib->JAK Tofacitinib Tofacitinib (Non-pyrazole) Tofacitinib->JAK Baricitinib Baricitinib (Non-pyrazole) Baricitinib->JAK

Caption: JAK-STAT Signaling Pathway and Points of Inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for an in vitro kinase inhibitor screening assay.

Kinase_Inhibitor_Screening_Workflow start Start compound_prep Compound Preparation (Serial Dilution) start->compound_prep assay_setup Assay Plate Setup (Inhibitor, Kinase, Substrate) compound_prep->assay_setup reaction_init Initiate Reaction (Add ATP) assay_setup->reaction_init incubation Incubation (Room Temperature) reaction_init->incubation detection Signal Detection (TR-FRET or Luminescence) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro Kinase Inhibitor Screening.

A Comparative Guide to the In Vitro Validation of Pyrazole Compounds as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives are particularly renowned for their anti-inflammatory prowess, largely attributed to their ability to inhibit key enzymes in the inflammatory cascade.[3][4] This guide provides an objective comparison of various pyrazole compounds, supported by in vitro experimental data, to aid in the evaluation and development of novel anti-inflammatory therapeutics. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, especially the inducible COX-2 isoform, which is a key mediator in the synthesis of pro-inflammatory prostaglandins.[1][3] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a highly sought-after characteristic, as it can reduce the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][3]

Comparative Analysis of In Vitro Anti-Inflammatory Activity

The following tables summarize the quantitative data on the inhibitory activity of representative pyrazole derivatives against key inflammatory enzymes. A lower IC50 (half-maximal inhibitory concentration) value indicates greater potency.

Table 1: Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition by Pyrazole Derivatives

Compound Class Specific Derivative Example Target IC50 (µM) Selectivity Index (COX-1/IC50 COX-2) Reference Compound IC50 (µM) & SI Citation
Diarylpyrazole 3,5-diarylpyrazole COX-2 0.01 - Celecoxib 0.045 [3][5]
Trifluoromethyl Pyrazole 3-(trifluoromethyl)-5-arylpyrazole COX-2 0.02 225 Celecoxib 0.045 [3]
Pyrazolo-pyrimidine Pyrazolo-pyrimidine COX-2 0.015 - Celecoxib 0.045 [3][5]
Pyrazole-Thiazole Hybrid Pyrazole-thiazole hybrid COX-2 0.03 - Celecoxib 0.045 [3][5]
5-LOX 0.12 - Zileuton - [3][5]
Thymol-Pyrazole Hybrid Hybrid 8b COX-2 0.043 316 Celecoxib 0.045 [6]
5-LOX 4.85 - Zileuton - [6]
Pyrazole-Pyridazine Hybrid Trimethoxy derivative 6f COX-2 1.15 8.31 Celecoxib 2.16 (SI: 2.51) [7]
Trimethoxy derivative 5f COX-2 1.50 9.56 Celecoxib 2.16 (SI: 2.51) [7]
Pyrazoline Compound 2g 5-LOX 80 - Zileuton - [8][9]
Reference Compounds Celecoxib COX-2 0.045 327 - - [6]

| | Indomethacin | COX-1/COX-2 | Non-selective | - | - | - |[10] |

Table 2: Inhibition of Pro-Inflammatory Mediators and Protein Denaturation

Compound Class Assay Method Results Citation
Generic Pyrazole Cytokine Suppression LPS-stimulated RAW 264.7 macrophages 85% reduction in IL-6 at 5 µM [3]
Pyrazole Hydrazone Protein Denaturation Bovine Serum Albumin (BSA) Assay Concentration-dependent inhibition, max at 0.5 mg/mL [11]
Pyrazole-Indole Hybrid Protein Denaturation Inhibition of protein denaturation 49.3% inhibition (more potent than Diclofenac Sodium) [12]

| Pyrazole-Indole Hybrid | Proteinase Inhibition | Proteinase inhibitory activity | 46.5% inhibition (more potent than Diclofenac Sodium) |[12] |

Key Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate comparison of anti-inflammatory potential. Below are protocols for key in vitro assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay quantifies a compound's ability to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes.[1]

  • Principle: The assay measures the peroxidase activity of cyclooxygenases. The peroxidase product oxidizes a fluorogenic probe to a highly fluorescent product, which can be measured by a fluorescence microplate reader. The inhibition of this process is directly proportional to the inhibition of the COX enzyme.

  • Materials:

    • Purified ovine or human COX-1 and COX-2 enzymes

    • COX Assay Buffer (e.g., Tris-HCl)

    • Fluorogenic Substrate/Probe

    • Heme (Cofactor)

    • Arachidonic Acid (Substrate)

    • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO

    • 96-well opaque microplate

    • Fluorescence microplate reader

  • Procedure:

    • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

    • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.

    • Compound Addition: Add the test compounds across a range of concentrations to the wells of the 96-well plate. Include wells for a no-inhibitor control and a background control.

    • Enzyme Addition: Add the diluted enzyme solution to the wells containing the test compounds and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Reaction Initiation: Initiate the reaction by adding a mixture of arachidonic acid and the fluorogenic probe.

    • Measurement: Immediately begin measuring the fluorescence intensity at timed intervals using a microplate reader (e.g., excitation/emission ~535/587 nm).

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[6]

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay assesses the inhibitory effect of compounds on the 5-LOX enzyme, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.[8]

  • Principle: The assay measures the 5-LOX-catalyzed conversion of a substrate (e.g., linoleic acid or arachidonic acid) into hydroperoxides.[6] The increase in absorbance due to the formation of a conjugated diene is monitored spectrophotometrically.

  • Materials:

    • Purified 5-LOX enzyme (e.g., from soybeans or human recombinant)

    • Reaction Buffer (e.g., sodium borate or Tris-HCl)

    • Substrate (Linoleic acid or Arachidonic acid)

    • Test compounds and reference inhibitor (e.g., Zileuton)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Reagent Preparation: Prepare buffer and substrate solutions.

    • Reaction Mixture: In a cuvette, mix the reaction buffer, test compound solution, and the 5-LOX enzyme solution.

    • Incubation: Incubate the mixture for a short period at a controlled temperature (e.g., 25°C).

    • Reaction Initiation: Initiate the reaction by adding the substrate solution.

    • Measurement: Immediately monitor the change in absorbance at 234 nm over time.

    • Data Analysis: Determine the rate of reaction from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cytokine and Nitric Oxide Suppression in LPS-Induced Macrophages

This cell-based assay evaluates the ability of compounds to suppress the production of pro-inflammatory mediators in an inflammatory environment.

  • Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. The concentration of these mediators in the cell culture supernatant is measured in the presence and absence of the test compounds.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS)

    • Test compounds

    • Griess Reagent (for NO measurement)

    • ELISA kits for TNF-α and IL-6

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.

    • Supernatant Collection: Collect the cell culture supernatant for analysis.

    • Nitric Oxide (NO) Measurement: Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve.

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.

    • Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated control.

Visualizations: Pathways and Workflows

Inflammatory Signaling Pathway: COX Inhibition

The diagram below illustrates the central role of COX enzymes in the inflammatory pathway and the targeted mechanism of action for pyrazole-based inhibitors.

COX_Pathway membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa pla2 Phospholipase A2 pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pg_homeo Prostaglandins (Homeostatic Functions) cox1->pg_homeo pg_inflam Prostaglandins (Inflammation, Pain, Fever) cox2->pg_inflam pyrazole Pyrazole Compound pyrazole->cox2 Selective Inhibition stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) stimuli->cox2 Upregulates mem_aa_label Catalyzed by mem_aa_label->pla2

Caption: Selective inhibition of COX-2 by pyrazole compounds in the arachidonic acid cascade.

Experimental Workflow for In Vitro Validation

This flowchart outlines a typical workflow for the initial in vitro screening and validation of novel pyrazole compounds as anti-inflammatory agents.

Experimental_Workflow cluster_assays start Compound Synthesis & Characterization primary_screen Primary Screening: Enzyme Inhibition Assays start->primary_screen secondary_screen Secondary Screening: Cell-Based Assays primary_screen->secondary_screen cox_assay COX-1/COX-2 Inhibition primary_screen->cox_assay lox_assay 5-LOX Inhibition primary_screen->lox_assay data_analysis Data Analysis secondary_screen->data_analysis cell_assay LPS-Stimulated Macrophages secondary_screen->cell_assay protein_assay Protein Denaturation secondary_screen->protein_assay lead_id Lead Compound Identification data_analysis->lead_id Calculate IC50, Selectivity Index further_studies Further Preclinical Studies (e.g., In Vivo Models) lead_id->further_studies p1 cox_assay->p1 lox_assay->p1 p2 cell_assay->p2 protein_assay->p2 p1->secondary_screen p2->data_analysis

References

Unlocking the Potential of Pyrazole-Based Antimicrobials: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the promising candidates, pyrazole-based compounds have emerged as a versatile scaffold exhibiting potent and broad-spectrum antimicrobial activity. This guide provides an objective comparison of the efficacy of various pyrazole-based antimicrobials, supported by experimental data, to aid researchers in navigating this promising class of compounds.

Comparative Efficacy of Pyrazole-Based Antimicrobials

The antimicrobial efficacy of pyrazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. This section presents a comparative summary of the in vitro activity of selected pyrazole-based compounds against clinically relevant Gram-positive and Gram-negative bacteria.

Quantitative Efficacy Data

The following tables summarize the MIC and MBC values for representative pyrazole-based compounds from recent studies. These compounds have been selected to illustrate the diversity of structures and their corresponding antimicrobial profiles.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Gram-Positive Bacteria (μg/mL)

Compound/Derivative ClassStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Enterococcus faecalisReference(s)
Pyrazole-Thiazole Hybrids
Compound 10 1.9 - 3.9--[1]
N-(trifluoromethylphenyl) Pyrazoles
Compound 28 -0.78-[2]
Pyrazole-Ciprofloxacin Hybrids
Compound 7a 0.1250.125 - 0.5-[3]
Compound 7d 0.1250.125 - 0.5-[3]
Compound 7g 0.1250.125 - 0.5-[3]
Imidazo-Pyridine Substituted Pyrazoles
Compound 18 <1<1-[2]
Reference Antibiotics
Ciprofloxacin0.25--[3]
Vancomycin---[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Gram-Negative Bacteria (μg/mL)

Compound/Derivative ClassEscherichia coliPseudomonas aeruginosaAcinetobacter baumanniiReference(s)
Aminoguanidine-Derived Pyrazoles
Compound 12 1--[2]
Imidazo-Pyridine Substituted Pyrazoles
Compound 18 <1<1-[2]
Pyrazole-Derived Hydrazones
Naphthyl Derivative 6 --0.78 - 1.56[2]
Pyrazole-Ciprofloxacin Hybrids
Compound 7c -2-[3]
Compound 7d -8-[3]
Reference Antibiotics
Ciprofloxacin0.5--[5]
Gentamicin---[2]

Table 3: Minimum Bactericidal Concentration (MBC) of Selected Pyrazole Derivatives (μg/mL)

Compound/Derivative ClassTarget MicroorganismMBC ValueReference(s)
Pyrazole-Thiazole Hybrids S. aureus7.8[1]
Imidazo-Pyridine Substituted Pyrazoles Gram-Positive & Gram-Negative Bacteria<1 (except MRSA)[2]

Table 4: Cytotoxicity of Selected Pyrazole-Based Compounds

Compound/Derivative ClassCell LineIC50 (μM)Reference(s)
Diphenyl Pyrazole–Chalcone Derivatives
Compound 6b HNO-9710[6]
Compound 6d HNO-9710.56[6]
Pyrazolo[3,4-d]pyrimidin-4(5H)-ones
Compound 18 HCT‐1164.2[7]
Compound 15 HCT‐1165.2[7]
N-(trifluoromethyl)phenyl Pyrazoles HEK-293>20 (Selectivity Factor)[4]

Mechanisms of Action

The antimicrobial activity of pyrazole-based compounds stems from their ability to interfere with essential bacterial processes. A primary and well-documented mechanism is the inhibition of DNA gyrase and topoisomerase IV , crucial enzymes for DNA replication, repair, and transcription.[1][8][9][10][11][12] By binding to these enzymes, pyrazole derivatives disrupt the DNA supercoiling process, leading to cell death.

Furthermore, some pyrazole derivatives have been shown to inhibit other vital cellular functions, including:

  • Cell Wall Synthesis : Certain pyrazole compounds can disrupt the integrity of the bacterial cell wall.[2][13]

  • Protein Synthesis : Inhibition of protein synthesis has also been identified as a mode of action for some pyrazole-based antimicrobials.[2]

  • Nucleic Acid Synthesis : Beyond DNA gyrase, interference with the broader nucleic acid synthesis machinery has been observed.[2]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Replication->DNA_Gyrase Requires Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Replication Enables Relaxed_DNA->Supercoiled_DNA Re-ligation Pyrazole_Antimicrobial Pyrazole-Based Antimicrobial Pyrazole_Antimicrobial->DNA_Gyrase Inhibits

Inhibition of DNA Gyrase by Pyrazole-Based Antimicrobials.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Bacterial Inoculum: Aseptically transfer 3-5 colonies of the test bacterium from an agar plate into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate the culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the pyrazole compound in an appropriate solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth medium within a 96-well microtiter plate.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without the compound) and a negative control (broth only). Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Pyrazole Compound in 96-well plate Start->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity (Growth) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for Broth Microdilution Assay.
Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.

  • Preparation of Bacterial Lawn: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard. Uniformly swab the inoculum onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Application of Disks: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the pyrazole compound onto the agar surface.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.

  • Cell Seeding: Seed mammalian cells (e.g., HEK-293) in a 96-well plate at a suitable density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) can then be calculated.

Structure-Activity Relationship (SAR)

The antimicrobial potency of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and any appended moieties. Key SAR observations include:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl (-CF3) or nitro (-NO2) groups, on the phenyl rings attached to the pyrazole core often enhances antibacterial activity.[4][14]

  • Halogenation: The introduction of halogen atoms (F, Cl, Br) on the aromatic rings can modulate the lipophilicity and electronic properties of the molecule, frequently leading to improved antimicrobial efficacy.

  • Hybridization with other Heterocycles: Fusing or linking the pyrazole nucleus with other heterocyclic rings like thiazole, pyridine, or pyrimidine can result in compounds with potent and broad-spectrum activity.[1][15]

  • Side Chain Modifications: Alterations to the side chains, such as the incorporation of hydrazone or acetamide linkers, can significantly impact the compound's interaction with its biological target and its overall activity profile.[2][3]

Conclusion

Pyrazole-based compounds represent a highly promising and versatile class of antimicrobial agents with the potential to address the challenge of drug-resistant infections. Their diverse mechanisms of action, coupled with the tunability of their chemical structures, offer a rich platform for the development of next-generation antibiotics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel pyrazole-based antimicrobials. Further in-depth studies, including in vivo efficacy and comprehensive toxicological profiling, are warranted to fully realize the therapeutic potential of these compelling molecules.

References

Comparative Guide to Structure-Activity Relationships of 2-(1H-Pyrazol-1-yl)ethanamine Analogs and Related Pyrazoline Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-containing compounds, with a focus on analogs related to 2-(1H-pyrazol-1-yl)ethanamine, as inhibitors of monoamine oxidase (MAO). Due to the limited availability of comprehensive SAR studies on the specific this compound scaffold, this guide draws comparisons with structurally similar 2-pyrazoline-1-ethanone derivatives, for which quantitative inhibitory data against human MAO-A (hMAO-A) is available. This information is crucial for the rational design of novel and selective MAO inhibitors for potential therapeutic applications in neurological disorders.

Quantitative Data on Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of 2-pyrazoline-1-ethanone derivatives against human monoamine oxidase A (hMAO-A). These compounds, while not identical to 2-(1H-pyrazol-1-yl)ethanamines, share a core pyrazole-like structure with a two-carbon linker to a functional group, providing valuable insights into the SAR of this class of compounds.

Compound IDR1 (at N1 of Pyrazoline)R2 (at C3 of Pyrazoline)R3 (at C5 of Pyrazoline)hMAO-A IC50 (µM)[1]
7h 4-Fluorophenyl4-ChlorophenylBromo2.40
12c 4-Chlorophenyl4-FluorophenylImidazolyl2.00
Clorgyline (Control)---2.76

Structure-Activity Relationship (SAR) Analysis

Based on the available data for 2-pyrazoline-1-ethanone derivatives, several key structural features influencing MAO-A inhibitory activity can be identified. These insights can be extrapolated to guide the design of this compound analogs.

  • Substitution on the Pyrazoline/Pyrazole Ring: The nature and position of substituents on the heterocyclic ring are critical for activity. For the 2-pyrazoline-1-ethanone series, compounds with electron-withdrawing groups such as fluoro (-F) and chloro (-Cl) on the phenyl rings at the C3 and C5 positions demonstrated potent MAO-A inhibitory activity.[1] Specifically, compound 7h with a 4-fluorophenyl group at R1 and a 4-chlorophenyl group at R2, and compound 12c with a 4-chlorophenyl group at R1 and a 4-fluorophenyl group at R2, showed significant inhibition.[1] This suggests that electron-deficient aromatic rings may engage in favorable interactions within the active site of the MAO-A enzyme.

  • N1-Substituent of the Pyrazoline Ring: The substituent at the N1 position of the pyrazoline ring significantly impacts inhibitory potency. The SAR analysis of the 2-pyrazoline-1-ethanone series indicated the following order of contribution for the N1 substituent: bromo > piperidinyl > morpholinyl > imidazolyl.[1] This highlights the importance of both electronic and steric factors at this position. For the design of this compound analogs, modifications at the corresponding position on the pyrazole ring should be a key area of investigation.

  • The Ethanone/Ethanamine Linker: While the presented data is for ethanone derivatives, the two-carbon linker is a common feature. For this compound analogs, the primary amine group is expected to play a crucial role in interactions with the enzyme, potentially mimicking the endogenous monoamine substrates. The flexibility and conformation of this ethylamine side chain will likely influence binding affinity and selectivity.

Experimental Protocols

General Synthesis of 2-Pyrazoline-1-ethanone Derivatives

The synthesis of the evaluated 2-pyrazoline-1-ethanone derivatives typically involves a multi-step process. A general synthetic route is outlined below, based on common organic synthesis methodologies for pyrazoline compounds.

G Chalcone Chalcone Intermediate Pyrazoline 2-Pyrazoline Chalcone->Pyrazoline Cyclization Hydrazine Hydrazine Derivative Hydrazine->Pyrazoline Acylation N-Acylation Pyrazoline->Acylation FinalProduct 2-Pyrazoline-1-ethanone Derivative Acylation->FinalProduct

General synthetic workflow for 2-pyrazoline derivatives.
  • Chalcone Synthesis: Substituted acetophenones are reacted with substituted benzaldehydes in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol to yield chalcone intermediates via a Claisen-Schmidt condensation.

  • Pyrazoline Formation: The synthesized chalcones are then cyclized by reacting with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) in a solvent such as acetic acid or ethanol under reflux to form the 2-pyrazoline ring.

  • N-Acetylation/Functionalization: The N1 position of the pyrazoline ring is then functionalized, for instance, by acetylation using acetyl chloride or acetic anhydride, or by introducing other desired substituents to yield the final 2-pyrazoline-1-ethanone derivatives.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the compounds against human MAO-A and MAO-B is determined using a fluorometric assay. This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare serial dilutions of test compounds Incubation Incubate enzyme with test compounds CompoundPrep->Incubation EnzymePrep Prepare MAO-A/B enzyme solutions EnzymePrep->Incubation ReagentPrep Prepare substrate and detection reagent mix (Amplex Red, HRP) ReactionStart Initiate reaction by adding substrate mix ReagentPrep->ReactionStart Incubation->ReactionStart Measurement Measure fluorescence intensity over time ReactionStart->Measurement RateCalc Calculate reaction rates Measurement->RateCalc InhibitionCalc Determine % inhibition RateCalc->InhibitionCalc IC50Calc Calculate IC50 values using non-linear regression InhibitionCalc->IC50Calc

Workflow for the in vitro MAO inhibition assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., p-tyramine)

  • Amplex® Red reagent (or another suitable fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Serial dilutions of the test compounds are prepared in the assay buffer.

  • The MAO enzyme is pre-incubated with the test compounds or vehicle control in the wells of a 96-well plate.

  • The reaction is initiated by adding a mixture of the substrate, Amplex® Red, and HRP.

  • The fluorescence is measured kinetically at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex Red).

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the vehicle control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Monoamine Oxidase Inhibition

Monoamine oxidases are enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the presynaptic neuron. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can alleviate symptoms of depression and other mood disorders.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Serotonin) Vesicle Vesicle MA->Vesicle Packaging MAO_A Monoamine Oxidase A (MAO-A) MA->MAO_A Degradation SynapticCleft Increased Monoamines Vesicle->SynapticCleft Release Metabolites Inactive Metabolites MAO_A->Metabolites Reuptake Reuptake Transporter Reuptake->MA SynapticCleft->Reuptake Reuptake Receptor Postsynaptic Receptor SynapticCleft->Receptor Binding & Signal Transduction Inhibitor 2-(Pyrazol-1-yl)ethanamine Analog (Inhibitor) Inhibitor->MAO_A Inhibition

Mechanism of MAO-A inhibition by pyrazole analogs.

The diagram illustrates that in the presynaptic neuron, monoamine neurotransmitters are either packaged into vesicles for release or are degraded by MAO-A. This compound analogs and related compounds act as inhibitors of MAO-A, preventing the breakdown of these neurotransmitters. This leads to an accumulation of monoamines, which are then available for release into the synaptic cleft, enhancing neurotransmission by binding to postsynaptic receptors.

References

Validating the Neuroprotective Potential of Pyrazole Derivatives: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel neuroprotective agents is a cornerstone of neuroscience research, aimed at mitigating the devastating effects of neurodegenerative diseases and neuronal injury. Among the diverse chemical scaffolds explored, pyrazole and its derivatives have emerged as a promising class of compounds with significant therapeutic potential.[1][2][3] This guide provides an objective in vitro comparison of various pyrazole derivatives, summarizing their neuroprotective efficacy through experimental data. It further details the experimental protocols for key assays and visualizes the underlying signaling pathways to support further research and development in this area.

Comparative Efficacy of Pyrazole Derivatives

The neuroprotective effects of pyrazole derivatives are often attributed to their anti-inflammatory and antioxidant properties.[4][5] In vitro studies are crucial for the initial screening and characterization of these compounds. A recent study by Feng et al. (2025) synthesized 27 novel pyrazole derivatives and evaluated their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a widely used in vitro model for neuroinflammation.[1][2]

Among the synthesized compounds, compound 6g demonstrated the most potent anti-inflammatory effect.[1] Its efficacy was compared against established anti-inflammatory drugs, dexamethasone and Celecoxib.[1] Another study by Kanwal et al. investigated several pyrazolone derivatives, identifying compound Ic as a potent antioxidant and anti-inflammatory agent.[5][6]

The following tables summarize the key quantitative data from these studies, providing a clear comparison of the in vitro neuroprotective potential of these selected pyrazole derivatives.

Table 1: Comparison of Anti-inflammatory Activity of Pyrazole Derivative 6g and Control Drugs

CompoundTargetIn Vitro ModelIC50 Value (µM)
Compound 6g IL-6 SuppressionLPS-stimulated BV2 microglia9.562[1][2]
DexamethasoneIL-6 SuppressionLPS-stimulated BV2 microglia29.87[1]
CelecoxibIL-6 SuppressionLPS-stimulated BV2 microglia18.46[1]

Table 2: Overview of Neuroprotective Activities of Selected Pyrazole Derivatives

CompoundIn Vitro ModelKey Neuroprotective Effects
Compound 6g LPS-stimulated BV2 microgliaPotent anti-inflammatory and antioxidant properties.[1]
Compound Ic Not specified in detailRemarkable antioxidant and anti-inflammatory potential.[5][6]
Pyrazolo[3,4-d]pyridazines 6-OHDA-induced SH-SY5Y cell deathSignificant neuroprotection, with compound 5e showing over 100% relative neuroprotection.[7]
N-propananilide derivatives 6-OHDA-induced SH-SY5Y neurotoxicityAll tested derivatives showed neuroprotective activity.[8]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of pyrazole derivatives are mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies and the development of targeted therapeutics.

1. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[1] In neuroinflammatory conditions, the activation of NF-κB in microglia leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Pyrazole derivatives like compound 6g and Ic have been shown to inhibit the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.[1][6]

Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

2. Nrf2/HO-1 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1).[1] Compound 6g has been found to activate the Nrf2/HO-1 pathway, enhancing the cellular antioxidant defense mechanisms.[1]

Nrf2_HO1_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces Dissociation Nrf2_c Nrf2 Keap1->Nrf2_c Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Pyrazole Pyrazole Derivative (e.g., 6g) Pyrazole->Nrf2_c Activation ARE ARE Nrf2_n->ARE HO1 Antioxidant Enzymes (e.g., HO-1) ARE->HO1 Transcription

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by pyrazole derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to validating scientific findings. Below are the methodologies for the key in vitro assays cited in this guide.

1. Cell Culture and Treatment (LPS-stimulated BV2 Microglia Model)

  • Cell Line: BV2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed BV2 cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the pyrazole derivatives for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for a specified duration (e.g., 24 hours) to induce an inflammatory response.

    • Control groups should include untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.

2. Quantification of Pro-inflammatory Cytokines (IL-6) by qRT-PCR

  • RNA Extraction: Following cell treatment, total RNA is extracted from the BV2 cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., IL-6) and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green PCR master mix.

    • Perform qRT-PCR using a real-time PCR detection system.

    • The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

3. Cell Viability Assay (MTT Assay for 6-OHDA-induced Neurotoxicity)

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Medium: DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment Protocol:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to attach.

    • Pre-treat the cells with different concentrations of pyrazole derivatives for a designated period (e.g., 12 hours).[8]

    • Induce neurotoxicity by exposing the cells to 6-hydroxydopamine (6-OHDA) for another 12 hours.[8]

  • MTT Assay Protocol:

    • After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control group.

Experimental Workflow Visualization

Experimental_Workflow cluster_InVitro_Model In Vitro Model Selection cluster_Treatment Treatment Protocol cluster_Analysis Downstream Analysis cluster_Data Data Interpretation Cell_Culture Cell Culture (e.g., BV2, SH-SY5Y) Pretreatment Pre-treatment with Pyrazole Derivatives Cell_Culture->Pretreatment Induction Induction of Neurotoxicity/Inflammation (e.g., LPS, 6-OHDA) Pretreatment->Induction Cytokine_Analysis Cytokine Quantification (qRT-PCR, ELISA) Induction->Cytokine_Analysis Viability_Assay Cell Viability Assay (e.g., MTT) Induction->Viability_Assay Western_Blot Signaling Pathway Analysis (Western Blot) Induction->Western_Blot Data_Comparison Comparative Data Analysis (IC50, % Viability) Cytokine_Analysis->Data_Comparison Viability_Assay->Data_Comparison Western_Blot->Data_Comparison

Caption: A generalized workflow for the in vitro validation of neuroprotective pyrazole derivatives.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of pyrazole derivatives. Compounds such as 6g and Ic demonstrate significant anti-inflammatory and antioxidant activities, outperforming or rivaling established drugs in certain assays.[1][5] The modulation of key signaling pathways like NF-κB and Nrf2/HO-1 provides a mechanistic basis for their observed effects.[1][6] This comparative guide, with its summarized data and detailed protocols, serves as a valuable resource for researchers aiming to build upon these findings and accelerate the translation of promising pyrazole-based compounds from the laboratory to potential clinical applications.

References

A Comparative Guide to the Biological Activities of 2-(1H-pyrazol-1-yl)ethanamine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The biological profile of a pyrazole derivative is profoundly influenced by the nature and position of its substituents on the pyrazole ring. This guide provides a comparative overview of 2-(1H-pyrazol-1-yl)ethanamine and its positional isomers, 2-(1H-pyrazol-3-yl)ethanamine and 2-(1H-pyrazol-4-yl)ethanamine.

While direct head-to-head comparative studies on the biological activities of these specific isomers are not extensively available in the current literature, this guide will synthesize available data on related pyrazole isomers to provide insights into the potential structure-activity relationships (SAR). Understanding how the placement of the ethanamine side chain on the pyrazole ring—at the N1, C3, or C4 position—might impact biological activity is crucial for the rational design of novel therapeutic agents.

The Critical Role of Isomerism in the Biological Activity of Pyrazole Derivatives

The regiochemistry of substituents on the pyrazole ring is a critical determinant of their interaction with biological targets. Even subtle changes in the position of a functional group can lead to significant differences in pharmacological effects. For instance, studies on various substituted pyrazoles have demonstrated that the placement of functional groups dictates their binding affinity to enzymes and receptors.

For example, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions were found to be essential for potent and selective activity.[4] A para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were identified as key structural requirements.[4] This highlights the precise spatial arrangement needed for optimal interaction with the receptor's binding pocket.

Similarly, in the development of pyrazole-based inhibitors for meprin α and β, structural modifications at the 3 and 5-positions of the pyrazole core were evaluated to modulate inhibitory activity and selectivity.[5] Furthermore, N-substitution on the pyrazole ring also influenced the binding affinity.[5] These examples underscore the principle that the positional isomerism of a substituent, such as the ethanamine group in our compounds of interest, will likely have a profound impact on their biological profiles.

Comparative Biological Activity: A Hypothetical Analysis Based on Related Compounds

In the absence of direct comparative data for this compound and its isomers, we can extrapolate potential differences in activity based on the established SAR of other pyrazole derivatives. The following tables summarize the biological activities of various pyrazole isomers from the literature to illustrate the significance of substituent placement.

Table 1: Comparative Anticancer Activity of Isomeric Pyrazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of different pyrazole derivatives against various cancer cell lines. The data, while not a direct comparison of the ethanamine isomers, demonstrates how substituent positioning on the pyrazole ring affects cytotoxic potency.

Compound IDPyrazole Substituent PositionsCancer Cell LineIC50 (µM)Reference
Compound A 1,5-Diphenyl-3-(5-mercapto-1,3,4-oxadiazol-2-yl)IGROV1 (Ovarian)0.04[6]
Compound B Pyrazole benzamide derivativeHCT-116 (Colon)7.74 - 82.49[7]
Compound C Pyrazole benzamide derivativeMCF-7 (Breast)4.98 - 92.62[7]
Compound D Tetrazole based pyrazolineMCF-7 (Breast)Moderate to Good[7]
Compound E Tetrazole based pyrazolineA549 (Lung)Moderate to Good[7]
Compound F Tetrazole based pyrazolineHepG2 (Liver)Moderate to Good[7]

Note: The compounds listed are structurally distinct from 2-(pyrazolyl)ethanamine but serve to illustrate the principle of positional isomerism on biological activity.

Table 2: Comparative Antimicrobial Activity of Isomeric Pyrazole Derivatives

The antimicrobial efficacy of pyrazole derivatives is also highly dependent on their substitution pattern. The table below showcases the minimum inhibitory concentration (MIC) values for various pyrazole compounds against different microbial strains.

Compound IDPyrazole Substituent PositionsMicrobial StrainMIC (µg/mL)Reference
Compound G Nitrofuran containing 1,3,4,5-tetrasubstituted pyrazoleE. coliNot specified, good activity[8]
Compound H Nitrofuran containing 1,3,4,5-tetrasubstituted pyrazoleP. aeruginosaNot specified, good activity[8]
Compound I Nitrofuran containing 1,3,4,5-tetrasubstituted pyrazoleS. aureusNot specified, good activity[8]
Compound J Nitrofuran containing 1,3,4,5-tetrasubstituted pyrazoleB. subtilisNot specified, good activity[8]
Compound K Enaminone-derived N-arylpyrazoleGram-positive bacteriaSignificant activity[9]
Compound L Enaminone-derived N-arylpyrazoleGram-negative bacteriaSignificant activity[9]

Note: The compounds listed are structurally distinct from 2-(pyrazolyl)ethanamine but serve to illustrate the principle of positional isomerism on biological activity.

Experimental Protocols

The validation of the biological activities of pyrazole derivatives relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.[11]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test pyrazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add pyrazole compounds at various concentrations incubate1->add_compounds incubate2 Incubate for 24-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance end End measure_absorbance->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[13]

Procedure:

  • Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).[14]

  • Serial Dilutions: Prepare serial two-fold dilutions of the test pyrazole compounds in a 96-well microtiter plate containing broth medium.[12]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.[15]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[15]

  • Determine MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[13]

Signaling Pathways and Potential Mechanisms of Action

The biological effects of pyrazole derivatives are often mediated through their interaction with key signaling pathways involved in cell proliferation, inflammation, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[16] Several pyrazole-containing compounds have been developed as inhibitors of VEGFR-2.[17] Inhibition of the VEGFR-2 signaling cascade can block the proliferation and migration of endothelial cells.[18][19]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival VEGF VEGF VEGF->VEGFR2 Binds Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition by pyrazole derivatives.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain pyrazole ureas have been identified as potent inhibitors of p38 MAP kinase.[20] These inhibitors often bind to a distinct allosteric site on the kinase, stabilizing an inactive conformation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating immune and inflammatory responses.[] Aberrant NF-κB activation is associated with chronic inflammatory diseases and cancer.[22] Some pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[23] This can occur through the inhibition of IκBα phosphorylation and subsequent nuclear translocation of NF-κB.[23]

Conclusion

While direct comparative biological data for this compound and its 3-yl and 4-yl isomers is currently lacking, the existing body of research on pyrazole derivatives strongly suggests that the position of the ethanamine substituent will be a critical determinant of their biological activity. The structure-activity relationships established for a wide array of pyrazole-based compounds indicate that precise positioning of functional groups is essential for potent and selective interactions with biological targets.

Future research should focus on the synthesis and parallel biological evaluation of these specific isomers to elucidate their comparative anticancer, antimicrobial, and enzyme inhibitory profiles. Such studies will provide valuable insights for the rational design of novel pyrazole-based therapeutic agents with improved efficacy and selectivity. The experimental protocols and information on relevant signaling pathways provided in this guide offer a foundational framework for these future investigations.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the selectivity of enzyme inhibitors is paramount. The pyrazole scaffold is a well-established and versatile core structure in medicinal chemistry, forming the basis of numerous inhibitors targeting key enzymes, particularly protein kinases. However, the conserved nature of enzyme active sites, especially within the kinome, presents a significant challenge in achieving target specificity. Off-target effects can lead to unforeseen toxicities or confounding polypharmacology, complicating drug development efforts.

This guide provides a comparative analysis of the cross-reactivity profiles of several pyrazole-based enzyme inhibitors. We present quantitative data on their inhibitory activities, detail the experimental protocols used to generate this data, and visualize key signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Comparative Inhibitory Activity of Pyrazole-Based Compounds

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of selected pyrazole-based inhibitors against their primary targets and a panel of related enzymes, illustrating the varying degrees of selectivity achieved through different chemical modifications of the pyrazole core.

Pyrazole-Based Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of cytoplasmic tyrosine kinases that play critical roles in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers.

InhibitorPrimary Target(s)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference(s)
RuxolitinibJAK1, JAK23.32.8>400-[1][2]
BaricitinibJAK1, JAK215.028.7-29.0[2][3]
FilgotinibJAK11028810116[4]
Compound 3fJAK1, JAK2, JAK33.42.23.5-[1]
TK4gJAK2, JAK3-12.6115.80-[5]
Pyrazole-Based Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are essential regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The high degree of homology among CDK family members makes achieving selectivity a significant challenge.

InhibitorPrimary Target(s)CDK1 IC50 (µM)CDK2 IC50 (µM)CDK4 IC50 (µM)CDK5 IC50 (µM)CDK9 IC50 (µM)Reference(s)
Compound 9CDK2-0.96---[6]
Compound 7dCDK2-1.47---[6]
Compound 7aCDK2-2.01---[6]
Compound 4CDK2-3.82---[6]
Compound 15CDK2, CDK5>100.005-0.003>10[7]
AT7519Pan-CDK0.210.040.1-0.01[6]
Pyrazole-Based p38 MAPK Inhibitors

The p38 mitogen-activated protein kinases are key mediators of the cellular response to stress and inflammation. Their inhibitors have been explored for the treatment of a range of inflammatory conditions.

InhibitorPrimary Targetp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)Reference(s)
BIRB 796p38α0.63.220200[8]
SB203580p38α, p38β5050>10000>10000[9]
SC-806p38α----[8]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed and robust experimental methodologies are essential. Below are protocols for two widely used assays for profiling enzyme inhibitor selectivity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for determining the IC50 value of an inhibitor against a purified kinase using a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[10][11][12][13][14]

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • Test inhibitor (e.g., pyrazole-based compound)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should typically be kept below 1%.

    • Prepare a solution containing the kinase and its specific substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration that is at or near the Km of the kinase for ATP.

  • Kinase Reaction:

    • To the wells of a white-walled microplate, add the test inhibitor dilutions. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add the kinase/substrate solution to all wells.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to all wells to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing the direct binding of an inhibitor to its target protein within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[15][16][17][18][19]

Materials:

  • Cultured cells

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.

  • Heat Shock:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by methods such as freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the band intensity at each temperature to the unheated control for both the inhibitor-treated and vehicle-treated samples.

    • Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Visualizing Pathways and Workflows

To further aid in the understanding of the context of pyrazole-based inhibitor activity and the methods used for their characterization, the following diagrams have been generated using the Graphviz DOT language.

enzymatic_inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Substrate Substrate (S) ES_Complex->Enzyme - S Product Product (P) ES_Complex->Product k_cat ESI_Complex Enzyme-Substrate-Inhibitor Complex (ESI) ES_Complex->ESI_Complex + I Inhibitor Inhibitor (I) cross_reactivity_workflow start Synthesized Pyrazole-Based Inhibitor primary_assay Primary Target Enzyme Assay (e.g., ADP-Glo) start->primary_assay potency Determine IC50 for Primary Target primary_assay->potency selectivity_screen Cross-Reactivity Profiling potency->selectivity_screen kinome_scan Kinome Scanning (e.g., KINOMEscan) selectivity_screen->kinome_scan Biochemical cetsa Cellular Thermal Shift Assay (CETSA) selectivity_screen->cetsa Cell-Based data_analysis Data Analysis and Selectivity Assessment kinome_scan->data_analysis cetsa->data_analysis lead_optimization Lead Optimization or Further Biological Studies data_analysis->lead_optimization jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits JAK->Receptor phosphorylates JAK->STAT phosphorylates STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus Inhibitor Pyrazole-Based JAK Inhibitor Inhibitor->JAK inhibits Gene_expression Gene Expression DNA->Gene_expression regulates Cytokine Cytokine Cytokine->Receptor p38_mapk_pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream phosphorylates Inhibitor Pyrazole-Based p38 Inhibitor Inhibitor->p38 inhibits Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

References

Comparative analysis of pyrazole and imidazole scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pyrazole and Imidazole Scaffolds in Drug Design

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparative analysis of pyrazole and imidazole, two isomeric five-membered heterocyclic scaffolds crucial in modern medicinal chemistry. Both are considered "privileged structures" due to their ability to interact with a wide range of biological targets. However, the positional difference of their nitrogen atoms—1,2 in pyrazole and 1,3 in imidazole—imparts distinct physicochemical, pharmacological, and pharmacokinetic properties that significantly influence their suitability for different drug design applications.[1] This document provides an objective, data-driven comparison to inform rational scaffold selection in drug discovery.

Physicochemical Properties: A Tale of Two Isomers

The arrangement of nitrogen atoms is the fundamental differentiator between pyrazole and imidazole, impacting their stability, basicity, and overall electronic character. Imidazole's 1,3-nitrogen arrangement allows for a more stable ring system compared to the potentially repulsive adjacent 1,2-nitrogens in pyrazole.[1][2] This increased stability is reflected in its lower standard enthalpy of formation.[2]

Furthermore, imidazole is a significantly stronger base than pyrazole.[1][3][4] Upon protonation, the positive charge in the resulting imidazolium ion is effectively delocalized across both nitrogen atoms, leading to greater stabilization.[3] This difference in basicity has profound implications for drug-receptor interactions and metabolic profiles.

Table 1: Comparative Physicochemical Data of Core Scaffolds

PropertyImidazolePyrazoleMethod of Determination
Molecular Formula C₃H₄N₂C₃H₄N₂-
Nitrogen Positions 1, 31, 2-
Standard Enthalpy of Formation (ΔfH°) 49.8 kJ/mol[2]105.4 ± 0.7 kJ/mol[2]Static Bomb Combustion Calorimetry
pKa (of conjugate acid) ~7.0[5]~2.5[6]Potentiometric Titration
Boiling Point 256 °C[7]187 °C[7]Distillation
Solubility Water solubleWater solubleExperimental Observation

Structural and Electronic Comparison

The distinct electronic nature of pyrazole and imidazole dictates their interaction capabilities as hydrogen bond donors and acceptors, which is a critical aspect of drug-target binding. The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, a versatility that is lost upon substitution at the pyrrole-like nitrogen.[8] Imidazole's structure allows it to readily donate and accept protons, contributing to strong receptor binding.[9]

G Structural and Electronic Comparison of Scaffolds cluster_imidazole Imidazole (1,3-Diazole) cluster_pyrazole Pyrazole (1,2-Diazole) cluster_implications Implications in Drug Design imidazole Imidazole pKa ≈ 7.0 More Stable Ring (N-C-N Arrangement) Stronger Base imidazole_features • Strong σ-donor ligand • Forms stable metal complexes • Can act as H-bond donor & acceptor implications Scaffold choice impacts: - Target Affinity & Selectivity - ADMET Properties - Potential for Off-Target Effects imidazole:f1->implications pyrazole Pyrazole pKa ≈ 2.5 Less Stable Ring (N-N Arrangement) Weaker Base pyrazole_features • Weaker σ-donor ligand • Forms less stable complexes • N-unsubstituted can be H-bond donor & acceptor pyrazole:f1->implications

A diagram comparing key features of Imidazole and Pyrazole.

Pharmacological Activity: A Focus on Kinase Inhibition

Both pyrazole and imidazole are prevalent scaffolds in the design of protein kinase inhibitors, a major class of targeted cancer therapies.[8][10][11] The choice between them can significantly alter a compound's potency and selectivity.

The pyrazole scaffold is a key component in at least eight FDA-approved small molecule kinase inhibitors, including Crizotinib and Ruxolitinib.[8] Its structure is synthetically accessible and serves as a versatile bioisosteric replacement, offering favorable drug-like properties.[8]

Imidazole-based compounds are also potent kinase inhibitors. Their ability to coordinate with metal ions and act as proton donors/acceptors facilitates strong binding within the ATP-binding pocket of kinases.[9] For instance, certain imidazo-pyrazoles have shown potent inhibition of p38 MAP Kinase (p38MAPK), a key enzyme in inflammatory and cancer signaling pathways.[12]

Table 2: Representative Pyrazole and Imidazole-Based Kinase Inhibitors

Compound ClassScaffoldTarget Kinase(s)Example IC₅₀ ValuesKey Structural Features
Imidazo-pyrazoles Imidazole (fused)p38MAPK, ERK, AKTIC₅₀ < 100 µM for p38MAPK inhibition[12]Fused ring system, carboxyethyl substituents enhance activity.[12]
Aryl Pyrazoles PyrazoleCDK1Compound 25 : 1.52 µM[10]N-aryl substitution, flexible side chains.
Aryl Pyrazoles Akt1Compound 2 : 1.3 nM[10]Constrained flexible regions enhance potency.[10]
Aryl Pyrazoles Bcr-AblAsciminib (ABL-001): 0.5 nM[10]Non-ATP competitive, allosteric binding.[10]

Comparative ADMET Profiles

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical determinant of a drug candidate's success. The physicochemical differences between pyrazole and imidazole directly influence these properties. The higher basicity of imidazole, for example, can lead to different metabolic pathways and potential interactions with enzymes like cytochrome P450s (CYPs).

  • Metabolism: Both scaffolds are metabolized by CYP enzymes, commonly CYP3A4 and CYP2C9.[9][13] Imidazole-based drugs are well-known inhibitors of certain CYP enzymes, which can lead to drug-drug interactions. Pyrazole's lower basicity may sometimes result in a more favorable metabolic profile, although this is highly dependent on the overall molecular structure.[14]

  • Permeability & Solubility: Substitutions on either ring system heavily influence properties like aqueous solubility and cell permeability (e.g., as measured by Caco-2 assays).[13] Generally, these scaffolds provide a good balance of properties that can be fine-tuned through medicinal chemistry efforts.

  • Toxicity: In silico and preclinical studies are essential to evaluate the toxicity profile of any new chemical entity. Understanding the potential for off-target effects and metabolic liabilities is crucial.[15][16]

Table 3: General ADMET Comparison of Substituted Scaffolds

PropertyPyrazole DerivativesImidazole DerivativesPrimary Determinant
Metabolic Stability (HLM) Short to Moderate (t½ < 60 min)[13]Variable, often CYP-mediatedSpecific substitutions, Ring electronics
Primary Metabolizing Enzymes CYP3A4, CYP2C9[13]CYP3A4, CYP3A5[9]Ring accessibility, electronic properties
Plasma Protein Binding Often High (>85%)[13]VariableLipophilicity, specific substituents
Oral Bioavailability Highly species- and compound-dependent[13]Highly species- and compound-dependentSolubility, permeability, first-pass metabolism

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[17]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., pyrazole or imidazole derivative) in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.[17]

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control). Add 2.5 µL of the target kinase enzyme in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.[17]

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, often near the Kₘ for ATP. Incubate the plate at 30°C for 60 minutes.[17]

  • ADP Detection: Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[17]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction. Incubate for 30 minutes at room temperature.[17]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced.[17]

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[17]

Metabolic Stability Assay (Hepatocyte Suspension)

This protocol determines the rate at which a compound is metabolized by liver cells, providing an estimate of its intrinsic clearance.[18]

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes (e.g., human, rat) and dilute them in pre-warmed incubation medium (e.g., Williams Medium E) to a final concentration of 0.5-1.0 x 10⁶ viable cells/mL.[18][19]

  • Compound Incubation: Add the test compound (typically at a final concentration of 1 µM) to the hepatocyte suspension in a 96-well plate.[18] Place the plate in a shaking incubator at 37°C.

  • Time Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension.[19]

  • Reaction Quenching: Immediately terminate the metabolic reaction by adding the aliquot to a multiple volume of cold acetonitrile containing an internal standard. This step also precipitates proteins.[18]

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.[18]

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clᵢₙₜ).[18]

G General Workflow for Kinase Inhibitor Screening cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_optimization Lead Optimization biochem Biochemical Assay (e.g., Kinase Inhibition) cell_based Cell-Based Assay (e.g., Target Phosphorylation) biochem->cell_based adme Early ADME (e.g., Metabolic Stability) cell_based->adme sar Structure-Activity Relationship (SAR) adme->sar pk Pharmacokinetics (PK) (e.g., Rodent) efficacy Efficacy Models (e.g., Xenograft) pk->efficacy candidate Candidate Selection efficacy->candidate sar->biochem Design Cycle lead_op Lead Optimization sar->lead_op lead_op->pk start Compound Library (Pyrazole & Imidazole Scaffolds) start->biochem

A typical workflow for screening and optimizing kinase inhibitors.

Conclusion

Both pyrazole and imidazole are exceptionally valuable scaffolds in drug design, each offering a unique profile of properties. Imidazole's greater basicity and stability often make it a strong choice for forming robust interactions with targets, particularly those involving metal coordination.[3] Conversely, pyrazole's weaker basicity and versatile hydrogen bonding capacity make it a cornerstone of many successful kinase inhibitors, where it can contribute to favorable drug-like and pharmacokinetic properties.[8] The optimal choice between these two isomers is context-dependent, relying on the specific biological target, the desired pharmacological effect, and the overall ADMET profile required for a successful therapeutic agent. A thorough understanding of their comparative properties, supported by robust experimental data, is essential for rational drug design.

References

A Head-to-Head Comparison of Pyrazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib.[1][2] The efficient and regioselective synthesis of substituted pyrazoles is, therefore, a critical endeavor for organic chemists. This guide provides an objective, data-driven comparison of the most common and effective methods for pyrazole synthesis, offering insights into their performance, optimal conditions, and substrate scope.

Key Synthesis Methodologies

The primary strategies for constructing the pyrazole ring involve the condensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species. The most prominent methods include the Knorr synthesis, the Paal-Knorr synthesis, reactions of α,β-unsaturated carbonyl compounds, and [3+2] cycloaddition reactions.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a classic and versatile method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3][4]

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products dicarbonyl 1,3-Dicarbonyl Compound pyrazole Pyrazole dicarbonyl->pyrazole + hydrazine Hydrazine Derivative hydrazine->pyrazole label_conditions Acid Catalyst (e.g., Acetic Acid) G start Start reactants Mix 1,4-Dicarbonyl and Hydrazine start->reactants solvent Add Solvent (e.g., Ethanol) reactants->solvent reflux Reflux for several hours solvent->reflux cool Cool to Room Temperature reflux->cool workup Aqueous Work-up and Extraction cool->workup purify Purify by Crystallization or Chromatography workup->purify end End purify->end G cluster_reactants Reactants cluster_products Products dipole 1,3-Dipole (e.g., Nitrile Imine) pyrazole Pyrazole dipole->pyrazole + dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->pyrazole label_conditions Base or Metal Catalyst

References

A Researcher's Guide to the Analytical Quantification of Pyrazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pyrazole derivatives is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of the most prevalent analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry. This objective overview, supported by experimental data, will assist in selecting the most appropriate technique for your specific analytical needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for quantifying pyrazole derivatives is contingent on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the intended application. The following tables summarize the key performance characteristics of each method, drawing from validation data for representative pyrazole derivatives such as the nonsteroidal anti-inflammatory drug Celecoxib and the small molecule 3-Methylpyrazole.

Table 1: Method Validation Parameters for Celecoxib Quantification
Validation ParameterHPLC-UVUV-Vis SpectrophotometryLC-MS/MS
Linearity Range 0.05 - 20 µg/mL2 - 40 µg/mL10 - 2000 ng/mL
Limit of Detection (LOD) 25 ng/mL0.26 µg/mL2.5 ng/mL
Limit of Quantification (LOQ) 10 ng/mLHigher than HPLC10 ng/mL
Accuracy (% Recovery) 99.53% - 99.75%[1][2]98.7% - 101.5%[2]97.24% - 109.94%[2]
Precision (% RSD) < 2%[1][2]< 2%[2]< 7.2%[2]
Selectivity High (separates from impurities)[1][2]Moderate (potential for interference)[2]Very High (mass-based detection)
Table 2: Method Validation Parameters for 3-Methylpyrazole Quantification
Validation ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL1 - 50 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.0 µg/mL
Accuracy (% Recovery) 98% - 102%97% - 103%
Precision (% RSD) < 2%< 3%
Selectivity GoodExcellent

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific pyrazole derivatives and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method for a Pyrazoline Derivative

This method is designed for the quantification of a synthesized pyrazoline derivative with anti-inflammatory activity.[3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).[3]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol in a 20:80 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 5.0 µL.[3]

  • Detection Wavelength: 206 nm.[3]

  • Column Temperature: 25 ± 2°C.[3]

  • Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazoline derivative reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 50 to 150 µg/mL using the mobile phase as the diluent.[3]

    • Sample Solution: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the linearity range.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject 5.0 µL of each working standard solution and the sample solution into the chromatograph.

    • Record the chromatograms and measure the peak area for the analyte.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the pyrazoline derivative in the sample solution from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Vonoprazan

This method is suitable for the quantification of Vonoprazan, a potassium-competitive acid blocker, in human plasma.[4][5][6]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Phenomenex Kinetex C18 (100 × 4.6 mm, 2.6 µm).[4][5][6]

  • Mobile Phase: A gradient elution system consisting of 0.1% formic acid in water (A) and acetonitrile (B).[4][5][6]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4][5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add the internal standard (e.g., Diazepam).[4][5]

    • Add 1 mL of extraction solvent (e.g., ethyl acetate).

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Procedure:

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

    • Inject the reconstituted sample into the system.

    • Record the chromatograms and integrate the peak areas for the analyte and internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the calibration standards.

    • Quantify the analyte in the samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for 3-Methylpyrazole

This method is applicable for the analysis of volatile pyrazole derivatives like 3-Methylpyrazole.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methylpyrazole reference standard and dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or methanol).

    • Working Standard Solutions: Prepare a series of dilutions in the range of 1-50 µg/mL.

    • Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

  • Procedure:

    • Inject 1 µL of the standard or sample solution into the GC-MS system.

    • Acquire the data in either full scan or SIM mode.

    • Identify the 3-Methylpyrazole peak based on its retention time and mass spectrum.

    • Quantify using the peak area of a characteristic ion and a calibration curve.

UV-Visible Spectrophotometric Method for Celecoxib

This is a simple and rapid method for the estimation of Celecoxib in bulk and pharmaceutical dosage forms.[7]

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): 254 nm.[7]

  • Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Celecoxib reference standard and dissolve in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 2-10 µg/mL with methanol.

    • Sample Solution: Accurately weigh a quantity of the powdered tablet equivalent to 10 mg of Celecoxib, dissolve it in methanol, sonicate for 15 minutes, filter, and dilute to a final concentration within the linearity range.

  • Procedure:

    • Measure the absorbance of the standard and sample solutions at 254 nm against a methanol blank.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of Celecoxib in the sample solution from the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of validating an analytical method and a decision-making pathway for selecting the appropriate technique.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Application start Define Analytical Method's Purpose develop Develop Analytical Procedure start->develop specificity Specificity / Selectivity develop->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report routine Routine Analysis & Quality Control report->routine Method_Selection_Pathway cluster_input Initial Considerations cluster_decision Method Selection cluster_output Recommended Method analyte Analyte Properties (Volatility, Polarity, Thermal Stability) is_volatile Volatile & Thermally Stable? analyte->is_volatile matrix Sample Matrix (Complexity, Interferences) high_selectivity High Selectivity Needed? matrix->high_selectivity requirements Analytical Requirements (Sensitivity, Throughput) high_sensitivity High Sensitivity Needed? requirements->high_sensitivity is_volatile->high_selectivity No gcms GC-MS is_volatile->gcms Yes hplc HPLC-UV high_sensitivity->hplc No lcms LC-MS/MS high_sensitivity->lcms Yes high_selectivity->high_sensitivity No high_selectivity->lcms Yes uvvis UV-Vis hplc->uvvis Simpler Alternative

References

Safety Operating Guide

Safe Disposal of 2-(1H-pyrazol-1-yl)ethanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for 2-(1H-pyrazol-1-yl)ethanamine, a chemical compound utilized in various research and development applications. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of the environment. This information is intended for researchers, scientists, and drug development professionals.

Understanding the Hazards

This compound is classified as a hazardous substance. According to safety data sheets (SDS), it can cause severe skin burns and serious eye damage.[1][2] It may also be harmful if swallowed and could cause damage to organs through prolonged or repeated exposure.[3] Furthermore, it is considered harmful to aquatic life with long-lasting effects.[3] Therefore, proper handling and disposal are of paramount importance.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Safety goggles or a face shield.[1][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][4]

Quantitative Hazard Data

For a clear understanding of the hazard classifications, the following table summarizes the key information from safety data sheets.

Hazard ClassificationGHS CodeDescriptionPrimary References
Skin Corrosion/IrritationH314/H315Causes severe skin burns and eye damage / Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationH318Causes serious eye damage.[3]
Acute Toxicity, OralH302Harmful if swallowed.[2][3]
Specific Target Organ ToxicityH372Causes damage to organs through prolonged or repeated exposure.[3]
Hazardous to the Aquatic EnvironmentH412Harmful to aquatic life with long lasting effects.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]

Step 1: Containment

  • Carefully sweep up any solid material, avoiding dust formation.[1]

  • For liquid spills, use an inert absorbent material to soak up the substance.

  • Place the contained chemical waste into a clearly labeled, sealed, and appropriate waste container. The container should be compatible with the chemical.

Step 2: Waste Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste storage area.

  • Keep the container away from incompatible materials.

Step 3: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company.

  • Provide the waste disposal company with a copy of the safety data sheet for this compound.

Note: It is illegal and unsafe to attempt to neutralize or treat this chemical waste without proper training, equipment, and a thorough understanding of the chemical reactions involved.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Storage & Disposal start Chemical Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Contain Waste (Sweep solids, absorb liquids) ppe->contain label_container Label Waste Container (Chemical Name, Hazard Symbols) contain->label_container store Store in Designated Hazardous Waste Area label_container->store contact_vendor Contact Licensed Waste Disposal Vendor store->contact_vendor provide_sds Provide Safety Data Sheet to Vendor contact_vendor->provide_sds end Waste Collected for Proper Disposal provide_sds->end

Caption: Disposal Workflow for this compound.

This guide is intended to provide clear, actionable information to ensure the safe handling and disposal of this compound. For further details, always refer to the specific safety data sheet provided by the manufacturer.

References

Essential Safety and Operational Guidance for 2-(1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-(1H-pyrazol-1-yl)ethanamine in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment

Based on data for related pyrazole compounds, this compound is anticipated to be a corrosive substance that can cause serious eye damage and skin irritation.[1][2] Appropriate personal protective equipment is crucial to ensure safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specific Equipment Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[2]To protect against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.To prevent skin contact, which may cause irritation or burns.[2]
Skin and Body Protection A lab coat or a chemical-resistant apron. A full-body suit may be necessary for large-scale operations or in case of a spill.To protect the skin from accidental contact.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be required if working outside a fume hood or if aerosolization is possible.To prevent inhalation of any vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risk.

  • Preparation and Engineering Controls:

    • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

    • Ensure that an emergency eyewash station and a safety shower are readily accessible.

    • Review the location and operation of fire extinguishers and spill kits.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a tightly closed, properly labeled container.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[1]

  • Dispensing and Use:

    • Don the appropriate PPE as outlined in Table 1 before handling the chemical.

    • When transferring or weighing, use a spatula or other appropriate tools to avoid generating dust or aerosols.

    • Keep the container closed when not in use.

  • Decontamination:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and then wash with soap and water.

    • Remove and decontaminate or dispose of PPE according to institutional guidelines.

    • Wash hands thoroughly with soap and water after work is completed.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification:

    • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be considered hazardous waste.

  • Waste Segregation and Collection:

    • Collect waste in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE FumeHood Prepare Chemical Fume Hood PPE->FumeHood Retrieve Retrieve from Storage FumeHood->Retrieve Weigh Weigh/Dispense Retrieve->Weigh Experiment Perform Experiment Weigh->Experiment Store Return to Storage Experiment->Store Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Store->Decontaminate Waste Segregate & Label Hazardous Waste Decontaminate->Waste Dispose Arrange for Waste Disposal Waste->Dispose RemovePPE Remove & Dispose of PPE Dispose->RemovePPE Wash Wash Hands RemovePPE->Wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.